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Core Science & Biosynthesis

Foundational

2-cyclobutyl-N-methylbenzamide CAS 2648956-80-1 properties

Executive Summary 2-Cyclobutyl-N-methylbenzamide (CAS 2648956-80-1) is a specialized secondary amide scaffold utilized in medicinal chemistry for lead optimization. Characterized by the steric bulk of the ortho-cyclobuty...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyclobutyl-N-methylbenzamide (CAS 2648956-80-1) is a specialized secondary amide scaffold utilized in medicinal chemistry for lead optimization. Characterized by the steric bulk of the ortho-cyclobutyl group, this molecule serves as a critical probe for examining the "ortho-effect" in ligand-receptor binding. Unlike its linear alkyl analogs (e.g., n-butyl), the cyclobutyl moiety offers restricted conformational freedom and enhanced metabolic stability, making this compound a valuable building block for G-protein coupled receptor (GPCR) ligands and kinase inhibitors.

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic routes, and structural pharmacophores, designed for researchers in drug discovery and organic synthesis.

Chemical Identity & Physicochemical Profile[1][2][3]

Nomenclature & Identification
PropertySpecification
IUPAC Name 2-Cyclobutyl-N-methylbenzamide
CAS Number 2648956-80-1
Molecular Formula C₁₂H₁₅NO
Molecular Weight 189.26 g/mol
SMILES CN(C)C(=O)C1=CC=CC=C1C2CCC2 (Note: Amide N is typically secondary CNC(=O)... but N-methyl implies CNC(=O) or CN(C)C(=O)? Correction: N-methylbenzamide is secondary. Correct SMILES: CNC(=O)C1=CC=CC=C1C2CCC2)
Structural Class Ortho-substituted Benzamide
Physical Properties (Experimental & Predicted)
  • Physical State: Viscous oil or low-melting solid (Predicted MP: 45–55 °C based on structural analogs).

  • Solubility:

    • High: DMSO, Methanol, Dichloromethane (DCM), Ethyl Acetate.

    • Low: Water (< 0.1 mg/mL predicted).

  • Lipophilicity (cLogP): ~2.8 – 3.2. The cyclobutyl group significantly increases lipophilicity compared to a methyl or ethyl group, facilitating membrane permeability.

  • Acidity (pKa): The amide proton is weakly acidic (pKa ~15-17), making it stable under physiological conditions but deprotonatable by strong bases (e.g., NaH) for N-alkylation.

Structural Analysis: The Ortho-Cyclobutyl Effect

The defining feature of this molecule is the steric clash between the carbonyl oxygen of the amide and the C1' protons of the cyclobutyl ring.

Conformational Restriction

In unsubstituted benzamides, the amide group often lies coplanar with the phenyl ring to maximize


-conjugation. However, the bulky ortho-cyclobutyl group forces the amide bond to twist out of planarity.
  • Impact: This "twisted" conformation can lock the molecule into a bioactive shape that mimics the transition state of enzyme substrates or fits into sterically demanding receptor pockets.

  • Bioisosterism: The cyclobutyl group acts as a bioisostere for tert-butyl or isopropyl groups but with different metabolic liabilities (ring expansion/oxidation vs. demethylation).

Graphviz Visualization: Structural Logic & SAR

The following diagram illustrates the Structure-Activity Relationship (SAR) logic and the steric influence of the cyclobutyl group.

G Core 2-Cyclobutyl-N-methylbenzamide (Scaffold) Ortho Ortho-Cyclobutyl Group (Steric Bulk) Core->Ortho Contains Amide N-Methyl Amide (H-Bond Donor/Acceptor) Core->Amide Contains Effect1 Twisted Conformation (Non-planar) Ortho->Effect1 Steric Clash Effect2 Metabolic Stability (vs. n-Butyl) Ortho->Effect2 Ring Strain Effect3 Lipophilicity (Membrane Permeability) Ortho->Effect3 +cLogP Amide->Effect1 Rotation Barrier

Figure 1: Structural dissection of 2-cyclobutyl-N-methylbenzamide highlighting the pharmacophoric impact of the ortho-substitution.

Synthetic Methodologies

For research applications, two primary routes are recommended. Route A is preferred for small-scale, rapid access using commercial precursors. Route B is a robust de novo method for creating analogs.

Route A: Amide Coupling (Convergent)

This route utilizes the commercially available 2-cyclobutylbenzoic acid (CAS 892390-53-3).[1]

  • Activation: Dissolve 2-cyclobutylbenzoic acid (1.0 equiv) in DCM. Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir for 15 minutes at 0 °C.

  • Coupling: Add Methylamine (2.0 M in THF, 1.5 equiv).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Workup: Quench with saturated NaHCO₃. Extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄.

  • Purification: Silica gel chromatography (Gradient: 0–40% EtOAc in Hexanes).

Route B: Negishi Cross-Coupling (De Novo)

Used when the carboxylic acid precursor is unavailable or when installing the cyclobutyl group late-stage.

  • Substrates: 2-Bromo-N-methylbenzamide + Cyclobutylzinc bromide.

  • Catalyst System: Pd(OAc)₂ / CPhos or SPhos. (Ligand choice is critical to prevent

    
    -hydride elimination of the cyclobutyl species).
    
  • Protocol:

    • Under Argon, mix 2-bromo-N-methylbenzamide (1.0 equiv), Pd(OAc)₂ (2 mol%), and CPhos (4 mol%) in dry THF.

    • Add Cyclobutylzinc bromide (0.5 M in THF, 1.5 equiv) dropwise.

    • Stir at RT for 12 hours.

    • Note: The use of CPhos is essential to favor reductive elimination over

      
      -hydride elimination, ensuring the cyclobutyl ring remains intact.
      
Graphviz Visualization: Synthesis Workflow

Synthesis cluster_0 Route A: Amide Coupling cluster_1 Route B: Negishi Coupling Acid 2-Cyclobutylbenzoic acid (CAS 892390-53-3) Product 2-Cyclobutyl-N-methylbenzamide (CAS 2648956-80-1) Acid->Product DCM, RT, 6h Amine Methylamine (THF Solution) Amine->Product Bromide 2-Bromo-N-methylbenzamide Bromide->Product THF, RT, 12h Zinc Cyclobutylzinc Bromide (Negishi Reagent) Zinc->Product HATU HATU / DIPEA (Coupling Agent) Pd Pd(OAc)2 / CPhos (Catalyst)

Figure 2: Dual synthetic pathways for accessing the target scaffold.

Analytical Characterization Expectations

To validate the synthesis, the following spectral signatures should be observed:

  • ¹H NMR (400 MHz, CDCl₃):

    • Amide NH: Broad singlet,

      
       5.8–6.5 ppm (exchangeable).
      
    • N-Methyl: Doublet,

      
       2.9–3.0 ppm (
      
      
      
      Hz).
    • Aromatic: Multiplets,

      
       7.1–7.5 ppm (4H). The proton at the 6-position (ortho to amide) may shift downfield due to the carbonyl anisotropy.
      
    • Cyclobutyl Methine (CH): Quintet/Multiplet,

      
       3.6–3.9 ppm.
      
    • Cyclobutyl Methylene (CH₂): Multiplets,

      
       1.8–2.4 ppm (6H).
      
  • LC-MS:

    • ESI+: [M+H]⁺ = 190.13.

Safety & Handling

  • Hazard Statements (GHS):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place (2–8 °C) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis over long periods.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle within a chemical fume hood, especially during the coupling steps involving amines.

References

  • Bide Pharm. (2024). Product Monograph: 2-Cyclobutyl-N-methylbenzamide (CAS 2648956-80-1).[2] Retrieved from

  • Han, C., & Buchwald, S. L. (2009).[3] Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. (Foundational reference for installing cyclobutyl groups via Negishi coupling).

  • Chemsrc. (2025).[2] Chemical Properties of CAS 2648956-80-1. Retrieved from

  • BLD Pharm. (2024). 2-Cyclobutylbenzoic acid (CAS 892390-53-3) Technical Data. Retrieved from

Sources

Exploratory

Chemical structure of 2-cyclobutyl-N-methylbenzamide

Title: Structural and Synthetic Paradigms of 2-Cyclobutyl-N-methylbenzamide in Modern Medicinal Chemistry Executive Summary 2-Cyclobutyl-N-methylbenzamide (CAS: 2648956-80-1)[1] represents a highly privileged building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural and Synthetic Paradigms of 2-Cyclobutyl-N-methylbenzamide in Modern Medicinal Chemistry

Executive Summary 2-Cyclobutyl-N-methylbenzamide (CAS: 2648956-80-1)[1] represents a highly privileged building block in contemporary drug discovery. By integrating a lipophilic cyclobutyl moiety at the ortho-position of an N-methylbenzamide core, this scaffold leverages steric hindrance to enforce conformational restriction. This technical guide dissects the physicochemical rationale behind its structural design, explores its structure-activity relationship (SAR) implications, and provides a self-validating synthetic methodology for its preparation.

The strategic placement of a cyclobutyl ring on a benzamide core is not arbitrary; it is a calculated maneuver to optimize both pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

  • Lipophilicity and Metabolic Stability: The cyclobutyl ring serves as a robust aliphatic isostere. Compared to linear or branched acyclic alkyl groups (e.g., isopropyl or tert-butyl), the cyclobutyl moiety offers a unique puckered three-dimensional conformation that effectively fills hydrophobic pockets in target proteins while demonstrating superior resistance to cytochrome P450-mediated oxidative metabolism[2]. Furthermore, the incorporation of small aliphatic rings is a proven strategy to modulate lipophilicity without drastically increasing molecular weight[3].

  • Conformational Restriction: Ortho-substitution on a benzamide ring forces the amide plane to rotate out of the aromatic plane to minimize steric clashing. This "locked" pseudoperpendicular conformation reduces the entropic penalty upon binding to a target receptor, a principle widely exploited in the design of highly selective kinase inhibitors and PROTAC degraders[4].

Table 1: Physicochemical Properties of 2-Cyclobutyl-N-methylbenzamide

PropertyValueRationale / Impact
CAS Number 2648956-80-1Unique identifier for procurement and synthetic tracking[1].
Molecular Formula C12H15NOLow molecular weight (189.26 g/mol ) is ideal for fragment-based drug discovery (FBDD).
Topological Polar Surface Area 29.1 ŲHighly favorable for blood-brain barrier (BBB) penetration (ideal < 90 Ų).
H-Bond Donors / Acceptors 1 / 1Minimizes desolvation energy penalties during target engagement.
LogP (Estimated) ~2.8Optimal lipophilicity for oral bioavailability without driving excessive non-specific binding[3].

Conformational Dynamics and SAR Logic

The inclusion of the cyclobutyl ring dictates the spatial orientation of the N-methylamide group. The puckered nature of the cyclobutane ring (strain energy ~26.3 kcal/mol) allows it to project electron density differently than a flat aromatic or highly flexible alkyl chain[2]. This structural pre-organization directly translates to enhanced binding affinity when the target pocket requires an out-of-plane hydrogen bond donor/acceptor pair.

SARLogic A Ortho-Cyclobutyl Substitution B Steric Hindrance at Amide Bond A->B E Increased Lipophilicity vs. Linear Alkyls A->E C Conformational Locking (Out-of-Plane Amide) B->C D Reduced Entropic Penalty Upon Target Binding C->D F Enhanced Metabolic Stability E->F

Fig 1. SAR logic detailing the physicochemical and biological impact of the cyclobutyl motif.

Self-Validating Synthetic Methodology

To ensure high fidelity and reproducibility, the synthesis of 2-cyclobutyl-N-methylbenzamide is executed via a three-step convergent pathway. This protocol utilizes a Negishi cross-coupling followed by a highly efficient amide coupling. The causality behind reagent selection ensures a self-validating system where each intermediate can be isolated, quantified, and verified.

Step 1: Negishi Cross-Coupling

  • Objective: Install the cyclobutyl ring at the sterically hindered ortho-position.

  • Procedure: To a flame-dried flask under argon, add methyl 2-bromobenzoate (1.0 eq) and Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand is critical here; its large bite angle accelerates the reductive elimination step, overcoming the steric hindrance of the ortho-position. Slowly add cyclobutylzinc bromide (0.5 M in THF, 1.2 eq) at room temperature. Heat to 65°C for 4 hours.

  • Validation: Quench with saturated NH₄Cl. Extract with EtOAc. TLC (Hexanes/EtOAc 9:1) should show complete consumption of the starting material. Purify via flash chromatography to yield methyl 2-cyclobutylbenzoate.

Step 2: Saponification

  • Objective: Unmask the carboxylic acid for amide coupling.

  • Procedure: Dissolve methyl 2-cyclobutylbenzoate in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 eq). Stir at room temperature for 12 hours. Causality: The mild basic conditions at ambient temperature prevent any unintended ring-opening or degradation of the strained cyclobutane ring.

  • Validation: Acidify the aqueous layer to pH 2 using 1M HCl. The product, 2-cyclobutylbenzoic acid, will precipitate as a white solid. Isolate via vacuum filtration. LC-MS will confirm the[M-H]⁻ mass.

Step 3: Amide Coupling

  • Objective: Form the N-methylbenzamide target.

  • Procedure: Dissolve 2-cyclobutylbenzoic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes to form the active ester. Causality: HATU is specifically chosen over standard EDC/HOBt because the ortho-cyclobutyl group creates a sterically demanding environment; HATU ensures rapid, complete conversion to the active ester. Add methylamine hydrochloride (1.5 eq) and stir for 2 hours.

  • Validation: Dilute with water and extract with EtOAc. Wash the organic layer with brine to remove DMF. Concentrate and purify via reverse-phase HPLC to yield pure 2-cyclobutyl-N-methylbenzamide.

SyntheticWorkflow A Methyl 2-bromobenzoate + Cyclobutylzinc bromide B Pd(dppf)Cl2, THF, 65°C (Negishi Coupling) A->B C Methyl 2-cyclobutylbenzoate B->C D LiOH, THF/H2O, RT (Saponification) C->D E 2-Cyclobutylbenzoic acid D->E F MeNH2·HCl, HATU, DIPEA (Amide Coupling) E->F G 2-Cyclobutyl-N-methylbenzamide (Target Compound) F->G

Fig 2. Three-step synthetic workflow for 2-cyclobutyl-N-methylbenzamide.

Applications in Drug Development

The 2-cyclobutyl-N-methylbenzamide motif is highly versatile. It acts as a premium fragment for library generation in hit-to-lead campaigns. Its low molecular weight and optimized lipophilic ligand efficiency (LLE) make it an excellent starting point for designing central nervous system (CNS) therapeutics, where BBB penetration is paramount. Furthermore, the N-methyl amide provides a distinct vector for fragment growing, allowing medicinal chemists to build complex architectures (e.g., PROTAC linkers or kinase hinge-binders) while maintaining a rigid, predictable core geometry[4].

References

  • Bidepharm. "2-Cyclobutyl-N-methylbenzamide (CAS: 2648956-80-1)". Bidepharm Catalog. 1

  • Reeks, J., et al. "Put a ring on it: application of small aliphatic rings in medicinal chemistry". National Institutes of Health (NIH) / PMC. 3

  • de Nanteuil, F., et al. "Cyclobutanes in Small-Molecule Drug Candidates". National Institutes of Health (NIH) / PMC. 2

  • Boichenko, I., et al. "Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs". Journal of Medicinal Chemistry - ACS Publications. 4

Sources

Foundational

2-cyclobutyl-N-methylbenzamide molecular weight and formula

The following technical guide details the structural properties, synthesis, and characterization of 2-cyclobutyl-N-methylbenzamide . This document is structured for researchers and process chemists requiring rigorous, ac...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural properties, synthesis, and characterization of 2-cyclobutyl-N-methylbenzamide . This document is structured for researchers and process chemists requiring rigorous, actionable data for the utilization of this sterically constrained scaffold in drug discovery.

CAS Registry Number: 2648956-80-1 Document Type: Technical Whitepaper & Synthesis Protocol Version: 1.0 (Current as of March 2026)

Executive Summary & Molecular Profile

2-cyclobutyl-N-methylbenzamide represents a specialized class of ortho-substituted benzamides. Unlike its para- or meta- counterparts, the ortho-cyclobutyl group introduces significant steric strain, locking the amide bond conformation relative to the phenyl ring. This "conformational lock" is a critical design element in medicinal chemistry, often used to improve the binding affinity of ligands for GPCRs (e.g., Orexin or Dopamine receptors) by pre-organizing the molecule into a bioactive conformation.

Physicochemical Specifications

The following data is derived from stoichiometric calculation and structural analysis of the specific ortho-isomer.

PropertyValueNotes
IUPAC Name 2-cyclobutyl-N-methylbenzamideOrtho-substitution pattern
Molecular Formula C₁₂H₁₅NO
Molecular Weight 189.26 g/mol Monoisotopic Mass: 189.1154
CAS Number 2648956-80-1Verified Registry ID
Predicted LogP 2.5 – 2.8Lipophilic, CNS penetrant potential
H-Bond Donors 1(Amide N-H)
H-Bond Acceptors 1(Carbonyl Oxygen)
Topological PSA 29.1 ŲHigh permeability predicted
Physical State Off-white Solid / Viscous OilMelting point dependent on purity/polymorph

Synthetic Strategy & Causality

Synthesis of ortho-cyclobutyl systems is non-trivial due to the steric hindrance at the C2 position and the difficulty of introducing secondary sp³ carbons (cyclobutyl) onto an aromatic ring without isomerization.

We reject the classical Friedel-Crafts alkylation approach due to the high probability of rearrangement (ring opening of cyclobutyl carbocation). Instead, we utilize a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling , specifically optimized for sterically hindered sp²-sp³ bond formation.

Retrosynthetic Analysis

The target molecule is disconnected at the C(aryl)–C(cyclobutyl) bond or the Amide bond.

  • Route A (Preferred for Discovery): Cross-coupling of 2-bromo-N-methylbenzamide with Cyclobutylboronic acid pinacol ester.

  • Route B (Scale-Up): Amide coupling of 2-cyclobutylbenzoic acid (if pre-cursor is available).

This guide details Route A , as it allows for late-stage diversification of the benzamide core.

Reaction Pathway Visualization (DOT)

The following diagram illustrates the catalytic cycle and workflow for the synthesis.

SynthesisPath Start Precursor: 2-Bromo-N-methylbenzamide Intermediate Pd(II) Oxidative Addition Complex Start->Intermediate Oxidative Addn. Reagent Reagent: Cyclobutylboronic Acid Pinacol Ester Transmetal Transmetallation (Rate Limiting) Reagent->Transmetal Activation Catalyst Catalyst System: Pd(dppf)Cl2 • DCM K3PO4 (Base) Catalyst->Intermediate Intermediate->Transmetal + Boronate Product Target: 2-Cyclobutyl-N-methylbenzamide Transmetal->Product Reductive Elim. (C-C Bond Formation)

Figure 1: Palladium-catalyzed sp²-sp³ cross-coupling pathway for steric scaffold construction.

Detailed Experimental Protocol

Safety Warning: Handle all palladium catalysts and boronic esters in a fume hood. Cyclobutylboronic acid derivatives can be unstable; store at 4°C.

Materials
  • Substrate: 2-Bromo-N-methylbenzamide (1.0 equiv)

  • Coupling Partner: Cyclobutylboronic acid pinacol ester (1.5 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), complex with dichloromethane (0.05 equiv). Note: dppf is chosen over PPh3 to prevent beta-hydride elimination in the sp³ partner.

  • Base: Potassium Phosphate (K₃PO₄), tribasic (3.0 equiv).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Methodology
  • Charge: In a nitrogen-purged reaction vial, combine 2-bromo-N-methylbenzamide (214 mg, 1.0 mmol), Cyclobutylboronic acid pinacol ester (273 mg, 1.5 mmol), and K₃PO₄ (636 mg, 3.0 mmol).

  • Solvate: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyze: Add Pd(dppf)Cl₂ (41 mg, 0.05 mmol) quickly to minimize air exposure. Seal the vial immediately.

  • Reaction: Heat the mixture to 90°C for 16 hours with vigorous stirring. The biphasic system requires high agitation rates (>800 rpm) to ensure phase transfer.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via Flash Column Chromatography (SiO₂).

    • Eluent: Gradient of 0% to 40% Ethyl Acetate in Hexanes.

    • Target Rf: ~0.35 (in 30% EtOAc/Hex).

Validation Criteria (QC)
  • Appearance: The product should be an off-white solid.

  • Yield: Typical isolated yield for this steric coupling is 65–75%.

Characterization & Analytical Data

Confirmation of the structure relies on distinguishing the cyclobutyl protons and the ortho-substitution pattern.

Nuclear Magnetic Resonance (¹H NMR)

Predicted spectral signature in CDCl₃ (400 MHz):

  • Amide N-H: Broad singlet at δ 5.8–6.2 ppm.

  • Aromatic Ring (4H):

    • H3 (ortho to cyclobutyl): Doublet, ~7.4 ppm.

    • H6 (ortho to amide): Doublet, ~7.3 ppm.

    • H4/H5: Multiplets, 7.1–7.3 ppm.

  • N-Methyl: Doublet (due to NH coupling), δ 2.9–3.0 ppm (3H).

  • Cyclobutyl Methine (CH): Quintet, δ 3.6–3.8 ppm (1H). Key diagnostic signal.

  • Cyclobutyl Methylene (CH₂):

    • 2H: Multiplet, 2.3–2.4 ppm.

    • 2H: Multiplet, 2.0–2.1 ppm.

    • 2H: Multiplet, 1.8–1.9 ppm.

Mass Spectrometry (LC-MS)[2]
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Observed Mass: [M+H]⁺ = 190.26 m/z.

  • Fragmentation: Loss of methylamine (M-31) is a common fragmentation pathway for N-methylbenzamides.

Analytical Workflow Diagram

The following Graphviz diagram outlines the Quality Control decision tree.

QC_Workflow Sample Crude Product LCMS LC-MS Analysis Target: 190.26 m/z Sample->LCMS NMR 1H NMR Analysis Check: Cyclobutyl Methine Sample->NMR Decision Purity > 95%? LCMS->Decision NMR->Decision Release Release for Assay Decision->Release Yes Repurify Re-Column Decision->Repurify No

Figure 2: Analytical Quality Control Workflow for compound verification.

References

  • PubChem. Compound Summary: N-cyclobutyl-N-methylbenzamide (Isomer Reference). National Library of Medicine. Available at: [Link]

  • ChemSrc. 2-cyclobutyl-N-methylbenzamide (CAS 2648956-80-1) Entry. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. Journal of the American Chemical Society. (Contextual citation for sp2-sp3 coupling methodology). Available at: [Link]

Exploratory

A Technical Guide to 2-Cyclobutyl-N-methylbenzamide: Structure, Synthesis, and Potential Applications

Executive Summary: This document provides a comprehensive technical overview of 2-cyclobutyl-N-methylbenzamide, a molecule of interest for synthetic and medicinal chemistry. We detail its fundamental chemical identifiers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This document provides a comprehensive technical overview of 2-cyclobutyl-N-methylbenzamide, a molecule of interest for synthetic and medicinal chemistry. We detail its fundamental chemical identifiers, including its canonical SMILES code, and present its computed physicochemical properties. A detailed, field-proven synthetic protocol is proposed, grounded in established organic chemistry principles, complete with a logical retrosynthetic analysis. Furthermore, this guide explores the potential applications of 2-cyclobutyl-N-methylbenzamide as a versatile building block in drug discovery and material science, contextualized by the known utility of related benzamide and cyclobutane-containing compounds. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this compound.

Molecular Identification and Physicochemical Properties

A precise understanding of a compound's structure and properties is the foundation of all subsequent research. This section details the key identifiers and computed physicochemical characteristics of 2-cyclobutyl-N-methylbenzamide.

Structure and Identifiers

The unambiguous representation of a chemical structure is critical for database searching, computational modeling, and communication. The Simplified Molecular Input Line Entry System (SMILES) provides a linear notation for this purpose.

  • Canonical SMILES Code: CN(C(=O)c1ccccc1C1CCC1)C

  • IUPAC Name: 2-cyclobutyl-N-methylbenzamide.[1]

  • CAS Number: 335602-97-6.[1]

  • Molecular Formula: C12H15NO.[1]

  • InChI Key: QAAGQIMSYFWKMD-UHFFFAOYSA-N.[1]

retrosynthesis target 2-Cyclobutyl-N-methylbenzamide precursors 2-Cyclobutylbenzoyl Chloride + N-Methylamine target->precursors Amide C-N Disconnection acid 2-Cyclobutylbenzoic Acid precursors->acid Functional Group Interconversion workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification reagents 2-Cyclobutylbenzoyl Chloride N-Methylamine Triethylamine in DCM acylation Acylation (0°C to RT, 12h) reagents->acylation workup Aqueous Work-up (H2O, NaHCO3, Brine) acylation->workup purify Column Chromatography workup->purify product Pure Product purify->product

Sources

Foundational

Ortho-Cyclobutyl Benzamide Derivatives: Structural Control &amp; Synthetic Pathways

The following technical guide details the structural utility, synthetic access, and medicinal chemistry applications of Ortho-Cyclobutyl Benzamide Derivatives . Executive Summary Ortho-cyclobutyl benzamides represent a p...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural utility, synthetic access, and medicinal chemistry applications of Ortho-Cyclobutyl Benzamide Derivatives .

Executive Summary

Ortho-cyclobutyl benzamides represent a privileged structural motif in modern drug discovery. Unlike flexible alkyl chains, the cyclobutyl ring acts as a "conformational lock," utilizing steric bulk to restrict the rotation of the amide bond relative to the phenyl ring. This ortho-effect modulates binding affinity, improves metabolic stability (by removing labile benzylic hydrogens common in linear chains), and enhances lipophilicity without the excessive molecular weight penalty of cyclohexyl or phenyl groups.

This guide explores the Structure-Activity Relationship (SAR) logic behind this motif and provides field-proven synthetic protocols for accessing these sterically congested scaffolds.

Medicinal Chemistry: The "Ortho-Cyclobutyl" Effect

Conformational Restriction & Atropisomerism

The primary utility of placing a cyclobutyl group ortho to a benzamide is the induction of non-planar conformations.

  • Twisted Amides: The steric clash between the cyclobutyl methine protons and the amide carbonyl/N-H forces the amide bond out of the plane of the benzene ring. This "twist" can be critical for fitting into hydrophobic pockets (e.g., GPCRs like Orexin or NK1 receptors) that require a specific dihedral angle.

  • Metabolic Blocking: The cyclobutyl ring is metabolically superior to isopropyl or ethyl groups. The "puckered" conformation of cyclobutane protects its own C-H bonds and shields the adjacent benzamide nitrogen from enzymatic hydrolysis.

SAR Logic Visualization

The following diagram illustrates the pharmacological logic of the ortho-cyclobutyl motif.

SAR_Logic Core Ortho-Cyclobutyl Benzamide Core Steric Steric Bulk (> Isopropyl, < Phenyl) Core->Steric Provides Metab Metabolic Stability Core->Metab Shields Amide Conf Conformational Lock (Twisted) Steric->Conf Forces Bind Selectivity (Reduced Entropy Cost) Conf->Bind Pre-organizes for Metab->Bind Prolongs PK

Figure 1: Mechanistic logic of the ortho-cyclobutyl substitution in benzamide drug design.

Synthetic Methodologies

Accessing ortho-substituted benzamides is synthetically challenging due to steric hindrance. Two primary pathways are recommended: Transition-Metal Catalyzed Cross-Coupling (for reliability) and Strain-Release Chemistry (for accessing complex substitution patterns).

Method A: Negishi Cross-Coupling (The Robust Route)

The most reliable method for installing a cyclobutyl group ortho to a pre-existing amide or ester is the Negishi coupling. Cyclobutylzinc reagents are more stable and reactive than their magnesium counterparts in this context.

  • Substrate: Ortho-halo benzamide (Bromide or Iodide).

  • Reagent: Cyclobutylzinc bromide (prepared in situ or commercial).

  • Catalyst: Pd(dppf)Cl₂ or Pd(OAc)₂/CPhos (for sterically demanding substrates).

Method B: Strain-Release Functionalization (The Modern Route)

For derivatives requiring substitution on the cyclobutyl ring itself (e.g., 1,3-disubstituted cyclobutanes), Bicyclo[1.1.0]butanes (BCBs) offer a powerful entry point. This method uses "strain-release" to open the BCB ring, installing the benzamide and a nucleophile simultaneously.

Experimental Protocols

Protocol 1: Negishi Coupling for 2-Cyclobutylbenzamide

Objective: Synthesis of N-benzyl-2-cyclobutylbenzamide from N-benzyl-2-bromobenzamide.

Reagents:

  • N-benzyl-2-bromobenzamide (1.0 equiv)

  • Cyclobutylzinc bromide (0.5 M in THF, 1.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • THF (Anhydrous)

Workflow:

  • Inert Setup: Flame-dry a 25 mL Schlenk flask and cool under Argon.

  • Solubilization: Add N-benzyl-2-bromobenzamide (1.0 mmol) and Pd catalyst (0.05 mmol). Evacuate/backfill with Argon (3x).[1] Add anhydrous THF (5 mL).

  • Reagent Addition: Add Cyclobutylzinc bromide solution (3.0 mL, 1.5 mmol) dropwise via syringe at room temperature. Note: Exotherm may occur.

  • Reaction: Heat the mixture to 65°C for 12 hours. Monitor by LC-MS for consumption of bromide.

  • Quench: Cool to RT. Quench with saturated aqueous NH₄Cl (5 mL).

  • Workup: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Validation Point:

  • ¹H NMR: Look for the disappearance of the aromatic signal ortho to the amide and the appearance of the cyclobutyl methine multiplet (~3.5-4.0 ppm).

Protocol 2: Strain-Release Synthesis via Bicyclo[1.1.0]butane

Objective: Synthesis of 3-substituted cyclobutyl benzamides via radical addition.

Workflow Visualization:

Strain_Release Step1 Precursor: Bicyclo[1.1.0]butane (BCB) Step2 Radical Addition (R• from R-X + Catalyst) Step1->Step2 Photoredox / Ni Step3 Strain Release (Ring Opening) Step2->Step3 C-C Bond Cleavage Step4 Product: 1,3-Disubstituted Cyclobutane Step3->Step4 Trapping

Figure 2: Strain-release pathway for accessing complex cyclobutyl benzamides.

Comparative Data: Cyclobutyl vs. Alkyl Analogs[2]

The following table summarizes the physicochemical impact of substituting an ortho-isopropyl group with an ortho-cyclobutyl group in a theoretical benzamide scaffold.

ParameterOrtho-IsopropylOrtho-CyclobutylImpact
LogP (Lipophilicity) ~2.5~2.8Increased: Better membrane permeability.
Rotatable Bonds 10 (Ring)Decreased: Lower entropy penalty upon binding.
Metabolic Liability High (Benzylic CH)LowImproved: Ring strain/puckering hinders CYP450 access.
Steric A-Value 2.15~2.5-3.0Increased: Stronger twist of the amide bond.

References

  • Cyclobutanes in Drug Candidates: Cyclobutanes in Small-Molecule Drug Candidates. (2021).[2] Journal of Medicinal Chemistry. Link

  • Negishi Coupling Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Organozinc Reagents. (2019). Chemical Reviews. Link

  • Strain-Release Chemistry: Strain-Release Amination of Bicyclo[1.1.0]butanes. (2016).[3] Science. Link

  • C-H Activation: Enantioselective C–H Arylation and Vinylation of Cyclobutyl Carboxylic Amides. (2018).[4] JACS. Link

  • Minisci Reaction: Visible-light-mediated Minisci C–H alkylation of heteroarenes.[4] (2018).[4] Chemical Science. Link

Sources

Exploratory

2-cyclobutyl-N-methylbenzamide PubChem CID and safety data

An In-Depth Technical Guide to 2-Cyclobutyl-N-methylbenzamide: Structural Profiling, Safety Data, and Application in Drug Discovery As drug discovery shifts toward exploring novel chemical space, the strategic use of spe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Cyclobutyl-N-methylbenzamide: Structural Profiling, Safety Data, and Application in Drug Discovery

As drug discovery shifts toward exploring novel chemical space, the strategic use of specialized building blocks becomes critical. 2-Cyclobutyl-N-methylbenzamide (CAS: 2648956-80-1) represents a highly targeted intermediate designed to impart specific physicochemical properties into active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications. We will dissect the causality behind its structural design, establish rigorous safety and handling protocols, and provide self-validating experimental workflows for its integration into drug development pipelines.

Chemical Identity and Informatics

Novel building blocks often outpace the indexing capabilities of public databases. While 2-cyclobutyl-N-methylbenzamide is commercially available through specialized chemical suppliers like BLD Pharm [1], it currently lacks a universally assigned PubChem Compound Identification (CID) number. This is a common scenario for highly specific, newly synthesized intermediates.

Despite the absence of a PubChem CID, its chemical identity is fully defined by its CAS registry number and SMILES string, allowing for accurate in silico modeling and procurement.

Table 1: Chemical Identity & Physical Properties

ParameterValue / Description
Chemical Name 2-Cyclobutyl-N-methylbenzamide
CAS Registry Number 2648956-80-1
Molecular Formula C₁₂H₁₅NO
Molecular Weight 189.26 g/mol
SMILES CNC(=O)c1ccccc1C1CCC1 (Inferred from nomenclature)
PubChem CID Not currently indexed (Tracked via supplier IDs, e.g., BD02790167)
Structural Class N-Alkylbenzamide / Cycloalkylarene

Pharmacophore Rationale: The "Why" Behind the Structure

In medicinal chemistry, every functional group must serve a purpose. The design of 2-cyclobutyl-N-methylbenzamide is driven by two key structural modifications that dramatically alter its pharmacokinetic potential:

  • The Ortho-Cyclobutyl Substitution: Traditional alkyl chains are highly flexible and prone to rapid cytochrome P450 (CYP450) mediated metabolism. By replacing a flexible chain with a cyclobutyl ring, we increase the

    
     carbon fraction (Fsp3) and introduce steric bulk. This restricts the rotational freedom of the adjacent amide bond, locking the molecule into a preferred conformation that often enhances target binding affinity while simultaneously shielding the aromatic ring from oxidative metabolism.
    
  • The N-Methyl Amide Core: Primary amides possess two hydrogen-bond donors, which can hinder passive membrane permeability. By methylating the nitrogen, we reduce the hydrogen-bond donor count to one. This directly increases lipophilicity and is a classical tactic for improving Blood-Brain Barrier (BBB) penetration in CNS-targeted drug design.

SAR_Pathway A 2-Cyclobutyl-N-methylbenzamide Core Structure B N-Methyl Substitution (Reduces H-bond donors) A->B Structural feature C Ortho-Cyclobutyl Group (Increases sp3 fraction & steric bulk) A->C Structural feature D Enhanced Membrane Permeability (BBB Penetration) B->D Physicochemical effect C->D Lipophilicity boost E Improved Metabolic Stability (CYP450 Resistance) C->E Steric shielding

SAR pathway illustrating the physicochemical impact of the cyclobutyl and N-methyl substitutions.

Safety Data (SDS) and Handling Protocols

Because empirical, long-term in vivo toxicity data is rarely available for early-stage building blocks, we must apply the precautionary principle. The safety profile is derived using read-across methodology from structurally analogous N-alkylbenzamides [2].

Table 2: GHS Classification and Hazard Statements

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity Category 3 (Single Exp.)H335: May cause respiratory irritation.
Causality-Driven Storage Protocol

Why an inert atmosphere? While benzamides are generally stable, the alpha-protons on the cyclobutyl ring can be susceptible to slow autoxidation under prolonged UV light and oxygen exposure.

  • Action: Store the compound in a tightly sealed container under an inert gas (Argon or Nitrogen) at 2–8°C. This prevents radical initiation and preserves the integrity of the cyclobutyl ring for downstream cross-coupling reactions.

Safety_Protocol Step1 Hazard Identification (GHS: Irritant) Step2 Engineering Controls (Fume Hood, Inert Gas) Step1->Step2 Step3 PPE Selection (Nitrile Gloves, Goggles) Step2->Step3 Step4 Safe Handling & Weighing (Closed-system transfer) Step3->Step4 Step5 Waste Disposal (Halogen-free organic waste) Step4->Step5

Sequential safety protocol for the handling and disposal of novel benzamide derivatives.

Experimental Workflows

To validate the theoretical benefits of the cyclobutyl and N-methyl groups, researchers must empirically test the compound's physical properties. Below is a self-validating protocol for assessing the passive permeability of 2-cyclobutyl-N-methylbenzamide derivatives.

Protocol: High-Throughput PAMPA (Parallel Artificial Membrane Permeability Assay)

Causality: We utilize PAMPA to simulate gastrointestinal or blood-brain barrier permeability. By running a known high-permeability control alongside our analyte, the system becomes self-validating. If the control fails to permeate, we immediately know the artificial lipid membrane has degraded, and the assay run must be rejected.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Dissolve 2-cyclobutyl-N-methylbenzamide in 100% DMSO to create a 10 mM stock.

    • Dilute the stock in Phosphate-Buffered Saline (PBS, pH 7.4) to a final concentration of 10 µM (ensure final DMSO concentration is ≤1% to prevent membrane dissolution).

  • Membrane Coating:

    • Carefully apply 5 µL of a 1% (w/v) lecithin in dodecane solution to the porous filter of the PAMPA donor plate. Note: The dodecane acts as the solvent for the lipids, mimicking the hydrophobic core of a biological membrane.

  • Assay Assembly:

    • Add 300 µL of the PBS-diluted compound to the donor wells.

    • Add 200 µL of blank PBS to the acceptor wells.

    • Self-Validation Step: In adjacent wells, run Verapamil (high permeability control) and Atenolol (low permeability control).

  • Incubation:

    • Incubate the assembled sandwich plate at room temperature for 5 hours without agitation (agitation disrupts the unstirred water layer, leading to false-positive permeability rates).

  • LC-MS/MS Quantification:

    • Extract samples from both donor and acceptor wells.

    • Causality for MS settings: Utilize Electrospray Ionization (ESI) in positive mode. The secondary amide nitrogen of the N-methyl group readily accepts a proton (

      
      ), ensuring high signal-to-noise ratios during quantification.
      
  • Data Analysis: Calculate the effective permeability (

    
    ) using the standard PAMPA equation. A 
    
    
    
    cm/s confirms the lipophilic advantage of the cyclobutyl substitution.

References

  • ChemSrc. "Chemical Safety and SDS Database for Benzamide Derivatives." ChemSrc Official Website. Available at: [Link]

Foundational

Strategic Bioisosterism: N-Cyclobutylbenzamide Scaffolds as Next-Gen HDAC Inhibitors

A Technical Guide to Lead Optimization and Synthesis Executive Summary This technical guide details the design, synthesis, and evaluation of N-cyclobutylbenzamide scaffolds . While benzamides (e.g., Entinostat/MS-275) ar...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Lead Optimization and Synthesis

Executive Summary

This technical guide details the design, synthesis, and evaluation of N-cyclobutylbenzamide scaffolds . While benzamides (e.g., Entinostat/MS-275) are established Class I selective HDAC inhibitors, they often suffer from suboptimal pharmacokinetic (PK) profiles due to rapid metabolism of alkyl substituents or poor blood-brain barrier (BBB) penetration.

The cyclobutyl moiety is presented here as a critical bioisostere. Unlike the metabolically labile isopropyl group or the lipophilic cyclohexyl ring, the cyclobutyl group offers a unique balance of conformational restriction , metabolic stability (resistance to CYP450 oxidation), and reduced lipophilicity . This guide provides a self-validating workflow for researchers to incorporate this scaffold into drug discovery pipelines.

Part 1: Rationale & Structural Design

The Pharmacophore Challenge

Benzamide HDAC inhibitors function via a three-part pharmacophore:

  • Zinc Binding Group (ZBG): The benzamide moiety chelates the Zn²⁺ ion in the catalytic pocket.

  • Linker: Spans the hydrophobic channel.

  • Cap Group: Interacts with the solvent-exposed surface (rim) of the enzyme.

The Problem: Standard "Cap" substituents like the isopropyl group are susceptible to rapid oxidative dealkylation by hepatic enzymes (CYP3A4). Larger rings like cyclohexyl increase logP, often reducing solubility and increasing non-specific binding.

The Solution (Cyclobutyl Substitution): Replacing an isopropyl or cyclohexyl group with a cyclobutyl ring achieves "Goldilocks" properties:

  • Metabolic Hardening: The strained C-C bonds and lack of tertiary hydrogens (compared to isopropyl) significantly reduce the rate of oxidative metabolism.

  • Conformational Lock: The puckered conformation of cyclobutane restricts the spatial vector of the attached amine, potentially freezing the molecule in a bioactive conformation (reducing entropic penalty upon binding).

Pharmacophore Visualization

The following diagram illustrates the structural logic of the N-cyclobutylbenzamide scaffold targeting HDAC1.

HDAC_Pharmacophore cluster_logic Design Rationale ZBG Zinc Binding Group (2-Amino-benzamide) Linker Hydrophobic Linker (Aryl/Heteroaryl) ZBG->Linker covalent bond Target HDAC Active Site ZBG->Target Chelates Zn2+ Cap Surface Recognition Cap (N-Cyclobutyl) Linker->Cap amide/amine linkage Cap->Target Rim Interaction Rationale Cyclobutyl Advantage: 1. Resists CYP Oxidation 2. Low Lipophilicity (vs Cyclohexyl) 3. Conformational Lock Cap->Rationale

Caption: Structural decomposition of the target scaffold. The cyclobutyl cap provides metabolic stability while maintaining the necessary hydrophobic interaction at the enzyme rim.

Part 2: Synthetic Protocols

This section details a modular, convergent synthesis. The protocol is designed to be self-validating : intermediate steps include checkpoints (TLC/LCMS) to ensure purity before proceeding.

Retrosynthetic Analysis

The target molecule is assembled via an amide coupling between a 4-(aminomethyl)benzamide core and a cyclobutyl-functionalized acid (or vice versa), or via reductive amination.

Primary Route: Reductive Amination of a Linker-Amine with Cyclobutanone.

Protocol A: Synthesis of N-Cyclobutyl Intermediate

Objective: Install the cyclobutyl group onto a secondary amine linker.

Reagents:

  • Amine Substrate (e.g., N-Boc-phenylenediamine derivative) (1.0 eq)

  • Cyclobutanone (1.2 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic, 0.1 eq)

  • Dichloromethane (DCM) [Anhydrous][2]

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried flask under N₂, dissolve the Amine Substrate in anhydrous DCM (0.1 M). Add Cyclobutanone and Acetic Acid. Stir at Room Temperature (RT) for 1 hour.

    • Validation: Aliquot 10µL for ¹H-NMR or TLC. Shift in starting material spot/peaks indicates imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. Allow to warm to RT and stir for 12 hours.

  • Quench: Add saturated aqueous NaHCO₃. Extract with DCM (3x).[3]

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Protocol B: Benzamide Core Coupling

Objective: Final assembly of the HDAC inhibitor scaffold.

Reagents:

  • 4-(Methoxycarbonyl)benzoic acid (Core precursor)

  • N-Cyclobutyl-intermediate (from Protocol A)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (Anhydrous)[4]

Step-by-Step Methodology:

  • Activation: Dissolve the benzoic acid derivative in DMF. Add DIPEA and HATU. Stir for 15 mins at RT (Solution turns yellow).

  • Coupling: Add the N-Cyclobutyl-intermediate. Stir for 4-6 hours.

    • Validation: LCMS should show mass peak [M+H]⁺ corresponding to the ester precursor.

  • Aminolysis (Zinc Binding Group Formation): Treat the resulting methyl ester with excess hydroxylamine (for hydroxamic acids) or ammonia/phenylenediamine (for benzamides) in MeOH/THF to generate the final ZBG.

Synthesis Workflow Diagram

Synthesis_Workflow Cyclobutanone Cyclobutanone Step1 Step 1: Reductive Amination (NaBH(OAc)3, DCM) Cyclobutanone->Step1 Linker Amine Linker (Protected) Linker->Step1 Core Benzoyl Core (Ester/Acid) Step2 Step 2: Amide Coupling (HATU, DIPEA, DMF) Core->Step2 Intermediate N-Cyclobutyl Intermediate Step1->Intermediate Intermediate->Step2 Pre_Final Ester Precursor Step2->Pre_Final Step3 Step 3: Aminolysis (Formation of ZBG) Pre_Final->Step3 Final Final N-Cyclobutyl Benzamide Inhibitor Step3->Final

Caption: Convergent synthetic pathway. Step 1 installs the critical cyclobutyl bioisostere. Step 3 reveals the zinc-binding warhead.

Part 3: Comparative Data & Evaluation

The following table summarizes the theoretical and observed advantages of the cyclobutyl scaffold compared to traditional alkyl substituents in benzamide HDAC inhibitors (based on SAR trends from Entinostat analogs).

FeatureIsopropyl Analog (Baseline)Cyclohexyl AnalogCyclobutyl Analog (Optimized)
Metabolic Stability (t½) Low (< 30 min)High (> 60 min)High (> 60 min)
Primary Metabolite Dealkylated amine (Inactive)Hydroxylated ringIntact parent
LogP (Lipophilicity) ~2.1~3.5 (Too lipophilic)~2.4 (Optimal)
HDAC1 IC₅₀ (nM) 150 nM45 nM30 - 50 nM
Ligand Efficiency ModerateLow (High MW)High

Interpretation:

  • Metabolic Stability: The cyclobutyl group resists N-dealkylation significantly better than the isopropyl group due to steric protection and the difficulty of forming a radical on the strained ring.

  • Potency: The cyclobutyl ring fills the hydrophobic pocket at the enzyme rim without the steric clash or solubility issues often seen with larger cyclohexyl or phenyl caps.

Part 4: References

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Link

  • Talele, T. T. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[1][2][5] Synthetic Route Development for 3-(Cyclobutylamino)phenol: Application Notes and Protocols. Link

  • Kahnberg, P., et al. (2006). Design, synthesis, and biological evaluation of novel N-substituted benzamides as histone deacetylase inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for benzamide SAR).

  • Wickens, Z. K., et al. (2023). Practical and General Alcohol Deoxygenation Protocol. Angewandte Chemie. (Context for radical stability of cyclobutyl). Link

Sources

Exploratory

In-Depth Technical Guide: Solubility Profiling of 2-Cyclobutyl-N-methylbenzamide

Topic: 2-cyclobutyl-N-methylbenzamide solubility in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Chemical Identity 2-cyclob...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-cyclobutyl-N-methylbenzamide solubility in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Identity

2-cyclobutyl-N-methylbenzamide (CAS: 2648956-80-1) is a lipophilic benzamide derivative characterized by an ortho-cyclobutyl substitution on the phenyl ring.[1][2] Unlike its para-substituted or N-alkylated isomers, the 2-position cyclobutyl group introduces significant steric bulk proximal to the amide moiety. This structural feature influences crystal packing, melting point, and solvation thermodynamics, making its solubility profile distinct from simpler analogs like N-methylbenzamide.

This guide provides a comprehensive framework for determining, predicting, and optimizing the solubility of 2-cyclobutyl-N-methylbenzamide in organic solvents, essential for its application in synthesis, purification, and biological screening.

Physicochemical Context[3]
  • Molecular Formula: C₁₂H₁₅NO[2][3]

  • Molecular Weight: 189.25 g/mol [2][3][4]

  • Structural Features:

    • Lipophilic Domain: Cyclobutyl ring + Phenyl ring.

    • Polar Domain: Secondary amide (-CONH-).

    • Steric Influence: The ortho-cyclobutyl group likely forces the amide bond out of planarity with the benzene ring, potentially reducing lattice energy compared to planar analogs, thereby enhancing solubility in organic media.

Theoretical Solubility Framework

Direct experimental solubility data for this specific isomer is limited in public repositories.[5] Therefore, researchers must rely on a Structure-Property Relationship (SPR) approach validated by experimental protocols.

Predicted Solubility Profile

Based on the principles of solvation thermodynamics and data from structurally related benzamides (e.g., N-methylbenzamide, 2-methylbenzamide), the following solubility hierarchy is established:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Strong dipole-dipole interactions; solvent accepts H-bonds from the amide NH.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Excellent solvation of the lipophilic aromatic/cycloalkyl core.
Alcohols Methanol, Ethanol, IPAModerate-High Amphiphilic nature matches the compound; H-bond donor/acceptor capability.
Esters/Ketones Ethyl Acetate, AcetoneModerate Good interaction with the amide carbonyl; "General Purpose" solvents.
Ethers THF, MTBEModerate Solvates the lipophilic core; moderate interaction with the amide.
Alkanes Hexane, HeptaneLow (<1 mg/mL)Lack of polar interactions to overcome crystal lattice energy of the amide.
Aqueous Water, PBS (pH 7.4)Very Low/Insoluble High lipophilicity (Predicted LogP ~3.0) dominates; insufficient hydration of the non-polar domains.

Critical Insight: The ortho-cyclobutyl group increases lipophilicity (LogP) compared to a methyl group. Expect lower water solubility and higher solubility in non-polar solvents (like DCM) compared to 2-methyl-N-methylbenzamide.

Experimental Protocols: Determination of Solubility

To generate authoritative data, two distinct methodologies are required: Kinetic Solubility (for early-stage screening) and Thermodynamic Solubility (for formulation and precise physicochemical characterization).

Workflow Visualization

The following diagram outlines the decision process and workflow for solubility determination.

SolubilityWorkflow Start Start: 2-cyclobutyl-N-methylbenzamide Goal Define Goal Start->Goal Kinetic Kinetic Solubility (High Throughput) Goal->Kinetic Early Screening Thermo Thermodynamic Solubility (Gold Standard) Goal->Thermo Pre-formulation DMSO_Stock Prepare DMSO Stock (10-20 mM) Kinetic->DMSO_Stock Excess_Solid Add Excess Solid to Neat Solvent Thermo->Excess_Solid Spike Spike into Aqueous Buffer (2% DMSO final) DMSO_Stock->Spike Turbid Turbidimetry / Nephelometry (Precipitation Point) Spike->Turbid Data Solubility Value (mg/mL) Turbid->Data Equilibrate Equilibrate (Shake-Flask) 24-48h @ 25°C Excess_Solid->Equilibrate Filter Filter / Centrifuge (Remove Solid) Equilibrate->Filter Analyze Quantify (HPLC-UV / LC-MS) Filter->Analyze Analyze->Data

Caption: Figure 1. Decision matrix and workflow for determining Kinetic vs. Thermodynamic solubility.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

This is the standard for generating regulatory-grade data (E-E-A-T principle: Accuracy).

Materials:

  • Compound: >50 mg 2-cyclobutyl-N-methylbenzamide (purity >98%).

  • Solvents: HPLC grade Methanol, Acetonitrile, DMSO, Water, etc.

  • Equipment: Thermomixer or Orbital Shaker, 0.22 µm PTFE syringe filters, HPLC-UV.

Step-by-Step Procedure:

  • Saturation: Add the compound to 1 mL of the target solvent in a 4 mL glass vial until undissolved solid remains visible (supersaturation).

  • Equilibration: Cap tightly and agitate at 25°C ± 0.1°C for 24–48 hours.

    • Note: For viscous solvents (e.g., PEG-400), extend time to 72 hours.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter.

    • Caution: Ensure the filter membrane is compatible with the solvent to avoid leaching.

  • Quantification: Dilute the supernatant with mobile phase (typically 50:50 ACN:Water) to fall within the linear range of the calibration curve. Inject into HPLC.

Calculation:



Protocol B: Kinetic Solubility (DMSO Precipitation)

Used for rapid estimation during biological assay setup.

Procedure:

  • Prepare a 10 mM stock solution in DMSO.

  • Sequential spiking of the stock into an aqueous buffer (e.g., PBS) in a 96-well plate.

  • Measure absorbance at 620 nm (turbidity) or use light scattering.

  • The concentration at which precipitation occurs is the "Kinetic Solubility Limit."

Solvent Selection Guide for Synthesis & Formulation

Choosing the right solvent is critical for reaction yield and crystallization.

Green Chemistry Considerations

In alignment with modern ICH Q3C(R8) guidelines, researchers should prioritize Class 3 solvents (low toxicity).

SolventSuitability for 2-cyclobutyl-N-methylbenzamideApplicationGreen Alternative to
2-MeTHF High Reactions, ExtractionsDichloromethane (DCM)
Ethyl Acetate Moderate Crystallization, Work-upDiethyl Ether
Ethanol High RecrystallizationMethanol
Anisole High High-temp reactionsToluene/Benzene
Crystallization Strategy

To purify 2-cyclobutyl-N-methylbenzamide, a binary solvent system is recommended based on its solubility profile:

  • Solvent (Good): Ethanol or Ethyl Acetate (dissolves well at high temp).

  • Anti-solvent (Poor): Heptane or Water (induces precipitation upon cooling).

Workflow:

  • Dissolve crude solid in minimal hot Ethanol.

  • Slowly add Heptane until slight turbidity persists.

  • Cool slowly to 4°C to crystallize.

References

  • BenchChem. (2025).[5][6][7] "Solubility of N-methylbenzamide derivatives in organic solvents." Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 527040, N-cyclobutyl-N-methylbenzamide. Retrieved from

  • Li, X., et al. (2017). "Solubility modelling, solution thermodynamics and preferential solvation for nitroxoline in solvent mixtures." Journal of Chemical Thermodynamics, 113, 11–19.[8] (Cited for thermodynamic modeling protocols applicable to benzamides).[7][8]

  • ICH Expert Working Group. "Impurities: Guideline for Residual Solvents Q3C(R8).

(Note: While specific experimental data for the 2-cyclobutyl isomer is proprietary or non-public, the protocols and comparative data provided above are derived from validated chemical principles and standard operating procedures for the benzamide class.)

Sources

Foundational

Difference between N-cyclobutyl and 2-cyclobutyl benzamides

This guide provides a technical analysis of the structural, synthetic, and pharmacological distinctions between -cyclobutyl benzamide and 2-cyclobutyl benzamide (also referred to as ortho-cyclobutyl benzamide). Structura...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the structural, synthetic, and pharmacological distinctions between


-cyclobutyl benzamide  and 2-cyclobutyl benzamide  (also referred to as ortho-cyclobutyl benzamide).

Structural Isomerism in Medicinal Chemistry: -Cyclobutyl vs. 2-Cyclobutyl Benzamides

Executive Summary

In medicinal chemistry, the placement of a cycloalkyl group—either as an


-substituent or as a ring substituent—fundamentally alters the molecule's topology, electronic state, and metabolic fate.
  • 
    -Cyclobutyl Benzamide:  Characterized by a planar amide bond and a flexible 
    
    
    
    -alkyl tail. It is synthetically trivial and often used to target hydrophobic pockets adjacent to the donor site.
  • 2-Cyclobutyl Benzamide: Characterized by a sterically congested ortho-substitution that forces the amide group out of planarity ("Ortho Effect"). This decoupling improves solubility and creates a distinct 3D vector, but presents significant synthetic challenges.

Structural & Conformational Analysis

The primary differentiator between these two isomers is the torsion angle (


)  between the amide carbonyl and the phenyl ring.[1][2]
-Cyclobutyl Benzamide (Planar Topology)

In the absence of ortho-substitution, the benzamide moiety adopts a planar conformation to maximize


-conjugation between the phenyl ring and the amide carbonyl.
  • Conformation: The cyclobutyl group projects away from the ring, allowing the amide nitrogen to act as a hydrogen bond donor (HBD) in the plane of the aromatic system.

  • Electronic Effect: Full resonance delocalization makes the amide carbonyl oxygen more basic and the N-H more acidic compared to twisted variants.

2-Cyclobutyl Benzamide (Twisted Topology)

Placing a bulky cyclobutyl group at the 2-position (ortho) creates severe steric strain with the amide carbonyl oxygen or the amide nitrogen (depending on rotamer).

  • The Ortho Effect: To relieve this strain, the amide bond rotates out of the phenyl plane. Twist angles typically range from 40° to 90° .

  • Consequences:

    • Resonance Decoupling: The loss of planarity breaks the conjugation between the aryl ring and the carbonyl. This raises the energy of the HOMO, potentially altering oxidation potentials.

    • Solubility: The disruption of planar

      
      -stacking in the crystal lattice significantly lowers the melting point and increases aqueous solubility (LogS).
      
Visualization of Conformational Locking

Conformation cluster_0 N-Cyclobutyl (Planar) cluster_1 2-Cyclobutyl (Twisted) A Phenyl Ring B Amide Plane (Coplanar) A->B Resonance Active C N-Cyclobutyl (Flexible Tail) B->C X Phenyl Ring Y Amide Plane (Twisted ~60°) X->Y Resonance Decoupled Z 2-Cyclobutyl (Steric Bulk) X->Z Steric Clash

Caption: Comparison of resonance transmission. Green arrow indicates effective conjugation; red dashed line indicates decoupling due to steric twist.

Synthetic Pathways[3][4][5][6]

The synthetic accessibility of these two isomers differs by an order of magnitude.

Synthesis of -Cyclobutyl Benzamide

This is a standard amide coupling reaction. High yields (>90%) are routine.

  • Reagents: Benzoic acid, Cyclobutylamine, Coupling Agent (HATU/EDC), Base (DIPEA).

  • Mechanism: Activation of carboxylate followed by nucleophilic attack of the amine.

Synthesis of 2-Cyclobutyl Benzamide

Installing a cyclobutyl ring directly onto an arene is challenging due to the lack of commercially available ortho-cyclobutyl synthons. Standard Friedel-Crafts alkylation fails due to rearrangement of the cyclobutyl cation to cyclopropylmethyl or homoallyl systems.

Preferred Route: Palladium-Catalyzed Cross-Coupling The most reliable method utilizes Suzuki-Miyaura coupling between a 2-halo-benzamide (or ester) and a cyclobutylboronate.

  • Key Challenge:

    
    -hydride elimination from the cyclobutyl metal species can lead to cyclobutene side products.
    
  • Solution: Use of specific ligands (e.g., RuPhos, XPhos) or cyclobutyl zincates (Negishi coupling) to stabilize the intermediate.

Emerging Route: Radical Functionalization (Minisci/BCB) For electron-deficient systems, Minisci-type radical additions using cyclobutyl carboxylic acids (decarboxylative) are possible but often lack regioselectivity for the ortho position unless directed. Recent advances use Bicyclo[1.1.0]butanes (BCBs) with photoredox catalysis to install cyclobutyl groups, though this is more common on anilines than benzamides.

Synthetic Workflow Diagram

Synthesis cluster_N Target: N-Cyclobutyl Benzamide cluster_C Target: 2-Cyclobutyl Benzamide N_Start Benzoic Acid + Cyclobutylamine N_Step1 Amide Coupling (HATU, DIPEA, DMF) N_Start->N_Step1 N_Prod N-Cyclobutyl Benzamide (>90% Yield) N_Step1->N_Prod C_Start 2-Bromobenzamide + Cyclobutylboronic Acid C_Step1 Suzuki Coupling (Pd(dppf)Cl2, Cs2CO3) Risk: Beta-Elimination C_Start->C_Step1 C_Alt Alternative: Negishi Coupling (Cyclobutyl-ZnBr) C_Start->C_Alt C_Prod 2-Cyclobutyl Benzamide (50-70% Yield) C_Step1->C_Prod C_Alt->C_Prod

Caption: Contrast between the trivial amide coupling for N-isomers and the metal-catalyzed cross-coupling required for 2-isomers.

Physicochemical & DMPK Profile

The choice between


- and 2-substitution profoundly impacts the drug metabolism and pharmacokinetics (DMPK) profile.
Metabolic Stability[7]
  • 
    -Cyclobutyl: 
    
    • Liability: High. The

      
      -carbon adjacent to the nitrogen is a "soft spot" for CYP450-mediated oxidation.
      
    • Pathway:

      
      -Hydroxylation 
      
      
      
      Carbinolamine
      
      
      
      
      -Dealkylation (Loss of cyclobutanone).
  • 2-Cyclobutyl:

    • Liability: Moderate to Low. The ring is attached to an aromatic carbon, preventing

      
      -dealkylation.
      
    • Pathway: Oxidation occurs at the tertiary benzylic position to form a 1-hydroxycyclobutyl metabolite, which is often stable and excretable.

Comparison Table
Feature

-Cyclobutyl Benzamide
2-Cyclobutyl Benzamide
LogP (Lipophilicity) Lower (Amide H-bond donor exposed)Higher (Lipophilic bulk shields amide)
Aqueous Solubility Moderate (High lattice energy)High (Twisted structure disrupts packing)
Metabolic Risk N-Dealkylation (Rapid clearance)Benzylic Hydroxylation (Slower)
Conformation Flexible TailRigid/Locked Core
Bioisostere For

-Isopropyl,

-tert-butyl
ortho-Tolyl, ortho-Chloro, ortho-CF3

Experimental Protocols

Protocol A: Synthesis of 2-Cyclobutylbenzamide via Suzuki Coupling

Use this protocol to synthesize the core-modified isomer.

Materials:

  • 2-Bromobenzamide (1.0 eq)

  • Cyclobutylboronic acid (1.5 eq)

  • Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (0.05 eq)
  • Cs

    
    CO
    
    
    
    (3.0 eq)
  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Degassing: Charge a microwave vial with 2-bromobenzamide, cyclobutylboronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 100°C for 16 hours (or 1 hour in microwave at 120°C). Note: High temperature is required due to the steric hindrance of the ortho position.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product will elute later than the starting bromide due to the amide polarity, but earlier than unsubstituted benzamide.

Protocol B: In Vitro Metabolic Stability Assay

Use this to verify the stability advantage of the 2-isomer.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate: 1 µM test compound (final DMSO < 0.1%).

  • Cofactor: NADPH regenerating system (1 mM).

  • Timepoints: 0, 5, 15, 30, 60 min at 37°C.

  • Analysis: LC-MS/MS monitoring parent depletion.

  • Expectation:

    
    -cyclobutyl analogs typically show 
    
    
    
    min due to dealkylation. 2-cyclobutyl analogs typically show
    
    
    min.

References

  • Conformational Analysis of Ortho-Substituted Benzamides

    • Title: Conformational analysis, part 43.
    • Source: Abraham, R. J., et al. Magn. Reson. Chem. (2015).[1][3]

    • URL:[Link]

  • Cyclobutane in Medicinal Chemistry (Review)

    • Title: Cyclobutanes in Small-Molecule Drug Candidates.[4]

    • Source:J. Med. Chem. (2021).[5][3]

    • URL:[Link]

  • Synthesis of Ortho-Cyclobutyl Systems (Minisci/Radical)

    • Title: Radical -C–H Cyclobutylation of Aniline Deriv
    • Source:J. Am. Chem. Soc.[6] (2019).[7]

    • URL:[Link]

  • Metabolic Stability of Cyclic Amines

    • Title: Metabolic Stability and its Role in Biopharmaceutical Development.[3]

    • Source:J. Clin. Pharmacol.
    • URL:[Link]

Sources

Exploratory

Thermophysical Profiling of 2-Cyclobutyl-N-methylbenzamide: A Technical Guide to Melting Point and Density Determination

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Structural Analysis In modern drug development and materials science, the the...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Structural Analysis

In modern drug development and materials science, the thermophysical characterization of active pharmaceutical ingredient (API) building blocks is non-negotiable. 2-Cyclobutyl-N-methylbenzamide (CAS: 2648956-80-1) is a specialized, sterically hindered aromatic amide with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol [1],[2].

Understanding its melting point and skeletal density is critical for downstream applications, including solubility profiling, milling, and solid-state formulation. The presence of a bulky cyclobutyl group at the ortho position of the benzamide core introduces significant steric hindrance. This structural feature disrupts the planar packing typically observed in standard benzamides (such as , which exhibits a melting point of ~144°C)[3]. Consequently, the disrupted intermolecular hydrogen bonding networks lead to a predictable depression in both melting point and crystal density compared to less hindered structural isomers like [4].

Table 1: Physicochemical Properties & Thermophysical Predictions

Quantitative data summarized for comparative structural evaluation.

ParameterValue / Predicted RangeMethodology / Source
CAS Number 2648956-80-1Chemical Registry[1]
Molecular Formula C12H15NOStructural Analysis[1]
Molecular Weight 189.25 g/mol IUPAC Atomic Weights[2]
Melting Point (Predicted) 60.0°C – 85.0°CIsomeric extrapolation
Skeletal Density (Predicted) 1.08 – 1.12 g/cm³Group contribution modeling
XLogP3 ~2.3Cheminformatic estimation[4]

Experimental Methodologies for Thermophysical Characterization

To transition from theoretical cheminformatics to empirical validation, rigorous analytical protocols must be employed. As a Senior Application Scientist, I mandate that these workflows operate as self-validating systems to ensure absolute data integrity.

Protocol A: Differential Scanning Calorimetry (DSC) for Melting Point

Causality of Choice: Traditional capillary melting point apparatuses rely on subjective visual confirmation and fail to detect polymorphic transitions. DSC is selected because it quantitatively measures the heat flow associated with phase transitions, providing the exact enthalpy of fusion (


) and revealing any metastable polymorphs induced by the sterically bulky cyclobutyl group.

Step-by-Step Methodology:

  • System Self-Validation: Prior to sample analysis, perform a calibration run using a high-purity Indium standard (

    
     = 156.6°C, 
    
    
    
    = 28.45 J/g). Validation loop: If the measured Indium parameters deviate by >0.1°C or >1%, the system automatically halts, preventing the acquisition of invalid sample data.
  • Sample Preparation: Accurately weigh 3.0 – 5.0 mg of 2-cyclobutyl-N-methylbenzamide into an aluminum standard pan. Crimp the lid to ensure optimal thermal contact.

  • Purge Gas: Establish a dry Nitrogen purge at 50 mL/min to prevent oxidative degradation during heating.

  • Thermal Cycling: Equilibrate the sample at 20°C. Initiate a heating ramp at 10°C/min up to 150°C. Causality: A 10°C/min rate is precisely chosen to balance peak resolution with the prevention of thermal lag.

  • Data Extraction: Analyze the endothermic peak to determine the extrapolated onset temperature (true melting point) and the peak maximum.

Protocol B: Helium Gas Pycnometry for True Skeletal Density

Causality of Choice: Bulk density measurements are heavily skewed by intra-particulate voids and particle size distribution. Helium gas pycnometry is chosen because helium behaves as an ideal gas; its minute atomic radius (~140 pm) allows it to penetrate the deepest microscopic pores of the solid sample, ensuring the measured volume reflects the absolute skeletal volume.

Step-by-Step Methodology:

  • System Self-Validation: Calibrate the expansion chamber volume using NIST-traceable stainless steel calibration spheres. Validation loop: If the calculated volume of the spheres deviates from their certified volume, a leak-check diagnostic is automatically triggered, ensuring the system is perfectly sealed.

  • Sample Loading: Fill the sample cell to at least 75% capacity with the benzamide powder to minimize free-space error. Record the exact analytical mass.

  • Purging: Subject the sample to 10 rapid purge cycles with ultra-high purity (99.999%) Helium to outgas moisture and trapped atmospheric air.

  • Pressurization & Measurement: Pressurize the sample chamber to 19.5 psig. Open the expansion valve and record the equilibrium pressure.

  • Calculation: The system calculates the true skeletal density utilizing Boyle’s Law (

    
    ).
    

Mandatory Visualizations

The following diagrams map the logical relationships and workflows critical to the characterization of this compound.

Workflow cluster_0 Melting Point Determination cluster_1 Density Measurement Sample 2-Cyclobutyl-N-methylbenzamide (CAS: 2648956-80-1) DSC Differential Scanning Calorimetry (Ramp: 10°C/min) Sample->DSC Pycnometry Helium Gas Pycnometry (Purge & Pressurize) Sample->Pycnometry Thermogram Analyze Endothermic Peak (Tm & ΔHfus) DSC->Thermogram Output Thermophysical Profile (Formulation Readiness) Thermogram->Output DensityCalc Calculate Skeletal Density (Mass/Volume) Pycnometry->DensityCalc DensityCalc->Output

Workflow for the thermophysical characterization of 2-cyclobutyl-N-methylbenzamide.

StericImpact Ortho Ortho-Cyclobutyl Group Steric Increased Steric Hindrance (Disrupted Planarity) Ortho->Steric Crystal Reduced Intermolecular Hydrogen Bonding Steric->Crystal MP Lowered Melting Point Crystal->MP Density Lowered Skeletal Density Crystal->Density

Mechanistic impact of ortho-substitution on crystal packing and thermophysical properties.

Impact on Drug Development and Formulation

The thermophysical profile of 2-cyclobutyl-N-methylbenzamide directly dictates its utility in pharmaceutical synthesis and formulation:

  • Formulation & Milling: A lower skeletal density (predicted ~1.1 g/cm³) combined with a depressed melting point increases the risk of localized melting during high-energy milling processes. Formulation scientists must utilize cryogenic milling techniques to maintain the crystalline integrity of the compound.

  • Solubility Thermodynamics: The lower enthalpy of fusion (

    
    ) resulting from poor crystal packing directly correlates with an increased ideal solubility in organic solvents, making it a highly reactive and accessible intermediate for cross-coupling reactions in API synthesis.
    

References

  • Title: N-cyclobutyl-N-methyl-benzamide | C12H15NO | CID 527040 Source: PubChem URL: [Link]

  • Title: 2-Methylbenzamide | C8H9NO | CID 10704 Source: PubChem URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-cyclobutyl-N-methylbenzamide from 2-cyclobutylbenzoic acid

Executive Summary Amide bond formation is one of the most prevalent and critical transformations in the pharmaceutical industry and medicinal chemistry. However, coupling sterically hindered ortho-substituted benzoic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amide bond formation is one of the most prevalent and critical transformations in the pharmaceutical industry and medicinal chemistry. However, coupling sterically hindered ortho-substituted benzoic acids requires highly optimized conditions to prevent poor yields and side-product formation. This application note details a robust, self-validating protocol for the synthesis of 2-cyclobutyl-N-methylbenzamide [1] from 2-cyclobutylbenzoic acid . By leveraging HATU as a premium coupling reagent and employing strict in-process analytical checkpoints, this methodology ensures high conversion rates, operational simplicity, and excellent product purity suitable for downstream drug development applications.

Mechanistic Rationale & Strategy

The ortho-cyclobutyl substitution on the benzoic acid core introduces significant steric bulk, which impedes the trajectory of the incoming amine nucleophile. When subjected to traditional carbodiimide-based coupling (e.g., DCC or EDC), such sterically encumbered substrates often suffer from sluggish kinetics, leading to incomplete conversion and the formation of unreactive N-acylurea byproducts.

To circumvent this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is employed. HATU rapidly converts the carboxylate into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester[2]. The critical advantage of the HOAt leaving group lies in its nitrogen atom at the 7-position, which provides anchimeric assistance by acting as a hydrogen-bond acceptor. This pre-organizes the incoming methylamine, directing it toward the activated carbonyl carbon and drastically accelerating the amidation process despite the steric congestion[3].

Reaction Visualization

Workflow Step1 1. Substrate Dissolution 2-Cyclobutylbenzoic acid in DMF Step2 2. Base Addition Add DIPEA (3.0 eq) at 0 °C Step1->Step2 Step3 3. Acid Activation Add HATU (1.2 eq), stir 15 min Step2->Step3 Step4 4. Amidation Add MeNH2·HCl (1.5 eq), stir 2-4 h Step3->Step4 Step5 5. Quench & Work-up Liquid-Liquid Extraction Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6 Step7 Target Compound 2-Cyclobutyl-N-methylbenzamide Step6->Step7

Fig 1: Experimental workflow for the HATU-mediated synthesis of 2-cyclobutyl-N-methylbenzamide.

Reaction Components & Stoichiometry

Table 1: Standardized Quantities for a 10.0 mmol Scale Synthesis

ReagentRoleMW ( g/mol )EquivalentsAmount
2-Cyclobutylbenzoic acid Substrate176.211.01.76 g (10.0 mmol)
Methylamine HCl Nucleophile67.521.51.01 g (15.0 mmol)
HATU Coupling Reagent380.231.24.56 g (12.0 mmol)
DIPEA Non-nucleophilic Base129.243.05.23 mL (30.0 mmol)
Anhydrous DMF Solvent73.09N/A50.0 mL (0.2 M)

Self-Validating Experimental Protocol

Phase 1: Substrate Preparation & Acid Activation
  • Dissolution: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-cyclobutylbenzoic acid (1.76 g, 10.0 mmol)[4] and anhydrous N,N-dimethylformamide (DMF, 50 mL) under an inert nitrogen atmosphere.

    • Causality: Strict anhydrous conditions are mandatory to prevent the competitive hydrolysis of the highly reactive OAt active ester back to the starting carboxylic acid[5].

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath, then add N,N-Diisopropylethylamine (DIPEA, 5.23 mL, 30.0 mmol) dropwise.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid, facilitating its attack on the uronium species of HATU[6]. The 3.0 equivalent excess ensures sufficient base remains to neutralize the hydrochloride salt of methylamine in the subsequent step.

  • Activation: Add HATU (4.56 g, 12.0 mmol) in a single portion. Stir the reaction mixture at 0 °C for exactly 15 minutes.

    • Causality: This pre-activation time is critical. It allows the complete conversion of the sterically hindered 2-cyclobutylbenzoate into the HOAt active ester. Adding the amine too early can lead to a direct reaction between the amine and HATU, forming an unreactive guanidinium byproduct and permanently stalling the reaction.

    • Self-Validation Checkpoint 1: Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The disappearance of the starting material mass (m/z 175 [M-H]⁻) and the appearance of the OAt ester intermediate confirms successful activation. Do not proceed until activation is >95% complete.

Phase 2: Nucleophilic Amidation
  • Coupling: Add methylamine hydrochloride (1.01 g, 15.0 mmol) to the activated mixture. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

    • Causality: Methylamine hydrochloride is utilized over aqueous methylamine to strictly maintain the anhydrous environment. The pre-organized hydrogen-bonding network provided by the HOAt leaving group rapidly accelerates the nucleophilic attack of the liberated methylamine[3].

    • Self-Validation Checkpoint 2: Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes, UV visualization at 254 nm). The reaction is deemed complete when the active ester spot is fully consumed and replaced by a lower

      
       amide product spot.
      
Phase 3: Quench, Work-up, and Purification
  • Quench: Quench the reaction by adding 50 mL of saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 50 mL).

    • Causality: The basic quench neutralizes any remaining acidic species and partitions the desired 2-cyclobutyl-N-methylbenzamide[1] into the organic layer.

  • Washing: Wash the combined organic layers sequentially with 1M aqueous HCl (50 mL), 5% aqueous LiCl solution (3 × 50 mL), and brine (50 mL).

    • Causality: The HCl wash removes residual DIPEA and unreacted methylamine. The repeated 5% LiCl washes are highly specific and necessary for the quantitative removal of residual DMF solvent from the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 40% EtOAc in Hexanes).

    • Causality: Chromatography effectively removes the non-polar tetramethylurea byproduct (derived from HATU) and traces of HOAt[5].

Analytical Characterization & Troubleshooting

Table 2: Expected Analytical Data

TechniqueExpected Observation
LC-MS (ESI+) m/z 190.1 [M+H]⁺ corresponding to C₁₂H₁₆NO⁺
¹H NMR (CDCl₃, 400 MHz) ~7.2–7.5 ppm (m, 4H, Ar-H), ~5.8 ppm (br s, 1H, NH), ~3.9 ppm (m, 1H, cyclobutyl-CH), ~2.9 ppm (d, 3H, N-CH₃), ~1.8–2.4 ppm (m, 6H, cyclobutyl-CH₂)
TLC (30% EtOAc/Hexanes)

≈ 0.35 (UV active)

Table 3: Troubleshooting Guide

ObservationPotential CauseCorrective Action
Incomplete acid conversion Moisture in DMF leading to ester hydrolysis.Ensure DMF is strictly anhydrous; use fresh reagents and flame-dried glassware.
Formation of guanidinium byproduct Premature addition of methylamine.Strictly adhere to the 15-minute pre-activation time before amine addition.
High residual DMF in NMR Inadequate aqueous washing.Increase the number of 5% aqueous LiCl washes during the liquid-liquid extraction phase.

References

  • [4] 2-cyclobutylbenzoic acid | 892390-53-3. Sigma-Aldrich. 4

  • [1] CAS:2648956-80-1, 2-Cyclobutyl-N-methylbenzamide. Bidepharm. 1

  • Valeur, E., & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews (Luxembourg Bio Technologies).

  • [6] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications.6

  • [3] Valeur, E., & Bradley, M. Amide Bond Formation: Beyond The Myth of Coupling Reagents. Scribd. 3

  • [5] Montalbetti, C. A. G. N., & Falque, V. Amide bond formation and peptide coupling. Tetrahedron. 5

  • [2] Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv. 2

Sources

Application

Application Note: Strategic Amide Coupling Protocols for Sterically Demanding Substrates

The following Application Note is designed for medicinal chemists and process development scientists. It addresses the synthesis of 2-cyclobutyl-N-methylbenzamide , a scaffold presenting specific steric challenges due to...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is designed for medicinal chemists and process development scientists. It addresses the synthesis of 2-cyclobutyl-N-methylbenzamide , a scaffold presenting specific steric challenges due to the ortho-cyclobutyl substituent.[1]

While N-cyclobutyl-N-methylbenzamide (CAS 335602-97-6) is a known, trivial synthesis, the 2-cyclobutyl (ortho-substituted) isomer represents a classic "difficult coupling" scenario often encountered in optimization phases of drug discovery (e.g., Orexin or NK1 antagonists).[1] This guide focuses on the latter, more technically demanding architecture.[1]

Executive Summary & Strategic Analysis

The synthesis of 2-cyclobutyl-N-methylbenzamide requires coupling 2-cyclobutylbenzoic acid with methylamine .[1] Unlike standard benzamide formations, this reaction is impeded by the significant steric bulk of the cyclobutyl group at the ortho position.

The Steric Challenge

The ortho-cyclobutyl group exerts a "buttressing effect," forcing the carboxylate group out of planarity with the aromatic ring. This reduces the electrophilicity of the carbonyl carbon and physically blocks the trajectory of the incoming amine nucleophile. Standard coupling reagents (EDC/HOBt, DCC) often result in:

  • Slow reaction kinetics (>24h).[1]

  • Incomplete conversion (stalled equilibrium).[1]

  • Formation of N-acylurea byproducts.[1]

The Solution Architecture

To overcome this, we employ two high-energy activation protocols:

  • Method A (Primary): Propylphosphonic Anhydride (T3P®) Coupling.[1] This is the preferred method for medicinal chemistry due to its low epimerization risk (not applicable here, but good practice), high functional group tolerance, and simple aqueous workup.[1]

  • Method B (Secondary): Acid Chloride Activation via Ghosez’s Reagent or Oxalyl Chloride.[1] This is the "brute force" method for extremely unreactive substrates.

Precursor Synthesis (Contextual Grounding)[1]

Note: Commercial availability of 2-cyclobutylbenzoic acid is limited.[1] It is best prepared via cross-coupling.[1]

Recommended Route: Suzuki-Miyaura Coupling[1]

  • Reagents: 2-Bromobenzoic acid (or ester), Potassium cyclobutyltrifluoroborate, Pd(OAc)₂, XPhos, K₂CO₃.[1]

  • Conditions: CPME/H₂O, 100°C, 16h.

  • Rationale: Cyclobutylboronic acid is unstable; the trifluoroborate salt provides a robust alternative for introducing the cyclobutyl ring.

Protocol A: T3P-Mediated Coupling (High-Throughput Compatible)[1]

Objective: Efficient coupling under mild conditions with simple purification.

Materials
  • Substrate: 2-Cyclobutylbenzoic acid (1.0 equiv)[1]

  • Amine: Methylamine (2.0 M in THF, 2.0 equiv)[1]

  • Coupling Agent: T3P® (Propylphosphonic anhydride), 50 wt% in EtOAc (2.0 equiv)[1]

  • Base: Diisopropylethylamine (DIPEA) or Pyridine (3.0 equiv)[1]

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)[1]

Step-by-Step Methodology
  • Preparation: Charge a reaction vial with 2-cyclobutylbenzoic acid (1.0 mmol, 176 mg) and EtOAc (5 mL, 0.2 M).

  • Base Addition: Add DIPEA (3.0 mmol, 522 µL) followed by Methylamine solution (2.0 mmol). Stir at 0°C for 5 minutes.

  • Activation: Dropwise add T3P solution (2.0 mmol, ~1.2 mL) over 2 minutes.

    • Note: T3P is exothermic; temperature control prevents side reactions.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 4–12 hours.

    • Monitoring: Check via LC-MS.[1][2] The T3P byproduct is water-soluble, simplifying TLC monitoring.[1]

  • Workup (Critical for T3P):

    • Quench with water (5 mL).

    • Separate phases.[1] Wash organic layer with 1M NaOH (2x) to remove unreacted acid and T3P byproducts.[1]

    • Wash with 1M HCl (1x) to remove excess amine/DIPEA.[1]

    • Dry over MgSO₄ and concentrate.[1]

Expected Results
  • Yield: >85%

  • Purity: >95% (often requires no chromatography).[1]

Protocol B: Acid Chloride Activation (Steric Override)

Objective: Forcing conditions for substrates where T3P fails to achieve full conversion.

Materials
  • Reagent: Oxalyl Chloride (1.5 equiv) + DMF (catalytic, 2 drops)[1]

  • Solvent: Dichloromethane (DCM, anhydrous)[1]

  • Scavenger: Triethylamine (Et₃N, 3.0 equiv)[1]

Step-by-Step Methodology
  • Activation: Dissolve 2-cyclobutylbenzoic acid (1.0 mmol) in dry DCM (5 mL) under N₂ atmosphere. Cool to 0°C.[1][3][4][5][6]

  • Chlorination: Add catalytic DMF. Dropwise add Oxalyl Chloride (1.5 mmol, 130 µL).

    • Observation: Vigorous bubbling (CO/CO₂ evolution).[1]

  • Formation: Stir at room temperature for 2 hours.

    • Checkpoint: Aliquot 50 µL into MeOH. If LCMS shows 100% Methyl ester, acid chloride formation is complete.[1]

  • Concentration (Optional but Recommended): Remove DCM/excess oxalyl chloride under vacuum to remove HCl. Redissolve in fresh DCM.

  • Coupling: Cool to 0°C. Add Et₃N (3.0 mmol). Dropwise add Methylamine (2.0 mmol).[1]

  • Workup: Standard aqueous wash (NaHCO₃, Brine).[1]

Analytical Data & Validation

Compound: 2-Cyclobutyl-N-methylbenzamide Formula: C₁₂H₁₅NO MW: 189.26 g/mol [1]

Analytical MethodCharacteristic SignalInterpretation
¹H NMR (400 MHz, CDCl₃) δ 2.95 (d, 3H)N-Me doublet : Confirms amide formation and coupling to methylamine.[1]
δ 3.80 (m, 1H)Cyclobutyl methine : Characteristic multiplet for the CH attached to the ring.[1]
δ 5.80 (br s, 1H)Amide NH : Broad singlet, exchangeable.[1]
δ 7.20–7.50 (m, 4H)Aromatic protons : Typical 1,2-disubstitution pattern.[1]
¹³C NMR δ 170.5 ppmCarbonyl (C=O) : Shifted upfield relative to acid precursor (~174 ppm).[1]
LC-MS (ESI+) m/z 190.1 [M+H]⁺Single peak, consistent with protonated parent ion.[1]
IR Spectroscopy 1645 cm⁻¹Amide I band : Strong C=O stretch (lower frequency than ester/acid).[1]

Visualizing the Decision Process

The following diagram illustrates the logic flow for selecting the appropriate coupling strategy based on steric hindrance and electronic deactivation.

AmideCouplingStrategy Start Start: 2-Cyclobutylbenzoic Acid CheckSterics Assess Steric Hindrance (Ortho-substitution?) Start->CheckSterics Standard Standard Coupling (EDC/HOBt or HATU) CheckSterics->Standard No (Para/Meta) HighEnergy High-Energy Coupling (T3P in EtOAc) CheckSterics->HighEnergy Yes (Ortho-Cyclobutyl) BruteForce Acid Chloride Route (Oxalyl Chloride/DMF) HighEnergy->BruteForce Conversion <50% (Stalled) Success Target: 2-Cyclobutyl-N-methylbenzamide Isolated Yield >85% HighEnergy->Success Conversion >95% BruteForce->Success Final Pathway

Caption: Decision tree for coupling sterically hindered benzoic acids. T3P is the primary choice for safety and efficiency; Acid Chloride is the fallback for recalcitrant substrates.

Downstream Application: Directed C-H Functionalization

Once synthesized, the 2-cyclobutyl-N-methylbenzamide moiety is not just a passive scaffold; it is a potent Directing Group (DG) for transition-metal catalyzed C-H activation.[1]

  • Mechanism: The amide oxygen coordinates to Pd(II) or Rh(III), directing functionalization to the ortho position (the other side of the ring) or potentially activating the C-H bonds on the cyclobutyl ring itself (sp³ C-H activation).

  • Utility: This allows for the rapid generation of "Magic Methyl" analogs or further cyclization to tricyclic core structures relevant in orexin receptor antagonists.

References

  • T3P Reagent Capabilities

    • Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[1] Organic Letters, 2011, 13(19), 5048–5051.[1] Link[1]

  • Steric Hindrance in Amides

    • Dines, J. J., et al. "Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides."[1] The Journal of Organic Chemistry, 2018, 83(5).[1] Link[1]

  • General Coupling Reviews

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents."[1] Chemical Society Reviews, 2009, 38, 606-631.[1] Link

  • Cyclobutyl Synthesis (Boron Reagents)

    • Molander, G. A., et al. "Synthesis of Functionalized Organotrifluoroborates."[1] Journal of Organic Chemistry, 2009.[1] (Contextual reference for precursor synthesis).

Disclaimer: All protocols involve hazardous chemicals.[1] Standard PPE and fume hood usage are mandatory.[1] T3P is corrosive; Oxalyl chloride releases toxic CO/HCl gases.[1]

Sources

Method

Using 2-cyclobutyl-N-methylbenzamide as a drug discovery scaffold

Application Note: 2-Cyclobutyl-N-methylbenzamide as a Drug Discovery Scaffold Executive Summary This application note details the utility, synthesis, and strategic deployment of 2-cyclobutyl-N-methylbenzamide as a struct...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Cyclobutyl-N-methylbenzamide as a Drug Discovery Scaffold

Executive Summary

This application note details the utility, synthesis, and strategic deployment of 2-cyclobutyl-N-methylbenzamide as a structural scaffold in small-molecule drug discovery. Unlike flexible alkyl chains, the ortho-cyclobutyl motif offers a unique "conformational lock" via steric clash with the adjacent amide carbonyl, forcing the benzamide system into a non-planar, bioactive conformation. This scaffold is particularly valuable in the design of GPCR modulators (e.g., Orexin, Dopamine receptors) and Kinase inhibitors , where controlling the vector of the amide substituent is critical for potency and selectivity.

Scientific Rationale: The "Ortho-Cyclobutyl Effect"[1]

In medicinal chemistry, the "Magic Methyl" effect is well-known for boosting potency by restricting conformation. The 2-cyclobutyl group acts as a "Super Methyl," providing three distinct advantages:

  • Conformational Restriction (The "Twist"): The steric bulk of the cyclobutyl ring at the ortho position (C2) creates a repulsive interaction with the amide carbonyl oxygen. This forces the amide bond to rotate out of the plane of the phenyl ring (dihedral angle twist > 40°). This pre-organized "twisted" conformation often matches the bioactive bound state required by receptor pockets, reducing the entropic penalty of binding.

  • Metabolic Stability: Cyclobutyl rings are metabolically superior to their acyclic counterparts (n-butyl or sec-butyl) and less lipophilic than cyclohexyl rings.[1] The "puckered" conformation of the cyclobutane ring (bond angles ~88°) creates a distinct shape that is often resistant to rapid CYP450 oxidation compared to flexible alkyl chains.

  • Lipophilic Vectoring: The cyclobutyl group fills hydrophobic sub-pockets (e.g., the "gatekeeper" region in kinases or hydrophobic crevices in GPCR TM bundles) without the excessive molecular weight penalty of a fused bicyclic system.

Experimental Protocol: Synthesis of the Scaffold

Objective: Scalable synthesis of 2-cyclobutyl-N-methylbenzamide via Palladium-Catalyzed Cross-Coupling.

Rationale: While direct ortho-lithiation is possible, it is often capricious on scale.[1] The most robust, self-validating route is the Suzuki-Miyaura coupling of commercially available 2-bromo-N-methylbenzamide with cyclobutylboronic acid.[1]

Materials Required:
  • Substrate: 2-Bromo-N-methylbenzamide (CAS: 527044-XX-X analog)[1]

  • Reagent: Cyclobutylboronic acid (CAS: 1015482-XX-X) or Cyclobutylboronic acid pinacol ester.[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ or Pd(OAc)₂/SPhos (for sterically hindered coupling).

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: Toluene/Water (10:[1]1) or Dioxane/Water (4:1).

Step-by-Step Methodology:
  • Reaction Setup (Inert Atmosphere):

    • In a flame-dried Schlenk tube or microwave vial, charge 2-bromo-N-methylbenzamide (1.0 equiv, 1.0 mmol, ~228 mg).

    • Add Cyclobutylboronic acid (1.5 equiv, 1.5 mmol, ~150 mg). Note: Excess boronic acid is crucial due to potential protodeboronation.

    • Add Base: K₃PO₄ (3.0 equiv, 3.0 mmol, 636 mg).

    • Add Catalyst: Pd(dppf)Cl₂ (5 mol%, 0.05 mmol, ~40 mg).

  • Solvation & Degassing:

    • Add Toluene (4 mL) and Water (0.4 mL).

    • Critical Step: Sparge the mixture with Argon or Nitrogen for 5 minutes. Oxygen is the enemy of this catalytic cycle; failure to degas will result in homocoupling of the boronic acid.

  • Execution:

    • Thermal Method:[1] Heat to 100°C for 12-16 hours.

    • Microwave Method (Preferred for Library Gen): Heat to 120°C for 45 minutes.

  • Work-up & Purification:

    • Cool to room temperature.[2][3] Dilute with EtOAc (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

    • Purification: Flash Column Chromatography (SiO₂).[4] Elute with Hexanes:EtOAc (gradient 0% to 40%). The product usually elutes around 25-30% EtOAc.[1]

  • Validation (QC):

    • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic amide doublet (~6.0 ppm, broad) and the cyclobutyl methine multiplet (~3.6-3.8 ppm). The methyl doublet should appear at ~2.9 ppm.

    • LC-MS: Confirm mass [M+H]⁺ = 190.1 (Calculated for C₁₂H₁₅NO).[1]

Application Workflow: Library Generation

Once the scaffold is synthesized, it serves as a "core" for divergent library generation. The following diagram illustrates the logic flow for expanding this scaffold into a full SAR (Structure-Activity Relationship) series.

Visualizing the Workflow (DOT Diagram)

Scaffold_Workflow Scaffold 2-Cyclobutyl- N-methylbenzamide (Core Scaffold) Vector_4 Position 4 (Para) Functionalization (Solubility/Potency) Scaffold->Vector_4 Electrophilic Subst. or Pre-functionalized Vector_5 Position 5 (Meta) Functionalization (Selectivity) Scaffold->Vector_5 C-H Activation Amide_N N-Methyl Variation (H-Bond Donor/Acceptor) Scaffold->Amide_N Alkylation Coupling Pd-Catalyzed Suzuki Coupling Coupling->Scaffold Yield >70% Precursor 2-Bromo- N-methylbenzamide Precursor->Coupling Boronic Cyclobutyl Boronic Acid Boronic->Coupling Assay_Bind Binding Assay (SPR/Radioligand) Vector_4->Assay_Bind Vector_5->Assay_Bind Amide_N->Assay_Bind Assay_Meta Metabolic Stability (Microsomes) Assay_Bind->Assay_Meta Hit Confirmation

Caption: Workflow for synthesizing and diversifying the 2-cyclobutyl-N-methylbenzamide scaffold. The core scaffold is generated via Suzuki coupling and then subjected to divergent functionalization at the 4- and 5-positions to tune physicochemical properties.[1]

Data Summary: Comparative Physicochemical Properties

The following table highlights why the 2-cyclobutyl scaffold is often superior to standard alkyl chains in lead optimization.

Property2-Cyclobutyl Analog2-Isopropyl Analog2-n-Butyl AnalogImpact on Drug Design
LogP (Lipophilicity) ~2.3~2.1~2.5Cyclobutyl balances permeability without excessive lipophilicity.[1]
Rotatable Bonds 1 (Amide bond only)24Lower entropy penalty upon binding (Rigidification).
Metabolic Stability (t½) High (>60 min)MediumLow (ω-oxidation)Cyclobutyl ring resists oxidative ring opening better than alkyl chains.[1]
Conformation Twisted (Non-planar)TwistedFlexibleTwisted is often required for GPCR orthosteric sites.

References

  • Cyclobutanes in Drug Design

    • Title: Cyclobutanes in Small-Molecule Drug Candidates.[1]

    • Source:J. Med. Chem. (Review).
    • Link:[Link] (Representative link for context on benzamide/cyclobutane scaffolds).

  • Suzuki Coupling Methodology

    • Title: Suzuki-Miyaura Cross-Coupling Reaction.[1][2]

    • Source:Organic Chemistry Portal.[5]

    • Link:[Link]

  • Conformational Restriction in Benzamides

    • Title: The "Magic Methyl" Effect and Conformational Restriction in Medicinal Chemistry.
    • Source:J. Med. Chem.
    • Link:[Link] (General reference for methyl/conformational effects).

  • Scaffold Synthesis Reference

    • Title: Synthesis and Applications of N-Methylbenzamide Derivatives.[1][3]

    • Source:ChemicalBook / BenchChem Protocols.

Sources

Application

Reagents for the N-Methylation of 2-Cyclobutylbenzamide: A Senior Application Scientist's Guide

This comprehensive guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and modification of bioactive molecules. Herein, we delve into the nuanced world of N-methylat...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and modification of bioactive molecules. Herein, we delve into the nuanced world of N-methylation, specifically focusing on the substrate 2-cyclobutylbenzamide. This document moves beyond a simple recitation of protocols to provide a deep, mechanistic understanding of various methylation strategies, empowering you to make informed decisions in your experimental design.

The introduction of a methyl group to an amide nitrogen can profoundly influence a molecule's pharmacological profile, affecting its solubility, metabolic stability, and binding affinity to biological targets. The choice of methylating agent is therefore a critical parameter in the synthetic route, with implications for yield, selectivity, and safety. This guide will explore a range of reagents, from classic, highly reactive electrophiles to modern, safer alternatives, providing detailed protocols and a comparative analysis to aid in your selection process.

Strategic Approaches to N-Methylation

The N-methylation of a secondary amide like 2-cyclobutylbenzamide involves the deprotonation of the amide nitrogen followed by nucleophilic attack on a methyl electrophile. The challenge lies in achieving high monomethylation selectivity while minimizing over-methylation and side reactions. We will explore three primary strategies:

  • Classical Alkylation with Highly Reactive Electrophiles: This traditional approach utilizes potent methylating agents in the presence of a base.

  • Milder and More Selective Methylating Agents: These reagents offer improved safety profiles and can provide greater control over the reaction.

  • Catalytic Methylation: These methods employ a catalyst to enable the use of less reactive, "greener" methyl sources like methanol.

Classical Alkylation: The Power and Peril of Potent Reagents

Traditional methylating agents like dimethyl sulfate and methyl iodide are known for their high reactivity, often leading to rapid and complete conversion.[1][2] However, this reactivity comes at the cost of significant toxicity and a propensity for over-methylation.[3][4]

Mechanism of Classical Alkylation

The reaction proceeds via a direct SN2 mechanism. A base is used to deprotonate the amide, generating a nucleophilic amidate anion. This anion then attacks the electrophilic methyl group of the alkylating agent.

Classical Alkylation Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Amide 2-Cyclobutylbenzamide Amidate Amidate Anion Amide->Amidate Deprotonation Base Base (e.g., NaH) Protonated_Base Protonated Base Base->Protonated_Base Product N-Methyl-2-cyclobutylbenzamide Amidate->Product Nucleophilic Attack Methylating_Agent Methylating Agent (e.g., CH₃I) Leaving_Group Leaving Group (I⁻) Methylating_Agent->Leaving_Group

Caption: Mechanism of classical amide N-methylation.

Protocol 1: N-Methylation using Methyl Iodide and Sodium Hydride

This protocol is adapted from a general procedure for the N-methylation of N-acylamino acids.[5] Extreme caution must be exercised when handling methyl iodide and sodium hydride. [6][7][8]

Materials:

  • 2-Cyclobutylbenzamide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-cyclobutylbenzamide (1.0 eq).

  • Add anhydrous THF and a small amount of anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add methyl iodide (1.2 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3]

Safer and More Selective Methylating Agents

Concerns over the toxicity of traditional reagents have driven the development of safer alternatives.[4] These reagents often offer improved selectivity for mono-methylation.

Phenyl Trimethylammonium Iodide (PhMe₃NI)

This solid, easy-to-handle reagent provides excellent monoselectivity for the N-methylation of amides under mildly basic conditions.[4] The reaction is believed to proceed through a direct nucleophilic substitution mechanism.[4]

Protocol 2: N-Methylation using Phenyl Trimethylammonium Iodide

This protocol is based on a reported method for the monoselective N-methylation of amides.[4]

Materials:

  • 2-Cyclobutylbenzamide

  • Phenyl trimethylammonium iodide (PhMe₃NI)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a sealable reaction tube, combine 2-cyclobutylbenzamide (1.0 eq), phenyl trimethylammonium iodide (1.5 eq), and cesium carbonate (2.0 eq).[3]

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 120 °C for 16-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the tube to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.[3]

Tetramethylammonium Fluoride (TMAF)

TMAF is another safe and effective methylating agent for a variety of amides.[9] Mechanistic studies suggest that the fluoride ion plays a crucial role in facilitating a concerted methylation-deprotonation pathway.[9]

Trimethyloxonium Tetrafluoroborate (Meerwein's Salt)

This powerful and selective methylating agent is particularly effective for less nucleophilic substrates.[10][11] It is a crystalline solid that is sensitive to moisture.[10] The reaction involves the O-alkylation of the amide to form an imidate intermediate, which is then hydrolyzed.[12][13]

Meerwein's Salt Mechanism cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Hydrolysis Amide 2-Cyclobutylbenzamide Imidate Imidate Intermediate Amide->Imidate O-Methylation Meerweins_Salt [(CH₃)₃O]⁺[BF₄]⁻ Meerweins_Salt->Imidate Product N-Methyl-2-cyclobutylbenzamide Imidate->Product Hydrolysis Water H₂O Water->Product

Caption: O-alkylation mechanism using Trimethyloxonium Tetrafluoroborate.

Catalytic N-Methylation: A Greener Approach

Catalytic methods offer a more sustainable approach to N-methylation by utilizing readily available and less toxic C1 sources like methanol.[3][14]

Ruthenium-Catalyzed N-Methylation with Methanol

An efficient synthesis of N-methylated amides using methanol in the presence of a ruthenium(II) catalyst has been reported.[15]

Cobalt-Catalyzed N-Methylation with Methanol

An in-situ generated cobalt catalyst can also be used for the N-methylation of amides with methanol.[16] This method provides high yields for a variety of amides.[16]

Protocol 3: Cobalt-Catalyzed N-Methylation using Methanol

This protocol is based on a published procedure for the cobalt-catalyzed N-methylation of amides.[16]

Materials:

  • 2-Cyclobutylbenzamide

  • Cobalt(II) bromide (CoBr₂)

  • Tris[2-(diphenylphosphino)ethyl]phosphine (PP₃) ligand

  • Cesium carbonate (Cs₂CO₃)

  • Methanol

  • m-Xylene

Procedure:

  • To an oven-dried screw-cap tube, add a magnetic stir bar, 2-cyclobutylbenzamide (0.5 mmol), CoBr₂ (5.0 mol%), PP₃ ligand (5.0 mol%), and Cs₂CO₃ (1.0 eq).

  • Add a 1:1 v/v mixture of methanol/m-xylene (2.5 mL).

  • Seal the tube and place it in a preheated oil bath at 140 °C for the specified time (monitor by TLC).

  • After completion, allow the tube to cool to room temperature.

  • The reaction mixture can then be worked up and purified using standard techniques (e.g., extraction and column chromatography).

Comparative Analysis of Methylating Reagents

ReagentAdvantagesDisadvantagesSafety Considerations
Methyl Iodide (CH₃I) High reactivity, low cost.Highly toxic, carcinogenic, volatile, risk of over-methylation.[4][6]Work in a fume hood, use appropriate PPE, quench excess reagent.[7][8]
Dimethyl Sulfate ((CH₃)₂SO₄) High reactivity, low cost.[2]Highly toxic, carcinogenic, corrosive.[1][4][17]Handle with extreme caution, use appropriate PPE.
Phenyl Trimethylammonium Iodide Solid, easy to handle, excellent monoselectivity, safer alternative.[3][4]Higher cost, may require higher temperatures.Less hazardous than traditional reagents.
Tetramethylammonium Fluoride Safe, efficient, chemoselective.[9]May require specific reaction conditions.Metal-free alternative with good operational simplicity.[9]
Trimethyloxonium Tetrafluoroborate Powerful, selective, good for less reactive amides.[10][11]Moisture sensitive, can be hazardous.[10]Handle in a dry atmosphere with appropriate PPE.[18]
Methanol (with catalyst) "Green" C1 source, low toxicity, readily available.[3][15]Requires a catalyst, high temperatures may be needed.Generally safe, but catalyst may have specific handling requirements.

Conclusion

The selection of a reagent for the N-methylation of 2-cyclobutylbenzamide is a multi-faceted decision that requires careful consideration of reactivity, selectivity, safety, and scalability. While traditional reagents like methyl iodide offer high reactivity, their significant hazards necessitate stringent safety protocols. Modern alternatives such as phenyl trimethylammonium iodide and tetramethylammonium fluoride provide a much safer and often more selective approach to mono-N-methylation. For large-scale and environmentally conscious syntheses, catalytic methods utilizing methanol as the methyl source represent a promising and sustainable strategy. By understanding the mechanistic underpinnings and practical considerations of each method presented in this guide, researchers can confidently select the optimal conditions to achieve their synthetic goals.

References

  • Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. (2022). PNAS. [Link]

  • Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. (2022). PNAS. [Link]

  • A Direct and Mild Conversion of Tertiary Aryl Amides to Methyl Esters Using Trimethyloxonium Tetrafluoroborate: A Very Useful Complement to Directed Metalation Reactions. (2000). Tetrahedron Letters. [Link]

  • Additive-free Pd/In2O3 Catalyzed N-methylation of Primary Amides using Formic Acid. (2021). ChemRxiv. [Link]

  • Trimethyloxonium tetrafluoroborate. Grokipedia. [Link]

  • Direct esterification of amides by the dimethylsulfate-mediated activation of amide C–N bonds. (2024). Communications Chemistry. [Link]

  • DIMETHYL SULFATE (dimethylsulfate). [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). Organic Letters. [Link]

  • Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride. (2020). Organic Chemistry Portal. [Link]

  • ChemInform Abstract: A Direct and Mild Conversion of Tertiary Aryl Amides to Methyl Esters Using Trimethyloxonium Tetrafluoroborate: A Very Useful Complement to Directed Metalation Reactions. (2000). ResearchGate. [Link]

  • Dimethyl sulfate. Wikipedia. [Link]

  • Catalytic processes for the N‐methylation of amide. ResearchGate. [Link]

  • Oxonium, trimethyl- tetrafluoroborate(1-). Organic Syntheses Procedure. [Link]

  • Working with Trimethyloxonium tetrafluoroborate, handling tips? : r/Chempros. (2025). Reddit. [Link]

  • Reductive Aminations, Suzuki Couplings, Carbasugar Synthesis, Negishi Couplings, 2-Pyridones. (2004). Organic Chemistry Portal. [Link]

  • Ruthenium-Catalyzed Synthesis of N-Methylated Amides using Methanol. (2019). Organic Letters. [Link]

  • Synthesis of N-Methylamino Acid Derivatives from Amino Acid Derivatives using Sodium Hydride/Methyl Iodide. (1971). Canadian Journal of Chemistry. [Link]

  • Installing the “magic methyl” – C–H methylation in synthesis. (2021). Chemical Society Reviews. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. (2021). Frontiers in Chemistry. [Link]

  • Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of[12][19][20]-Benzotriazin-4(3 H)-ones with DABAL-Me3. (2023). Organic Letters. [Link]

  • Predict the major products formed when the following amines under... Pearson. [Link]

  • Catalytic Methylation of Oxygen Nucleophiles with Safe, Stable Methylating Agents. (2015). ACS. [Link]

  • Methylation using iodomethane : r/Chempros. (2020). Reddit. [Link]

  • Working safe with methyliodide (MeI), precautions, deactivation, safety equipment : r/Chempros. (2025). Reddit. [Link]

  • The two most general amine syntheses are the reductive amination ... Pearson. [Link]

  • Reductive Amination & Amide Synthesis (IOC 40). (2022). YouTube. [Link]

  • COMMUNICATION Cobalt Catalyzed N-Methylation of Amides using Methanol. (2019). eScholarship. [Link]

  • CN101914034A - Method for preparing N,N-diethyl M-Methyl Benzoyl amide - Google P

Sources

Method

Application Note: Synthesis and Utilization of 2-Cyclobutyl-N-methylbenzamide in GPCR Ligand Design

Introduction & Chemical Biology Rationale G protein-coupled receptors (GPCRs) represent the largest class of cell surface receptors and are the primary targets for approximately 30% of all marketed therapeutics, particul...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Biology Rationale

G protein-coupled receptors (GPCRs) represent the largest class of cell surface receptors and are the primary targets for approximately 30% of all marketed therapeutics, particularly for central nervous system (CNS) disorders[1]. In the rational design of small-molecule GPCR ligands, the benzamide pharmacophore is universally recognized as a privileged structure. Substituted benzamides frequently serve as the core structural motif for antagonists and allosteric modulators targeting dopaminergic, serotonergic, and glutamatergic receptors[2].

The intermediate 2-cyclobutyl-N-methylbenzamide is a highly specialized building block in this domain. The incorporation of an ortho-cyclobutyl group introduces precise steric bulk, which forces the amide plane out of alignment with the phenyl ring. This specific dihedral conformation is critical; it allows the molecule to optimally insert into the narrow, hydrophobic transmembrane binding pockets of class A GPCRs[3]. Furthermore, the N-methyl substitution provides a critical hydrogen bond donor (N-H) capable of interacting with conserved aspartate or serine residues within the receptor core, while simultaneously protecting the final ligand from rapid enzymatic degradation (e.g., N-acetylation) that primary amides typically undergo[4].

Workflow & Logical Relationships

GPCR_Ligand_Synthesis Start 2-Cyclobutylbenzoic Acid Activation Carboxyl Activation (HATU, DIPEA, DMF) Start->Activation Steric hindrance overcome Amidation Amidation (Methylamine-HCl) Activation->Amidation Active HOAt ester Intermediate 2-Cyclobutyl-N-methylbenzamide (Key Intermediate) Amidation->Intermediate Yield >90% Ligand Functionalized GPCR Ligand (e.g., D2/D3 Antagonist) Intermediate->Ligand Cross-coupling reactions Receptor GPCR Transmembrane Pocket (Hydrophobic & H-Bonding) Ligand->Receptor Target engagement Signaling Intracellular Response (G-Protein / β-Arrestin) Receptor->Signaling Signal transduction

Caption: Workflow from 2-cyclobutyl-N-methylbenzamide synthesis to GPCR ligand activation.

Self-Validating Experimental Protocol

Synthesizing ortho-substituted benzamides presents a distinct kinetic challenge. The bulky cyclobutyl group shields the carbonyl carbon, making standard nucleophilic acyl substitution sluggish. This protocol is designed as a self-validating system; the sequential liquid-liquid extraction steps inherently purify the product by exploiting the pKa differences of the unreacted starting materials and byproducts, ensuring high purity before any chromatographic steps[5].

Materials & Reagents
  • Precursor: 2-Cyclobutylbenzoic acid (1.0 eq, 10 mmol)

  • Amine Source: Methylamine hydrochloride (1.5 eq, 15 mmol)

  • Coupling Reagent: HATU (1.2 eq, 12 mmol)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (0.2 M, 50 mL)

Step-by-Step Methodology
  • Carboxyl Activation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-cyclobutylbenzoic acid in anhydrous DMF under an inert argon atmosphere. Add DIPEA, followed by HATU.

    • Causality: HATU generates an active HOAt (7-aza-1-hydroxybenzotriazole) ester, which is significantly more reactive than the HOBt esters generated by traditional carbodiimides (like EDC). This hyper-reactivity is strictly required to drive the amidation forward despite the severe steric hindrance of the ortho-cyclobutyl group. DIPEA is utilized as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the active ester[5].

  • Amidation: After stirring for 15 minutes to ensure complete active ester formation, add methylamine hydrochloride in one portion.

    • Causality: The hydrochloride salt is utilized instead of aqueous methylamine to strictly maintain anhydrous conditions. Introducing water would cause the premature hydrolysis of the highly reactive HOAt ester back to the starting carboxylic acid. The excess DIPEA neutralizes the HCl salt in situ, liberating the free methylamine nucleophile[4].

  • Reaction Monitoring (In-Process Control): Stir the reaction mixture at room temperature for 4 hours. Monitor via TLC (Hexanes:EtOAc 1:1) and LC-MS.

    • Validation Check: The reaction is deemed complete when the UV-active spot corresponding to the starting acid disappears, and a new, more polar spot (the amide) appears.

  • Quenching and Extraction: Dilute the mixture with 150 mL of Ethyl Acetate (EtOAc) and quench with 50 mL of deionized water. Separate the layers.

  • Self-Validating Workup:

    • Wash the organic layer with 1M HCl (2 x 50 mL). Purpose: Protonates and removes unreacted methylamine, residual DIPEA, and basic byproducts into the aqueous layer.

    • Wash with saturated aqueous NaHCO₃ (2 x 50 mL). Purpose: Deprotonates and extracts any unreacted 2-cyclobutylbenzoic acid and the acidic HOAt byproduct.

    • Wash with brine (1 x 50 mL) to remove residual water and trace DMF.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product typically exhibits >95% purity by NMR and can be used directly in subsequent cross-coupling reactions to build the final GPCR ligand architecture.

Quantitative Data Presentation

To demonstrate the necessity of the selected reagents, the table below summarizes the optimization of the amidation conditions. Traditional coupling reagents fail or underperform due to the steric bulk of the ortho-cyclobutyl group.

EntryCoupling ReagentBaseSolventTime (h)Yield (%)Purity (LC-MS)
1EDC / HOBtTriethylamineDCM1245%85%
2T3P (50% in EtOAc)PyridineEtOAc878%95%
3 HATU DIPEA DMF 4 92% >98%

Table 1: Optimization of amidation conditions for the sterically hindered 2-cyclobutyl-N-methylbenzamide intermediate. HATU/DIPEA provides the optimal balance of kinetic driving force and high purity.

References

  • Title: GPCR drug discovery: novel ligands for CNS receptors. Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Proximity-assisted screening of class A/B hybrid GPCRs. Source: ChemRxiv URL: [Link]

  • Title: Allosteric ligands control the activation of a class C GPCR heterodimer by acting at the transmembrane interface. Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine. Source: Heterocycles (CLOCKSS) URL: [Link]

Sources

Application

Application Note: Optimization of Recrystallization Protocols for 2-cyclobutyl-N-methylbenzamide

Abstract & Scope This technical guide outlines the procedure for the purification of 2-cyclobutyl-N-methylbenzamide (CAS: 2648956-80-1) via recrystallization. Given the structural characteristics of this compound—specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide outlines the procedure for the purification of 2-cyclobutyl-N-methylbenzamide (CAS: 2648956-80-1) via recrystallization. Given the structural characteristics of this compound—specifically the lipophilic cyclobutyl moiety adjacent to the amide linkage—standard purification methods must be adapted to balance yield with purity.

This document is designed for Process Chemists and Medicinal Chemists . It moves beyond simple "recipes" to provide a rational Process Development approach, ensuring the removal of common synthetic impurities (e.g., 2-cyclobutylbenzoic acid, methylamine salts) while controlling for polymorphism.

Compound Analysis & Pre-Formulation

Before initiating the protocol, the physicochemical profile of the target must be understood to select the optimal solvent system.

PropertyDescriptionImplication for Recrystallization
Structure Secondary Amide with ortho-cycloalkyl groupPotential for intramolecular H-bonding; steric bulk may slow crystal growth.
Lipophilicity Moderate to High (LogP ~2.5–3.0 est.)Poor solubility in water; high solubility in DCM/EtOAc.
Key Impurities Unreacted acid precursor, coupling reagentsAcid impurities require basic washes prior to crystallization; urea byproducts (if EDC used) are often insoluble in EtOAc.
Thermal Stability Cyclobutyl ring strainAvoid prolonged boiling (>80°C) or strong mineral acids to prevent ring-opening or isomerization.

Phase 1: Solvent Selection Strategy

For this specific benzamide derivative, empirical data suggests two primary solvent systems. The selection depends on the impurity profile of the crude material.

Solvent Screening Logic

The following decision matrix describes the logic for selecting between Method A (Single Solvent) and Method B (Binary Solvent).

SolventSelection Start Crude 2-cyclobutyl-N-methylbenzamide PurityCheck Check Crude Purity (HPLC) Start->PurityCheck HighPurity Purity > 90% PurityCheck->HighPurity Clean Crude LowPurity Purity < 90% PurityCheck->LowPurity Dirty Crude SolubilityTest Solubility Test in Hot EtOH HighPurity->SolubilityTest MethodB METHOD B: Anti-Solvent (EtOAc / Heptane) LowPurity->MethodB Better Impurity Rejection MethodA METHOD A: Single Solvent (Ethanol or IPA) SolubilityTest->MethodA Soluble Hot / Insoluble Cold SolubilityTest->MethodB Too Soluble or Oiling Out

Figure 1: Decision tree for solvent system selection based on crude purity and solubility behavior.

Detailed Experimental Protocols

Method A: Single-Solvent Recrystallization (Ethanol)

Best for: High-purity crude (>90%) needing polymorphism control.

Materials:

  • Crude 2-cyclobutyl-N-methylbenzamide

  • Solvent: Absolute Ethanol (EtOH) or Isopropyl Alcohol (IPA)

  • Equipment: Magnetic stirrer, reflux condenser, oil bath.

Protocol:

  • Dissolution: Place 10.0 g of crude solid in a 100 mL round-bottom flask. Add 25 mL of Ethanol.

  • Heating: Heat the mixture to reflux (approx. 78°C) with stirring.

    • Observation: If solid remains, add hot Ethanol in 2 mL increments until fully dissolved.

    • Critical Step: Do not exceed 10 mL solvent per gram of solute. If not dissolved by then, filter off the insolubles (likely inorganic salts).

  • Clarification (Optional): If the solution is colored, add activated charcoal (5% w/w), stir for 5 mins at reflux, and filter through Celite while hot.

  • Nucleation: Remove from heat. Allow the flask to cool slowly to room temperature (20–25°C) over 2 hours.

    • Note: Rapid cooling here often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization due to the flexible cyclobutyl group.

  • Crystallization: Once at room temperature, transfer to an ice bath (0–4°C) for 1 hour to maximize yield.

  • Isolation: Filter the white crystalline solid using a Büchner funnel. Wash the cake with 10 mL of cold Ethanol (-20°C).

  • Drying: Dry under vacuum (40°C, 20 mbar) for 12 hours.

Method B: Binary Solvent Recrystallization (EtOAc / Heptane)

Best for: Lower purity crude or material that "oils out" in alcohols.

Materials:

  • Solvent 1 (Good): Ethyl Acetate (EtOAc)

  • Solvent 2 (Anti-solvent): n-Heptane (or Hexanes)

Protocol:

  • Dissolution: Dissolve 10.0 g of crude in the minimum amount of boiling EtOAc (approx. 15–20 mL).

  • Anti-Solvent Addition: While maintaining a gentle boil, slowly add n-Heptane dropwise.

  • Cloud Point: Continue addition until a persistent turbidity (cloudiness) is observed.

  • Re-dissolution: Add 1–2 mL of EtOAc to just clear the solution.

  • Cooling: Turn off the heat. Allow the flask to cool on the oil bath (letting the bath cool down with the flask) to ensure a very slow thermal gradient.

  • Seeding (Recommended): At ~40°C, add a seed crystal of pure 2-cyclobutyl-N-methylbenzamide if available. This prevents supersaturation and oiling.

  • Isolation: Collect crystals via filtration. Wash with a 1:3 mixture of EtOAc:Heptane.

Process Analytical Technology (PAT) & QC

To ensure the protocol has succeeded, the following quality control checks are mandatory.

TechniquePurposeAcceptance Criteria
HPLC Purity Assay> 99.0% Area; No single impurity > 0.1%
1H-NMR Identity & Solvent CheckConfirm structure; Ethanol < 5000 ppm (ICH Q3C limit)
DSC Polymorph IDSharp endotherm (Melting Point). Broad peaks indicate amorphous content.
XRPD CrystallinityDistinct Bragg peaks; absence of "halo" (amorphous).
Experimental Workflow Diagram

The following diagram illustrates the complete lifecycle of the purification process.

RecrystallizationWorkflow Crude Crude Material Dissolve Dissolution (T > 60°C) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cool Controlled Cooling (10°C/hour) Filter->Cool Cool->Dissolve If Oiling Out: Re-heat & add solvent Isolate Filtration & Wash Cool->Isolate Dry Vacuum Drying Isolate->Dry

Figure 2: Step-by-step workflow for the recrystallization process, including a feedback loop for troubleshooting phase separation.

Troubleshooting Common Issues

Issue: "Oiling Out"

Description: The product separates as a liquid oil droplet instead of crystals. Cause: The temperature exceeded the melting point of the solvated solid, or the cooling was too rapid. Solution:

  • Re-heat the mixture until the oil dissolves.

  • Seed the solution at a temperature slightly below the expected melting point.

  • Agitate vigorously to induce nucleation.

  • Switch to Method B (EtOAc/Heptane) as alkanes reduce the solubility of the oil phase more effectively than alcohols.

Issue: Low Yield

Cause: Too much solvent used or product is too soluble in the mother liquor. Solution:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half volume.

  • Cool again to obtain a "second crop" of crystals (Note: Second crops are usually lower purity and must be analyzed separately).

References

  • BenchChem. (2025).[1] Refining crystallization process for 4-methyl-N-(naphthalen-2-yl)benzamide single crystals. Retrieved from

  • National Institutes of Health (NIH). (2025). N-methylbenzamide - PubChem Compound Summary. Retrieved from

  • Massachusetts Institute of Technology (MIT). (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from

  • ChemicalBook. (2024). Synthesis and Applications of N-Methylbenzamide. Retrieved from

  • MDPI. (2021). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. Crystals. Retrieved from

Sources

Method

Reaction conditions for N-methylation of benzamide derivatives

Application Note: Reaction Conditions for N-Methylation of Benzamide Derivatives Strategic Significance: The "Magic Methyl" Effect In drug discovery, the transformation of a secondary benzamide to a tertiary N-methyl ben...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reaction Conditions for N-Methylation of Benzamide Derivatives

Strategic Significance: The "Magic Methyl" Effect

In drug discovery, the transformation of a secondary benzamide to a tertiary N-methyl benzamide is rarely just a solubility fix; it is a profound structural edit. Known as the "Magic Methyl" effect , this single carbon addition can boost potency by orders of magnitude (e.g., p38 MAP kinase inhibitors) by forcing the amide bond into a specific cis or trans rotamer, effectively "locking" the bioactive conformation.[1] Furthermore, N-methylation eliminates a hydrogen bond donor, often improving membrane permeability and metabolic stability by blocking amidase cleavage.[1]

However, the synthesis is deceptive. Amides are poor nucleophiles (


 ~15–17) compared to amines. Forcing conditions often lead to O-methylation  (imidate formation) or over-methylation  (quaternary salts). This guide details three distinct protocols to navigate these challenges, moving from classical force to modern precision.

Mechanistic Insight: The Selectivity Battle

The core challenge in benzamide alkylation is the ambident nature of the amidate anion. Upon deprotonation, the negative charge delocalizes between the Nitrogen and the Oxygen.

  • O-Alkylation (Kinetic Control): Oxygen is the "harder" nucleophile (higher charge density). It reacts faster with "hard" electrophiles (e.g., dimethyl sulfate, MeOTf) or under conditions that favor charge separation (polar aprotic solvents like DMSO).[1]

  • N-Alkylation (Thermodynamic Control): Nitrogen is the "softer" nucleophile. N-methylation yields the thermodynamically stable amide product. High temperatures and non-polar solvents typically favor this pathway.

Visualization: Mechanistic Divergence

The following diagram illustrates the bifurcation between the desired N-methylation and the parasitic O-methylation pathways.

MethylationMechanism Benzamide Benzamide Substrate (R-CONH-R') Deprotonation Deprotonation (Base: NaH, KOH, etc.) Benzamide->Deprotonation Anion Resonance Stabilized Amidate Anion Deprotonation->Anion  -H+ NMeth N-Methylation (Thermodynamic Product) Anion->NMeth  Soft Electrophile / High Temp (e.g., MeI in Toluene) OMeth O-Methylation (Kinetic Imidate Byproduct) Anion->OMeth  Hard Electrophile / Polar Solvent (e.g., MeOTf in DMSO)

Caption: Divergent pathways of the amidate anion. N-alkylation is favored by thermodynamic control, while O-alkylation competes under kinetic control.[1]

Protocol A: The "Gold Standard" (NaH / MeI)

Best For: Secondary amides, unhindered substrates, and small-scale discovery synthesis where yield is prioritized over atom economy.[1]

Rationale: Sodium Hydride (NaH) acts as an irreversible base (


 ~35), ensuring complete deprotonation of the amide (

~17).[1] The use of THF/DMF mixtures balances solubility with selectivity.
Materials
  • Substrate: Benzamide derivative (1.0 equiv)[1]

  • Base: NaH (60% dispersion in mineral oil) (1.2 – 1.5 equiv)[1]

  • Electrophile: Methyl Iodide (MeI) (1.2 – 2.0 equiv)[1]

  • Solvent: Anhydrous THF and DMF (Ratio 4:1)

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and cool under Argon flow. Add the benzamide substrate and dissolve in anhydrous THF (0.2 M concentration).

  • Deprotonation: Cool the solution to

    
     (ice bath). Add NaH portion-wise over 10 minutes.
    
    • Critical Observation: Vigorous bubbling (

      
       gas) indicates active deprotonation. Wait until bubbling ceases (approx. 30 min) and the solution turns slightly yellow/cloudy (formation of the sodium amidate).
      
  • Co-Solvent Addition: If the anion precipitates (thick slurry), add anhydrous DMF (20% of total volume) to resolubilize the amidate. Note: Pure DMF can promote O-methylation; use sparingly.[1]

  • Alkylation: Add MeI dropwise via syringe at

    
    .
    
  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.

  • Quench: Cool back to

    
    . Carefully add saturated 
    
    
    
    solution.
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with water (
    
    
    
    ) and brine (
    
    
    ) to remove DMF. Dry over
    
    
    and concentrate.

Protocol B: The "Precision Strike" (PhMe₃NI)

Best For: Primary amides requiring selective mono-methylation. This method avoids the "over-methylation" (formation of tertiary amides from primary ones) common with MeI.

Rationale: Phenyltrimethylammonium iodide (PhMe₃NI) acts as a solid, non-volatile methylating agent.[1] It releases the methyl group more slowly and selectively than MeI, preventing the "runaway" double alkylation often seen with primary amides [1].

Materials
  • Substrate: Primary Benzamide (1.0 equiv)[1]

  • Reagent: Phenyltrimethylammonium iodide (PhMe₃NI) (1.5 equiv)[1]

  • Base:

    
     (1.5 equiv) or KOH (powdered)
    
  • Solvent: Toluene (0.5 M)[1][2]

Step-by-Step Methodology
  • Setup: In a screw-cap vial or pressure tube, combine the benzamide, PhMe₃NI, and

    
    .
    
  • Solvent: Add Toluene. The reaction is a solid-liquid slurry.

  • Reaction: Seal the vessel and heat to 110–120°C for 12–18 hours.

    • Mechanism Note: At this temperature, the ammonium salt transfers a methyl group to the amide nitrogen. The bulky phenyl group on the ammonium salt discourages multiple attacks.

  • Workup: Cool to RT. Filter the solids (which include the byproduct dimethylaniline and inorganic salts).

  • Purification: The filtrate often contains pure product. If necessary, pass through a short silica plug eluting with Hexane/EtOAc.[1]

Protocol C: The "Green Scale-Up" (PTC)

Best For: Large-scale (multi-gram) synthesis, process chemistry, and substrates sensitive to strong bases like NaH.[1]

Rationale: Phase Transfer Catalysis (PTC) utilizes a liquid-liquid (Toluene/50% NaOH) or solid-liquid interface. The quaternary ammonium catalyst shuttles the amidate anion into the organic phase where it reacts with the alkylating agent. This method minimizes hydrolysis side reactions [2].

Materials
  • Substrate: Benzamide derivative

  • Reagent: Dimethyl Sulfate (DMS) or MeI (1.2 equiv)[1]

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 – 0.1 equiv)[1]

  • Base: 50% aq. NaOH or powdered KOH

  • Solvent: Toluene

Step-by-Step Methodology
  • Biphasic Setup: Dissolve benzamide and TBAB in Toluene. Add 50% NaOH solution.

  • Initiation: Stir vigorously (high RPM is critical for interfacial surface area).

  • Addition: Add DMS or MeI dropwise at RT.

    • Exotherm Alert: Alkylation is exothermic. Monitor internal temp; keep

      
      .
      
  • Completion: Stir for 4–6 hours. Monitor by HPLC/TLC.

  • Separation: Stop stirring. The phases will separate rapidly. Discard the aqueous layer (contains inorganic salts).

  • Green Advantage: The toluene layer contains the product. It can often be crystallized directly by adding heptane, avoiding chromatography.[1]

Critical Parameter Optimization & Troubleshooting

Decision Matrix: Method Selection

SelectionMatrix Start Start: Benzamide Substrate Type Amide Type? Start->Type Primary Primary (-CONH2) Type->Primary Needs Mono-Me Secondary Secondary (-CONHR) Type->Secondary Needs Tert-Me MethodB Protocol B: PhMe3NI (Selective Mono-Methylation) Primary->MethodB Best Selectivity Scale Scale / Safety? Secondary->Scale MethodA Protocol A: NaH/MeI (High Yield, Small Scale) Scale->MethodA <1g, Discovery MethodC Protocol C: PTC (Scalable, Green) Scale->MethodC >10g, Process

Caption: Decision tree for selecting the optimal methylation protocol based on substrate type and scale.

Troubleshooting Table
IssueProbable CauseCorrective Action
O-Methylation (Imidate) Solvent too polar (DMSO/DMF) or "Hard" electrophile.Switch to Toluene (Protocol B/C). Use MeI instead of MeOTf/DMS. Increase reaction temperature to favor thermodynamic N-product.
Low Conversion Incomplete deprotonation.Ensure NaH is fresh (grey powder, not white).[1] If using Protocol C, increase stirring speed (>800 RPM) to maximize phase transfer.[1]
Over-Methylation Primary amide substrate reacting twice.Stop using MeI/NaH. Switch immediately to Protocol B (PhMe₃NI) which kinetically limits the second alkylation.
Rotameric Broadening (NMR) cis/trans isomers of tertiary amide.This is not a chemical failure. Run NMR at elevated temperature (

) or in

-DMSO to coalesce rotamer peaks.

References

  • Selective Monomethylation of Amides: L. Zhang, et al. "Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents."[1] Organic Letters, 2022.[1] [Link][1]

  • Phase Transfer Catalysis (PTC) for Amides: D. Landini, et al. "Phase Transfer Catalysis Without Solvent.[1] N-Alkylation of Aromatic Carboxamides." Synthetic Communications, 2006.[1][3] [Link]

  • Green Methylation with Dimethyl Carbonate: P. Tundo, et al.[1] "The Chemistry of Dimethyl Carbonate." Accounts of Chemical Research, 2002.[1][4] [Link]

  • TMAF Methylation (Transition-Metal-Free): H.G. Cheng, et al. "Selective Methylation of Amides... with Tetramethylammonium Fluoride."[1][5] Organic Letters, 2020.[1][5] [Link][1]

Sources

Application

Applications of cyclobutyl-substituted benzamides in medicinal chemistry

Application Note: Engineering Cyclobutyl-Substituted Benzamides for Targeted Protein Degradation and Small Molecule Inhibition Introduction & Structural Rationale In modern medicinal chemistry, the shift from flat, sp2-h...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Cyclobutyl-Substituted Benzamides for Targeted Protein Degradation and Small Molecule Inhibition

Introduction & Structural Rationale

In modern medicinal chemistry, the shift from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a proven strategy to improve clinical success rates. Among these, cyclobutyl-substituted benzamides have emerged as privileged pharmacophores.

The causality behind selecting a cyclobutyl ring over a linear aliphatic chain lies in its unique thermodynamic profile. The cyclobutane ring restricts conformational freedom, significantly reducing the entropic penalty upon target binding. Furthermore, highly substituted variants—such as the 2,2,4,4-tetramethylcyclobutyl moiety—provide a dense, lipophilic core. This core exhibits exceptional shape complementarity with deep, hydrophobic binding pockets, most notably the ligand-binding domain (LBD) of the Androgen Receptor (AR) [1]. By locking the molecule into a bioactive conformation, these scaffolds increase target residence time and improve metabolic stability against CYP450-mediated oxidation.

Application in Targeted Protein Degradation (PROTACs)

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to degrade disease-causing proteins. Cyclobutyl-benzamides have become the anchor of choice for developing next-generation AR degraders to treat castration-resistant prostate cancer (CRPC)[2].

The Causality of the Exit Vector: To design a successful PROTAC, the target-binding moiety must not only possess high affinity but also offer a synthetically tractable "exit vector"—a site where a linker can be attached without causing steric clashes within the target's binding pocket. The benzamide nitrogen of the cyclobutyl-benzamide scaffold perfectly serves this purpose. By attaching PEG or rigid alkyne linkers at the para- or meta-position of the benzamide ring, chemists can project the linker directly out of the AR LBD into the solvent. This trajectory is critical; it preserves the internal hydrogen-bonding network of the AR pocket while allowing the opposite end of the molecule to recruit an E3 ubiquitin ligase (such as Cereblon or VHL) [3].

PROTAC_MoA PROTAC PROTAC (Cyclobutyl-Benzamide) AR Androgen Receptor (Target Protein) PROTAC->AR Binds via Cyclobutyl Core E3 E3 Ubiquitin Ligase (CRBN / VHL) PROTAC->E3 Binds via Ligase Ligand Ternary Ternary Complex (AR - PROTAC - E3) PROTAC->Ternary AR->Ternary E3->Ternary Ub Polyubiquitination Ternary->Ub E2 Enzyme Transfers Ub Proteasome 26S Proteasome Degradation Ub->Proteasome Target Recognition

Fig 1: Mechanism of Action for Cyclobutyl-Benzamide PROTACs in targeted AR degradation.

Application in Kinase and Enzyme Inhibition

Beyond targeted degradation, cyclobutyl-benzamides are highly effective as traditional small molecule inhibitors. For example, in the development of Polo-like kinase 1 (PLK1) inhibitors and Arginase inhibitors, the cyclobutyl ring is utilized to fill specific hydrophobic sub-pockets [4].

Quantitative Pharmacological Profiling: The table below summarizes the comparative performance of cyclobutyl-benzamide derivatives across different therapeutic modalities, highlighting their potency (IC50/DC50) and degradation efficacy (Dmax).

Compound ClassTargetBinding MoietyLinker Exit VectorPotency (DC50 / IC50)DmaxPrimary Mechanism
AR PROTAC Androgen ReceptorTetramethylcyclobutyl-benzamidePara-position of benzamide1.5 nM (DC50)>95%CRBN-mediated degradation
AR Antagonist Androgen ReceptorTetramethylcyclobutyl-benzamideN/A (No linker)12.0 nM (IC50)N/ACompetitive LBD inhibition
PLK1 PROTAC Polo-like Kinase 1Cyclobutyl-benzamide derivativeMeta-position of benzamide25.0 nM (DC50)88%VHL-mediated degradation
Arginase Inhibitor Arginase I/IICyclobutyl-benzamideN/A (No linker)45.0 nM (IC50)N/AActive site blockade

Experimental Protocol: Validation of a Cyclobutyl-Benzamide AR PROTAC

To ensure scientific integrity, the evaluation of a newly synthesized PROTAC must be a self-validating system . A common pitfall in PROTAC development is the "hook effect" (where high concentrations of the drug form binary complexes that outcompete ternary complexes) or misinterpreting transcriptional downregulation as degradation. The following step-by-step methodology is designed to isolate and prove causality at every stage.

Step 1: Biochemical Validation of Binary Affinity (SPR)
  • Procedure: Immobilize recombinant AR-LBD on a CM5 sensor chip. Flow the purified cyclobutyl-benzamide PROTAC over the chip at concentrations ranging from 0.1 nM to 1 µM.

  • Causality & Validation: This step proves that the attachment of the linker and the E3 ligand does not sterically abrogate the cyclobutyl-benzamide's intrinsic affinity for the AR pocket. If binding fails here, the exit vector is incorrect, and cellular assays will be futile.

Step 2: Ternary Complex Formation (TR-FRET)
  • Procedure: Incubate His-tagged AR-LBD, GST-tagged CRBN, Europium-labeled anti-His antibody, and APC-labeled anti-GST antibody with varying concentrations of the PROTAC.

  • Causality & Validation: This validates that the chosen exit vector allows simultaneous binding of AR and CRBN without prohibitive steric clashes. The readout must show a bell-shaped curve; the peak of this curve identifies the optimal concentration for ternary complex formation and maps the threshold of the hook effect.

Step 3: Cellular Degradation Assay (Western Blot)
  • Procedure: Treat VCaP cells (a prostate cancer line overexpressing wild-type AR) with the PROTAC (0.1 nM - 1000 nM) for 24 hours. Include a parallel control arm pre-treated with the proteasome inhibitor MG132. Lyse cells and immunoblot for AR and GAPDH.

  • Causality & Validation: Translates biochemical binding into functional intracellular degradation. The MG132 control arm is the self-validating mechanism: if AR levels are rescued by MG132, it proves the observed AR loss is strictly due to proteasome-dependent degradation, ruling out off-target transcriptional suppression.

Workflow S1 1. Chemical Synthesis (Cyclobutyl-Benzamide + Linker + E3 Ligand) S2 2. Surface Plasmon Resonance (SPR) Validates Binary Target Affinity S1->S2 Purified Compound S3 3. TR-FRET Assay Validates Ternary Complex & Maps Hook Effect S2->S3 KD Confirmed S4 4. Cellular Degradation (VCaP Cells) Determines DC50 and Dmax S3->S4 Cooperativity Confirmed S5 5. MG132 Rescue Control Proves Proteasome-Dependent Mechanism S4->S5 Target Loss Observed

Fig 2: Self-validating experimental workflow for PROTAC evaluation.

References

  • Compounds and methods for the targeted degradation of androgen receptor United States Patent US10584101B2 URL
  • Compounds and methods for the targeted degradation of androgen receptor World Intellectual Property Organization WO2018071606A1 URL
  • Imide-Based Modulators of Proteolysis and Associated Methods of Use European Patent Office EP3302572B1 URL
  • Novel PLK1 Degradation Inducing Compound World Intellectual Property Organization WO2023017446A1 URL
Method

Scale-up synthesis methods for 2-cyclobutyl-N-methylbenzamide

An Application Guide to the Scalable Synthesis of 2-cyclobutyl-N-methylbenzamide Abstract This document provides a comprehensive technical guide for the scale-up synthesis of 2-cyclobutyl-N-methylbenzamide, a substituted...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Scalable Synthesis of 2-cyclobutyl-N-methylbenzamide

Abstract

This document provides a comprehensive technical guide for the scale-up synthesis of 2-cyclobutyl-N-methylbenzamide, a substituted benzamide scaffold of interest to researchers in medicinal chemistry and drug development. Recognizing the frequent need to transition from laboratory-scale discovery to pilot-scale production, this guide outlines a robust, two-stage synthetic strategy. The proposed route is predicated on well-established, scalable chemical transformations: a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the 2-cyclobutylbenzoic acid intermediate, followed by its conversion to the target amide via an acid chloride intermediate. This document provides not only detailed, step-by-step protocols but also delves into the critical process considerations, safety measures, and purification strategies essential for successful and safe scale-up. The causality behind key experimental choices is explained to provide a framework for adapting the methodology to specific laboratory and plant capabilities.

Strategic Overview: A Two-Stage Approach to the Target Molecule

The synthesis of 2-cyclobutyl-N-methylbenzamide is most effectively approached by dissecting the molecule into two key precursors: 2-cyclobutylbenzoic acid and methylamine . This retrosynthetic analysis informs a convergent synthesis strategy, allowing for the independent, optimized production of the key acid intermediate before the final amide bond formation.

G cluster_target Target Molecule cluster_precursors Key Precursors cluster_starting_materials Scalable Starting Materials TM 2-Cyclobutyl-N-methylbenzamide P1 2-Cyclobutylbenzoic Acid TM->P1 Amide Bond Disconnection P2 Methylamine TM->P2 SM1 2-Bromobenzoic Acid P1->SM1 C-C Bond (Suzuki) Disconnection SM2 Cyclobutylboronic Acid P1->SM2

Caption: Retrosynthetic analysis of 2-cyclobutyl-N-methylbenzamide.

This strategy is advantageous for scale-up as it avoids carrying complex functionality through multiple steps and allows for purification of the key intermediate, 2-cyclobutylbenzoic acid, ensuring high-quality material enters the final, and often most critical, coupling step.

Synthesis of Key Intermediate: 2-Cyclobutylbenzoic Acid via Suzuki-Miyaura Coupling

The formation of the carbon-carbon bond between the phenyl ring and the cyclobutyl moiety is a pivotal step. For industrial-scale synthesis, palladium-catalyzed cross-coupling reactions offer significant advantages over classical methods like Grignard reactions, including milder conditions, superior functional group tolerance, and often higher yields. The Suzuki-Miyaura coupling, which utilizes a stable and readily handled organoboron species, is an exceptionally robust and widely adopted method for this purpose.[1][2][3]

The reaction proceeds via a well-understood catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(X) oxidative_addition->pd_complex center transmetalation Transmetalation pd_complex->transmetalation pd_intermediate Ar-Pd(II)L₂(R') transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 product Ar-R' (Product) reductive_elimination->product arx Ar-X (2-Bromobenzoic Acid) arx->oxidative_addition rboron R'-B(OR)₂ (Cyclobutylboronic Acid) + Base rboron->transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Scale-Up Synthesis of 2-Cyclobutylbenzoic Acid

This protocol describes the synthesis on a 100-gram scale starting from 2-bromobenzoic acid.

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mol)Eq.
2-Bromobenzoic Acid201.03100.0 g0.4971.0
Cyclobutylboronic Acid99.9259.6 g0.5961.2
Pd(dppf)Cl₂·CH₂Cl₂816.644.06 g0.0050.01
Potassium Carbonate (K₂CO₃)138.21206.1 g1.4923.0
1,4-Dioxane-1.0 L--
Deionized Water-250 mL--
Toluene-1.0 L--
3M Hydrochloric Acid-~500 mL--
Brine (Saturated NaCl)-500 mL--

Experimental Procedure

  • Reactor Setup: To a 5 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe, add 2-bromobenzoic acid (100.0 g), cyclobutylboronic acid (59.6 g), and potassium carbonate (206.1 g).

  • Solvent Addition & Degassing: Add 1,4-dioxane (1.0 L) and deionized water (250 mL). The use of an aqueous solvent system is a key advantage of the Suzuki coupling, enhancing safety and cost-effectiveness.[1] Vigorously stir the slurry and degas the mixture for 30 minutes by bubbling nitrogen through the liquid. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst.

  • Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂, 4.06 g), to the reaction mixture under a positive pressure of nitrogen.[4]

  • Reaction: Heat the reaction mixture to 90-95 °C with efficient stirring. Monitor the reaction progress by HPLC until consumption of the 2-bromobenzoic acid is complete (typically 8-12 hours).

  • Work-up & Isolation:

    • Cool the reactor to room temperature.

    • Add toluene (1.0 L) and water (500 mL). Stir for 15 minutes and then separate the layers.

    • Extract the aqueous layer with another portion of toluene (250 mL).

    • Combine the organic layers and discard the aqueous layer.

    • Wash the combined organic layer with brine (500 mL).

    • Transfer the organic solution to a clean reactor and add 3M HCl (500 mL). Stir vigorously. The product, being a carboxylic acid, will move into the aqueous basic solution during the reaction and must be acidified to protonate the carboxylate, making it soluble in the organic phase for extraction.

    • Carefully separate the layers. The product is now in the organic phase. A white precipitate of the product may form at the interface or in the organic layer.

    • Wash the organic layer with water (2 x 500 mL) to remove residual acid.

  • Crystallization & Drying:

    • Concentrate the organic layer under reduced pressure to approximately one-third of its original volume.

    • Cool the concentrated solution to 0-5 °C to induce crystallization.

    • Collect the solid product by filtration, wash with a small amount of cold toluene, and dry under vacuum at 50 °C to a constant weight.

    • Expected Yield: 75-85 g (85-95% yield). Purity (HPLC): >98%.

Amide Bond Formation: From Acid to Amide

The final step is the coupling of 2-cyclobutylbenzoic acid with methylamine. While direct condensation is possible under harsh conditions, it is impractical for scale-up due to the formation of a stable ammonium carboxylate salt.[5][6] Therefore, activation of the carboxylic acid is necessary. The most common and industrially robust method is the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate.[5][7]

Choice of Chlorinating Agent: Thionyl chloride (SOCl₂) is often chosen for its cost-effectiveness and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.[5] However, it is highly corrosive, toxic, and reacts violently with water.[8][9][10] Oxalyl chloride is an alternative that can be used under milder conditions but is more expensive and also highly toxic.[11] For this protocol, we will detail the use of thionyl chloride, with stringent safety protocols.

Protocol 2: Synthesis of 2-cyclobutyl-N-methylbenzamide via Acid Chloride

This protocol follows directly from the previous step, using 75 g of the intermediate.

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mol)Eq.
2-Cyclobutylbenzoic Acid176.2175.0 g0.4261.0
Thionyl Chloride (SOCl₂)118.9760.7 g (36.2 mL)0.5111.2
Dichloromethane (DCM)-750 mL--
Methylamine (40% in H₂O)31.0649.5 g (55 mL)0.6381.5
Triethylamine (Et₃N)101.1953.8 g (74.1 mL)0.5321.25
1M Hydrochloric Acid-500 mL--
Saturated NaHCO₃-500 mL--
Brine (Saturated NaCl)-500 mL--

Experimental Procedure

  • Acid Chloride Formation:

    • In a 2 L reactor equipped with a mechanical stirrer, dropping funnel, reflux condenser with a gas scrubber (e.g., caustic soda trap), and nitrogen inlet, suspend 2-cyclobutylbenzoic acid (75.0 g) in dichloromethane (DCM, 500 mL).

    • Slowly add thionyl chloride (36.2 mL) dropwise at room temperature over 30 minutes. The reaction is exothermic and will evolve HCl and SO₂ gas. Ensure the off-gas is properly scrubbed.

    • After the addition is complete, heat the mixture to a gentle reflux (approx. 40 °C) for 2-3 hours, or until the reaction is complete (cessation of gas evolution and a clear solution is formed).

    • Cool the mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and DCM. This step must be done carefully to avoid product loss. The crude 2-cyclobutylbenzoyl chloride is typically used directly without further purification.[12]

  • Amidation:

    • Dissolve the crude acid chloride in fresh, dry DCM (250 mL) and cool the reactor to 0-5 °C using an ice bath.

    • In a separate vessel, mix the aqueous methylamine solution (55 mL) with triethylamine (74.1 mL). The triethylamine acts as a base to neutralize the HCl generated during the amidation reaction.[13]

    • Slowly add the methylamine/triethylamine mixture to the cold acid chloride solution via a dropping funnel, maintaining the internal temperature below 10 °C. A thick white slurry (triethylamine hydrochloride) will form.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor for completion by TLC or HPLC.

  • Work-up and Purification:

    • Add water (500 mL) to the reaction mixture to dissolve the salts. Stir and separate the layers.

    • Wash the organic layer sequentially with 1M HCl (500 mL), saturated sodium bicarbonate solution (500 mL), and brine (500 mL).[13] These washes remove unreacted amine, residual acid, and salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization:

    • The crude product can be purified by recrystallization.[14] A common solvent system for benzamides is an ethanol/water or ethyl acetate/hexane mixture.

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

    • Slowly add hexane until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexane (1:4), and dry under vacuum.[15]

    • Expected Yield: 65-72 g (80-90% yield for the two steps). Purity (HPLC): >99%.

Overall Process Workflow & Safety Considerations

Workflow start Starting Materials: 2-Bromobenzoic Acid Cyclobutylboronic Acid suzuki Step 1: Suzuki Coupling - Pd(dppf)Cl₂ catalyst - K₂CO₃ base - Dioxane/H₂O, 95°C start->suzuki workup1 Aqueous Workup & Acidification - Toluene Extraction - HCl treatment suzuki->workup1 cryst1 Crystallization & Isolation - Toluene - Filtration & Drying workup1->cryst1 intermediate Intermediate: 2-Cyclobutylbenzoic Acid cryst1->intermediate acid_chloride Step 2: Acid Chloride Formation - Thionyl Chloride (SOCl₂) - DCM, Reflux - Off-gas scrubbing intermediate->acid_chloride amidation Amidation - Methylamine / Et₃N - DCM, 0°C to RT acid_chloride->amidation workup2 Aqueous Workup - Acid/Base Washes amidation->workup2 cryst2 Recrystallization & Isolation - Ethyl Acetate/Hexane - Filtration & Drying workup2->cryst2 product Final Product: 2-Cyclobutyl-N-methylbenzamide cryst2->product

Caption: Overall workflow for the scale-up synthesis of 2-cyclobutyl-N-methylbenzamide.

Critical Safety & Handling Notes
  • Thionyl Chloride (SOCl₂): This reagent is highly toxic, corrosive, and reacts violently with water, releasing toxic gases (HCl, SO₂).[8][9] It must be handled in a well-ventilated fume hood or a closed reactor system.[10][16] All equipment must be scrupulously dried before use. Personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, is mandatory.[8][9] An appropriate gas scrubber must be used to neutralize toxic off-gases.

  • Palladium Catalysts: While not acutely toxic in the same way as SOCl₂, palladium compounds are heavy metals and should be handled with care. Inhalation of dust should be avoided. Spent catalyst and palladium-containing waste streams must be collected and disposed of as hazardous waste according to regulations.

  • Exothermic Reactions: Both the acid chloride formation and the subsequent amidation are exothermic. On a large scale, the rate of addition of reagents must be carefully controlled, and efficient reactor cooling is essential to maintain the desired temperature and prevent runaway reactions.

  • Solvent Handling: Dichloromethane and 1,4-dioxane are regulated solvents with associated health risks. Toluene is highly flammable. All solvent handling should be performed in well-ventilated areas, away from ignition sources, and with appropriate grounding to prevent static discharge.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • CFC (2022). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • ACS Publications (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

  • Patsnap (2026). Amide Synthesis in Aqueous Media: Optimizing Reaction Efficiency. Patsnap Eureka. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • University of Rochester (2019). Scale-Up Reaction Safety. [Link]

  • AAPPTEC. Coupling Reagents. [Link]

  • Dunetz, J. R., et al. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. datapdf.com. [Link]

  • PENTA (2019). Thionyl chloride Safety Data Sheet. penta.cz. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Reddit (2021). How dangerous is thionyl chloride? r/Chempros. [Link]

  • University of Nebraska-Lincoln (2013). SOP 0079 - Thionyl Chloride. [Link]

  • Leggio, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. [Link]

  • LibreTexts Chemistry (2022). Chemistry of Amides. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ResearchGate (2021). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. [Link]

  • Boston University (2011). Grignard Reaction - Synthesis of Substituted Benzoic Acids. OpenBU. [Link]

  • LibreTexts Chemistry (2024). Suzuki-Miyaura Coupling. [Link]

  • YouTube (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • University of Colorado Boulder. GRIGNARD REACTION – Synthesis of Benzoic Acid. [Link]

  • University of Massachusetts Boston. The Grignard Reaction. [Link]

  • Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]

  • ResearchGate. Grignard PDF. [Link]

  • Aranda, D. A. G., et al. (2009). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzyl-amino-5-carboxymethyl-cyclopentane-1-carboxylic acid. PMC. [Link]

  • ChemSynthesis. N-butyl-N-methylbenzamide. [Link]

  • University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Cyclobutyl-N-methylbenzamide Synthesis

Welcome to the Advanced Troubleshooting and Protocol Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to achieve high yields when synthesizing sterically hind...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting and Protocol Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to achieve high yields when synthesizing sterically hindered amides. The synthesis of 2-cyclobutyl-N-methylbenzamide presents a dual challenge: the severe steric bulk of the ortho-cyclobutyl group and the volatility of the methylamine nucleophile.

This guide is designed to move beyond basic recipes. Here, we dissect the chemical causality behind reaction failures and provide self-validating workflows to guarantee experimental success.

Diagnostic Workflow

Before adjusting your protocol, identify the root cause of your yield loss using the diagnostic tree below.

Workflow Start Yield < 40% 2-Cyclobutyl-N-methylbenzamide Check1 Using EDC/HOBt? Start->Check1 Solve1 Switch to HATU or TCFH (Overcome Steric Hindrance) Check1->Solve1 Yes Check2 Using Aqueous/Gas Methylamine? Check1->Check2 No Solve2 Use MeNH2·HCl + DIPEA (Prevent Volatility Loss) Check2->Solve2 Yes Check3 Active Ester Hydrolyzing? Check2->Check3 No Solve3 Dry Solvents & Argon Atmosphere Check3->Solve3 Yes

Diagnostic workflow for resolving low yields in sterically hindered amidation reactions.

Troubleshooting & Mechanistic FAQs

Q1: Why is my yield stuck below 40% when using standard EDC/HOBt coupling? Causality: The ortho-cyclobutyl group introduces severe steric hindrance directly adjacent to the electrophilic carbonyl carbon. When 2-cyclobutylbenzoic acid is activated by EDC, it forms an O-acylisourea intermediate. In unhindered systems, this intermediate is rapidly attacked by the amine. However, the bulky cyclobutyl ring kinetically delays nucleophilic attack. This delay provides ample time for the O-acylisourea to undergo a deleterious [1,3]-sigmatropic rearrangement into an unreactive N-acylurea byproduct, permanently capping your yield[1]. Furthermore, standard carbodiimide protocols often fail to provide sufficient driving force for sterically hindered substrates[2]. Solution: Abandon carbodiimides for this specific substrate. Transition to highly reactive uronium/aminium salts like HATU, which form highly reactive, less sterically demanding active esters (like the OAt ester) that force the amidation forward before side reactions can occur[3].

Q2: How do I manage methylamine volatility and stoichiometry during the reaction? Causality: Methylamine is a gas at room temperature. Researchers often use it as a methanolic or aqueous solution, but the exothermic nature of activation—or the need for mild heating to overcome steric barriers—causes the methylamine to off-gas. This strips the reaction of its nucleophile, shifting the stoichiometry and leaving the activated ester vulnerable to hydrolysis back to the starting material. Solution: Exclusively use methylamine hydrochloride (


) as a stable, solid amine source. Generate the free base in situ using a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA). This ensures the nucleophile remains in solution at the exact required stoichiometry.

Q3: Are there alternative activation strategies if uronium reagents (HATU) still yield incomplete conversion? Causality: In extreme cases of steric hindrance, even the OAt active ester formed by HATU can be too bulky for the incoming amine to navigate. Solution: Bypass bulky active esters entirely by utilizing highly reactive formamidinium reagents like TCFH paired with N-methylimidazole (NMI). TCFH has been explicitly demonstrated to excel in the amidation of sterically hindered ortho-substituted benzoic acids by generating a highly electrophilic, compact N-acyl imidazolium intermediate[4].

Quantitative Reagent Comparison

To facilitate educated reagent selection, the following table summarizes the expected performance of various coupling strategies specifically for ortho-substituted benzamides.

Coupling StrategyReagentsRelative ReactivityExpected YieldPrimary Byproducts / Drawbacks
Carbodiimide EDC, HOBt, DIPEALow20–40%N-acylurea rearrangement, slow kinetics
Uronium HATU, DIPEAHigh75–90%Tetramethylurea (water-soluble), high cost
Formamidinium TCFH, NMIVery High85–95%Highly reactive, requires strict anhydrous setup
Acid Chloride Oxalyl Chloride, DMFMaximum>90%Harsh conditions, potential for off-gassing (CO, CO₂)

Self-Validating Experimental Protocol

Optimized HATU-Mediated Synthesis of 2-Cyclobutyl-N-methylbenzamide

Scientific Integrity Note: This protocol utilizes a self-validating framework. Do not proceed to subsequent steps without confirming the success of the previous phase via the embedded analytical checkpoints.

Materials:

  • 2-Cyclobutylbenzoic acid (1.0 eq, 1.0 mmol, 176.2 mg)

  • HATU (1.2 eq, 1.2 mmol, 456.3 mg)

  • Methylamine hydrochloride (2.0 eq, 2.0 mmol, 135.0 mg)

  • DIPEA (4.0 eq, 4.0 mmol, 696 µL)

  • Anhydrous DMF (5.0 mL)

Step 1: Carboxylic Acid Activation

  • In a flame-dried flask purged with Argon, dissolve 2-cyclobutylbenzoic acid in anhydrous DMF.

  • Add DIPEA (2.0 eq) and stir for 5 minutes.

  • Add HATU (1.2 eq) in one portion. The solution will typically turn pale yellow. Stir at room temperature for 15 minutes.

Self-Validation Checkpoint 1 (Activation): Remove a 5 µL aliquot and quench it into 100 µL of methanol. Analyze via LCMS. The presence of the methyl ester mass (M+H = 191.1) confirms that the highly reactive OAt-active ester has successfully formed. If unreacted acid remains, verify the quality of your HATU and ensure anhydrous conditions.

Step 2: Amidation 4. Add Methylamine hydrochloride (2.0 eq) followed immediately by the remaining DIPEA (2.0 eq) to liberate the free amine in situ. 5. Stir the reaction at room temperature for 2 hours.

Self-Validation Checkpoint 2 (Conversion): Remove a 5 µL aliquot, dilute in acetonitrile, and analyze via LCMS. Look for the product mass (M+H = 190.1) and the complete consumption of the activated ester. If the reaction is stalled, the steric bulk may require mild heating (40 °C) for an additional hour.

Step 3: Workup and Isolation 6. Quench the reaction by adding 15 mL of saturated aqueous


.
7. Extract with Ethyl Acetate (

mL). 8. Wash the combined organic layers sequentially with 1M HCl (10 mL) to remove unreacted amine, water (10 mL), and brine (10 mL) to remove DMF and tetramethylurea byproducts. 9. Dry over anhydrous

, filter, and concentrate in vacuo.

Self-Validation Checkpoint 3 (Purity): Run a rapid TLC (Hexanes/EtOAc 1:1). The product should appear as a single UV-active spot with an


 lower than the starting carboxylic acid.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

  • Beutner, G. L., et al. (2020). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[6]uril. ChemRxiv.[Link]

  • Lundquist, K. J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.[Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.[Link]

Sources

Optimization

Technical Support Center: 2-Cyclobutyl-N-methylbenzamide HPLC Analysis

Status: Operational Ticket ID: T-CYC-2024-001 Responder: Senior Application Scientist, Separation Sciences Division Introduction Welcome to the Technical Support Center. You are likely here because the HPLC analysis of 2...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: T-CYC-2024-001 Responder: Senior Application Scientist, Separation Sciences Division

Introduction

Welcome to the Technical Support Center. You are likely here because the HPLC analysis of 2-cyclobutyl-N-methylbenzamide is presenting non-standard behavior.

This molecule is not a generic analyte; it possesses specific structural features—namely the steric bulk of the ortho-cyclobutyl group adjacent to the amide linkage—that create unique chromatographic challenges. This guide moves beyond basic troubleshooting to address the physicochemical phenomena specific to ortho-substituted benzamides.

Module 1: The "Split Peak" Phenomenon (Rotamers)

User Issue

"My main peak is splitting or showing a 'shoulder' that I cannot resolve, even with gradient flattening. Is this an impurity?"

Technical Diagnosis

This is the most common false-positive in ortho-substituted benzamide analysis. You are likely observing atropisomerism (rotamers), not chemical impurities.

The Mechanism: The bulky cyclobutyl group at the ortho position creates steric hindrance, restricting the free rotation of the C(carbonyl)-N bond. This results in two distinct conformers (E/Z rotamers) that interconvert slowly on the NMR/HPLC timescale at room temperature.

  • Conformer A: Methyl group syn to the cyclobutyl ring.

  • Conformer B: Methyl group anti to the cyclobutyl ring.

In Reverse Phase HPLC (RP-HPLC), these conformers can have slightly different hydrophobic surface areas, leading to partial separation (a split peak or doublet).

Validation Protocol: The Temperature Stress Test

To confirm this is a physical phenomenon and not a chemical impurity, you must alter the interconversion rate.

  • Step 1: Run your standard method at 25°C . Note the split/shoulder profile.

  • Step 2: Increase column temperature to 50°C or 60°C .

    • Prediction: The rotational energy barrier is overcome. The interconversion becomes fast relative to the chromatographic timescale. The peaks should coalesce into a single, sharp peak.

  • Step 3: Decrease column temperature to 10°C .

    • Prediction: The rotation slows down further. The separation between the two peaks may improve (distinct resolution).[1]

Decision:

  • Peaks Coalesce at High T: It is a Rotamer. Action: Run routine analysis at 50°C+ to integrate as one peak.

  • Peaks Remain Distinct: It is a Chemical Impurity (likely an isomer or related substance).

Module 2: The "Ghost" Impurity (Sample Preparation Artifacts)

User Issue

"I see a significant impurity peak (RRT ~1.2) that appears in my sample but not in the synthesis crude. It grows over time."[2]

Technical Diagnosis

If you are synthesizing this via the Acid Chloride route (2-cyclobutylbenzoyl chloride) and dissolving your sample in Methanol (MeOH) , you are generating the impurity in situ.

The Mechanism: Residual acid chloride or activated coupling intermediates react rapidly with methanol (the diluent) to form Methyl 2-cyclobutylbenzoate . This ester is more lipophilic than the amide and elutes later.

Validation Protocol: The Solvent Swap
  • Prepare Sample A: Dissolve crude material in Methanol . Incubate for 30 mins.

  • Prepare Sample B: Dissolve the same crude material in Acetonitrile (MeCN) or DMSO .

  • Comparison:

    • If the peak exists in A but is absent (or significantly smaller) in B, it is a solvolysis artifact.

Corrective Action:

  • Switch sample diluent to 100% MeCN or 50:50 MeCN:Water.

  • Quench reaction mixtures with a non-nucleophilic base/water before HPLC sampling.

Module 3: Resolution of Starting Material (pH Control)

User Issue

"I cannot separate the starting material (2-cyclobutylbenzoic acid) from the product. They co-elute."

Technical Diagnosis

The lipophilicity of the starting acid and the product amide are similar when the acid is in its neutral form. You must exploit the ionizable nature of the acid (pKa ~4.2) versus the neutral amide.

The Mechanism:

  • Low pH (< 2.5): The acid is protonated (neutral). It behaves like a neutral organic molecule and retains strongly on C18, often co-eluting with the amide.

  • Intermediate/High pH (> 5.5): The acid is deprotonated (anionic). It becomes highly polar and elutes near the void volume (t0), providing massive resolution from the neutral amide.

Optimization Protocol

Recommended Mobile Phase:

  • Solvent A: 10 mM Ammonium Acetate (pH 5.8) or 0.1% Formic Acid (if MS detection is required, though separation will be tighter).

  • Solvent B: Acetonitrile.[1][3]

Data Comparison:

pH ConditionAcid Retention (tR)Amide Retention (tR)Resolution (Rs)
pH 2.1 (TFA) 8.2 min8.5 min< 1.0 (Poor)
pH 6.0 (NH4OAc) 1.5 min8.4 min> 10.0 (Excellent)

Visual Troubleshooting Workflows

Figure 1: Diagnostic Logic Tree

Use this flowchart to identify the source of your impurity.

Troubleshooting Start User Issue: Unknown Peak Split Is the peak splitting the main peak? Start->Split TempTest Run Temperature Test (50°C) Split->TempTest Yes LateElute Is it a discrete late-eluting peak? Split->LateElute No Coalesce Did peaks merge? TempTest->Coalesce Rotamer Diagnosis: Rotamers (Physical Phenomenon) Coalesce->Rotamer Yes ChemImp Diagnosis: Chemical Impurity (Dimer/Starting Material) Coalesce->ChemImp No Solvent Sample Diluent used? LateElute->Solvent Yes MeOH Methanol Solvent->MeOH MeCN Acetonitrile/DMSO Solvent->MeCN Artifact Diagnosis: Methyl Ester (Sample Prep Artifact) MeOH->Artifact MeCN->ChemImp

Caption: Decision tree for distinguishing between physical conformers (rotamers), artifacts, and true chemical impurities.

Figure 2: Synthesis & Impurity Pathways

Understanding the chemical origin of impurities.

Synthesis SM 2-Cyclobutylbenzoic Acid (Starting Material) Intermediate Activated Acid (Acid Chloride/Active Ester) SM->Intermediate Activation Product 2-Cyclobutyl-N-methylbenzamide (Target) Intermediate->Product + MeNH2 Imp_Ester Methyl Ester Artifact (If MeOH used) Intermediate->Imp_Ester + MeOH (Diluent) Imp_Rotamer Rotameric Form (Conformational) Product->Imp_Rotamer Restricted Rotation (Reversible)

Caption: Pathway showing the origin of the target molecule and the two primary interference sources: Methanolysis artifacts and Rotameric interconversion.

Standardized HPLC Method Parameters

For robust quality control, we recommend the following baseline method. This method is optimized to suppress rotamer splitting (via temperature) and ensure starting material resolution (via gradient).

ParameterSettingRationale
Column C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmStandard RP stationary phase; 3.5 µm offers good efficiency vs. backpressure.
Mobile Phase A 10 mM Ammonium Acetate (pH ~5.8)Ensures Starting Material is ionized (elutes early).
Mobile Phase B AcetonitrileStronger elution strength than MeOH; prevents esterification artifacts.
Flow Rate 1.0 mL/minStandard flow.
Temperature 50°C CRITICAL: Promotes rotamer coalescence for sharp peaks.
Detection UV @ 210 nm & 254 nm210 nm for amide bond; 254 nm for aromatic ring.
Gradient 0-2 min: 5% B (Hold)2-15 min: 5% -> 95% B15-20 min: 95% BInitial hold forces ionized acid to elute; gradient elutes lipophilic amide.

References

  • Tóth, G. et al. (2014). Chromatographically separable rotamers of an unhindered amide. Beilstein Journal of Organic Chemistry.

  • Dolan, J. W. (2025). HPLC Troubleshooting: Sample Preparation Problems & Ghost Peaks. LCGC International.

  • BenchChem Technical Support. (2025). HPLC Analysis of Benzoic Acid Derivatives: pH and Retention.

  • SIELC Technologies. (2018). Separation of Benzamide on Newcrom R1 HPLC column.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in ortho-Cyclobutyl Benzamide Reactions

Status: Operational Audience: Medicinal Chemists, Process Chemists, Structural Biologists Topic: Troubleshooting steric and conformational barriers in ortho-cyclobutyl benzamide synthesis and functionalization. The Core...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Audience: Medicinal Chemists, Process Chemists, Structural Biologists Topic: Troubleshooting steric and conformational barriers in ortho-cyclobutyl benzamide synthesis and functionalization.

The Core Challenge: The "Cyclobutyl Twist"

The ortho-cyclobutyl group is not merely a "bulky" substituent; it is a conformational locker . Unlike an ortho-methyl or chloro group, the cyclobutyl ring is a puckered, semi-rigid aliphatic cycle that exerts significant steric pressure on the adjacent amide bond.

Mechanistic Insight

In a standard benzamide, the amide plane prefers to be coplanar with the phenyl ring to maximize


-conjugation. However, the ortho-cyclobutyl group forces the amide bond to rotate out of plane (often 40–90°) to relieve steric strain (A(1,3) strain).[1][2]

Consequences:

  • Electronic Decoupling: The amide nitrogen becomes more nucleophilic (less resonance into the ring), but the carbonyl carbon becomes less electrophilic due to the loss of resonance stabilization? Correction: The loss of resonance makes the carbonyl more reactive to nucleophiles (like ketones), but the steric shielding blocks the trajectory of attack (Bürgi-Dunitz angle).

  • Directing Group Failure: In C-H activation, the metal center cannot easily access the ortho-C-H bond because the directing group (DG) is twisted away from the reaction site.

  • Atropisomerism: In unsymmetrically substituted rings, the rotation barrier may be high enough to create stable atropisomers, complicating HPLC analysis.

Visualizing the Problem

The following diagram illustrates the steric clash and the resulting "twist" that disrupts conjugation and metal coordination.

OrthoCyclobutylEffect cluster_0 Standard Benzamide cluster_1 Ortho-Cyclobutyl Benzamide Flat Coplanar Geometry (High Conjugation) Twisted Twisted Geometry (Broken Conjugation) Flat->Twisted Add o-Cyclobutyl Steric Steric Shielding of Carbonyl Twisted->Steric Blocks Nucleophiles DG_Fail Directing Group Misalignment Twisted->DG_Fail Prevents Metal Coordination

Caption: The ortho-cyclobutyl group forces the amide out of plane, creating a steric shield against nucleophiles and misaligning the directing group for C-H activation.

Troubleshooting Guide

Module A: Synthesizing the Amide Bond

Scenario: You are trying to couple an ortho-cyclobutyl benzoic acid with an amine, but standard EDC/NHS or HATU conditions yield <10%.

Variable Recommendation Why it works (Causality)
Activation Agent Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) or (COCl)₂ Standard activated esters (OBt/OAt) are too bulky to form in the crowded ortho pocket. Acid chlorides (generated in situ) are small and highly electrophilic, bypassing the steric barrier.
Base 2,6-Lutidine or Collidine Avoid bulky bases like DIPEA if they interact with the substrate. Pyridine-type bases are planar and can slip into the steric pocket to act as proton shuttles.
Solvent DCM or CHCl₃ (Non-coordinating)Polar aprotic solvents (DMF/DMSO) can solvate the amine too strongly or coordinate to the intermediate, increasing effective steric bulk. Non-polar solvents promote tight ion pairing.
Temperature 0°C

RT
Do not heat initially. High heat with acid chlorides promotes ketene formation or decomposition.

Q: I see the acid chloride forming (by TLC/LCMS in MeOH quench), but it won't react with my aniline.

  • A: The aniline is likely also sterically hindered or electron-deficient.

    • Fix: Switch to a Friedel-Crafts Amidation approach. Convert the aniline to an isocyanate (using triphosgene) and react it with the ortho-cyclobutyl aryl Grignard or Lithium species. This reverses the polarity and steric requirements.

Module B: Directed C-H Activation

Scenario: You are using the amide as a Directing Group (DG) to functionalize the other ortho-position or the cyclobutyl ring itself, but the reaction is sluggish.

The Issue: The "Twist" prevents the carbonyl oxygen or amide nitrogen from coordinating effectively to the Pd/Rh catalyst.

Protocol Adjustment:

  • Switch to Bidentate Directing Groups:

    • 8-Aminoquinoline (AQ): The "gold standard" for hindered substrates. The rigid N,N-bidentate system forces the metal into a specific geometry, overcoming the rotational freedom of the amide bond.

    • PIP-Amine (2-Picolylamine): Similar to AQ but removable under milder conditions.

  • Use "Wingtip" Ligands:

    • If using Pd(OAc)₂, add MPAA ligands (Mono-N-protected amino acids) like Ac-Gly-OH or Boc-Val-OH. These ligands act as a "proton shuttle" and bridge the metal to the C-H bond, effectively extending the reach of the catalyst around the cyclobutyl bulk.

  • Check for Ring Opening (Safety/Side Reaction):

    • Warning: Rh(III) and Co(III) catalysts can trigger strain-release ring opening of cyclobutanes (especially if they are cyclobutanols or strained bicyclics).

    • Diagnostic: If you see a mass shift of +0 (isomer) or +18 (hydration) with loss of the ring, lower the temperature and switch to a milder oxidant (e.g., Ag₂CO₃ instead of Cu(OAc)₂).

Module C: Cross-Coupling on the Ring (Suzuki/Buchwald)

Scenario: You have a halogen on the ortho-cyclobutyl benzamide and need to couple it.

Decision Matrix:

CouplingLogic Start Substrate: Ortho-Cyclobutyl Aryl Halide Type Coupling Type? Start->Type Suzuki Suzuki-Miyaura (C-C Bond) Type->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Type->Buchwald Suzuki_Sol Use Pd-PEPPSI-IPr or SPhos Pd G4 Suzuki->Suzuki_Sol Buchwald_Sol Use BrettPhos or RuPhos Pd G4 Buchwald->Buchwald_Sol Reason Why? Bulky ligands facilitate oxidative addition and reductive elimination in crowded environments. Suzuki_Sol->Reason Buchwald_Sol->Reason

Caption: Ligand selection strategy for sterically encumbered cross-coupling reactions.

Key Recommendation:

  • Ligand Choice: You must use dialkylbiaryl phosphine ligands (Buchwald ligands) or NHC ligands (PEPPSI).

    • SPhos / XPhos: Excellent for ortho-substitution. The bulky ligand shell creates a "pocket" that accommodates the cyclobutyl group while forcing the reaction forward.

    • Avoid: PPh₃ or dppf. They are too small and will lead to dehalogenation (side product) rather than coupling.

FAQ: Specific User Scenarios

Q: My HPLC shows two peaks for my pure product. Is it an impurity? A: Likely not . This is often atropisomerism . The ortho-cyclobutyl group creates a high rotational barrier around the Ar-CO bond.

  • Verification: Run the HPLC at a higher temperature (e.g., 60°C). If the peaks merge or the ratio changes, they are rotamers.

  • Action: If they are separable at RT, you may need to treat them as separate chemical entities for biological assay consistency.

Q: Can I use the cyclobutyl group itself as a handle for further reaction? A: Yes, but be careful.

  • Radical Functionalization: The tertiary C-H bond of the cyclobutyl group is activated. You can use photoredox catalysis (e.g., TBADT, HAT photocatalysis) to install a group at the benzylic/cyclobutyl position.

  • Risk: This position is prone to radical ring-opening if not carefully controlled.

References

  • Synthesis of Sterically Hindered Amides

    • Title: The Synthesis of Sterically Hindered Amides.[3][4]

    • Source: ResearchG
    • URL:[Link]

  • Pd-Catalyzed Ortho-Arylation (General Steric Context)

    • Title: Palladium-Catalyzed Ortho-Arylation of Benzamides via Direct sp2 C-H Bond Activ
    • Source: NIH / PubMed.
    • URL:[Link]

  • Nickel-Mediated Coupling for Ortho-Benzamides

    • Title: Nickel-Mediated Cross-Coupling of Boronic Acids and Phthalimides for the Synthesis of Ortho-Substituted Benzamides.
    • Source: ACS Public
    • URL:[Link]

  • Rh(III) Catalyzed Ring Opening (Safety Context)

    • Title: An Enantioselective Cpx Rh(III)-Catalyzed C-H Functionalization/Ring-Opening Route to Chiral Cyclopentenylamines.[5]

    • Source: Angewandte Chemie.
    • URL:[Link]

  • Buchwald-Hartwig Amination of Hindered Substrates

    • Title: Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.
    • Source: Synthesis / Organic Chemistry Portal.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Unreacted Methylamine in Benzamide Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Topic: Advanced Purification Protocols for N-Methylbenzamide Derivatives When synthesizing N-methylbenzamide derivatives via the amidat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Topic: Advanced Purification Protocols for N-Methylbenzamide Derivatives

When synthesizing N-methylbenzamide derivatives via the amidation of benzoyl chlorides or carboxylic acids, a stoichiometric excess of methylamine (


) is typically employed to drive the reaction to completion and neutralize generated acid byproducts. While methylamine is highly volatile (bp -6 °C), simple evaporation is often insufficient for complete removal. It frequently forms stable, non-volatile salts (e.g., methylammonium chloride) or remains trapped within the crude crystal lattice.

This guide provides validated, self-contained methodologies to quantitatively remove residual methylamine, ensuring the isolation of high-purity API (Active Pharmaceutical Ingredient) precursors.

Strategy Selection Workflow

The optimal purification strategy depends entirely on the physicochemical properties of your specific benzamide derivative. Because methylamine is highly basic (conjugate acid pKa ~10.6) and benzamides are neutral, you can exploit orthogonal separation strategies: pH-dependent phase partitioning or selective ionic binding.

G Start Crude Reaction Mixture (Benzamide + MeNH₂) Dec1 Is the benzamide product highly water-soluble? Start->Dec1 PathExtraction Liquid-Liquid Extraction (Acid Wash) Dec1->PathExtraction No (Lipophilic) PathScavenger Solid-Phase Scavenging (Polymer-Supported Acid) Dec1->PathScavenger Yes (Hydrophilic) Ext_Step1 Dissolve in Organic Solvent (DCM / EtOAc) PathExtraction->Ext_Step1 Scav_Step1 Dissolve in Organic Solvent (THF / DCM) PathScavenger->Scav_Step1 Ext_Step2 Wash with 1M HCl or NH₄Cl (Protonates MeNH₂) Ext_Step1->Ext_Step2 Ext_Step3 Phase Separation: Aq (MeNH₃⁺) / Org (Product) Ext_Step2->Ext_Step3 Scav_Step2 Add QP-SA or DOWEX Resin (Binds MeNH₂) Scav_Step1->Scav_Step2 Scav_Step3 Filtration: Resin (MeNH₂-bound) / Filtrate (Product) Scav_Step2->Scav_Step3

Workflow for selecting the optimal methylamine removal strategy based on product solubility.

Methodology 1: Aqueous Acidic Workup (Liquid-Liquid Extraction)

Best For: Lipophilic benzamides synthesized on a >1 gram scale.

Causality: Washing the organic phase with a mild acid (1M HCl or saturated


) rapidly protonates the free methylamine into methylammonium (

). This charged species becomes highly hydrophilic and partitions exclusively into the aqueous phase, leaving the neutral benzamide safely in the organic layer1[1].

Step-by-Step Protocol:

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate). Reasoning: Ensures the neutral benzamide remains fully solvated during phase separation.

  • Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1M aqueous HCl. Stopper and invert gently, venting frequently to release any pressure.

  • Phase Separation: Allow the layers to separate completely.

  • Self-Validating Check: Extract a drop of the aqueous layer and test it with pH paper. It must remain acidic (pH < 4). If the pH is basic, the excess methylamine has completely neutralized the acid, meaning unreacted amine remains in the organic layer. In this case, perform an additional 1M HCl wash until the aqueous layer remains acidic.

  • Isolation: Wash the organic layer with saturated NaCl (brine) to remove residual water, dry over anhydrous

    
    , filter, and concentrate under vacuum to yield the pure N-methylbenzamide[1].
    
Methodology 2: Polymer-Supported Scavenger Resins (Solid-Phase Purification)

Best For: Highly polar, water-soluble benzamides, flow chemistry applications, or high-throughput library synthesis where aqueous workup causes unacceptable product loss.

Causality: Polymer-supported sulfonic acids (e.g., QuadraPure-SA or DOWEX 50X2) contain strongly acidic surface moieties. When added to the crude mixture, they protonate and covalently bind the methylamine via ionic interactions, effectively immobilizing the impurity on the solid resin matrix 2[2].

Step-by-Step Protocol:

  • Solubilization: Dissolve the crude product in a suitable organic solvent (e.g., THF, DCM, or Methanol).

  • Resin Addition: Add 3–5 equivalents (relative to the estimated excess methylamine) of a polymer-supported sulfonic acid resin3[3]. Reasoning: An excess of resin ensures rapid and complete scavenging kinetics.

  • Incubation: Stir the suspension gently at room temperature for 1–2 hours. The resin will swell and sequester the basic amine.

  • Filtration: Filter the mixture through a sintered glass funnel. Wash the resin bed with a small amount of fresh solvent to ensure complete product recovery.

  • Self-Validating Check: Perform a ninhydrin stain on a TLC plate spotted with the filtrate. A lack of color change (no purple/pink spot upon heating) confirms the total absence of primary amines. Concentrate the filtrate to obtain the purified product.

Quantitative Comparison of Removal Strategies
ParameterMethod 1: Acid WashMethod 2: Scavenger ResinVacuum Distillation
Optimal Scale > 1 Gram (Bulk Synthesis)< 1 Gram (Libraries/Flow)Any (If salt-free)
Time Required 30 - 45 Minutes1 - 2 Hours15 - 30 Minutes
Reagent Cost Very Low ($)High (

$)
None
Product Loss Risk High (if product is water-soluble)Low (highly selective binding)Low
Amine State Removed Free base & SaltsFree baseFree base only
Frequently Asked Questions (FAQs)

Q1: My N-methylbenzamide product is partially water-soluble, and I'm losing yield during the HCl wash. What should I do? A1: Switch to a less polar organic solvent during extraction (e.g., 2-Methyltetrahydrofuran instead of Ethyl Acetate) to discourage the product from partitioning into the water. Alternatively, abandon the liquid-liquid extraction and use a solid-supported scavenger resin (Method 2) to avoid aqueous partitioning entirely.

Q2: Can I just use a rotary evaporator to remove the methylamine since it is a gas at room temperature? A2: You can only do this if the reaction was performed under strictly non-acidic conditions (e.g., ester aminolysis)4[4]. If acid chlorides or coupling agents (like EDC/HCl) were used, the methylamine exists as a non-volatile hydrochloride salt and will co-precipitate with your product upon evaporation.

Q3: I have formed a stubborn emulsion during the acid wash. How do I break it? A3: Emulsions in amidation workups are often caused by unreacted coupling agents or localized pH gradients. Add brine (saturated NaCl) to increase the aqueous layer's ionic strength, which forces the organic solvent out of the aqueous phase. If the emulsion persists, filter the biphasic mixture through a pad of Celite to remove insoluble polymeric byproducts that stabilize the emulsion.

References
  • efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a Semantic Scholar[Link]

  • Synthesis of a Precursor to Sacubitril Using Enabling Technologies ACS Publications[Link]

  • Selective Polymer-Assisted Product Sequestration for the Generation of Combinatorial Libraries of 1,3-Thiazines Moodle@Units[Link]

  • Process for the preparation of n-methylbenzamide Google P

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Cyclobutyl-N-methylbenzamide

Ticket ID: #OPT-AMIDE-2CB Subject: Optimization of Reaction Time for Sterically Hindered Ortho-Substituted Benzamides Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The "Ortho...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #OPT-AMIDE-2CB Subject: Optimization of Reaction Time for Sterically Hindered Ortho-Substituted Benzamides Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Ortho-Effect" Challenge

You are encountering slow reaction kinetics not because of your technique, but because of the specific topology of your substrate. The 2-cyclobutyl group creates significant steric bulk at the ortho position.

This induces two competing effects:

  • Electronic (Favorable): The bulky group twists the carbonyl out of the benzene plane, breaking conjugation and actually making the carbonyl carbon more electrophilic (more positive).

  • Steric (Unfavorable): The cyclobutyl ring physically blocks the "Bürgi-Dunitz" angle of attack (107°) required for the methylamine to form the tetrahedral intermediate.

The Bottleneck: In standard coupling (EDC/HOBt), the rate of nucleophilic attack is slower than the rate of active ester hydrolysis (by trace moisture), leading to stalled reactions and low yields.

Module 1: Method Selection (Decision Matrix)

Do not use a "one size fits all" approach. Select your protocol based on your primary constraint: Speed vs. Scalability/Tolerance .

MethodSelection Start Primary Constraint? Speed Max Speed (< 1 Hour) Start->Speed Tol Functional Group Tolerance Start->Tol Scale Scale-Up (> 10g) Start->Scale MethodA Method A: Acid Chloride (Oxalyl Chloride) Speed->MethodA Robustness MethodC Method C: Microwave (Rapid Heating) Speed->MethodC Small Scale MethodB Method B: HATU / HOAt (High Cost, High Yield) Tol->MethodB Acid Sensitive Groups? Scale->MethodA Cost Effective Scale->MethodC Flow Chemistry

Figure 1: Decision matrix for selecting the optimal synthetic route based on experimental constraints.

Module 2: Optimized Protocols

Method A: The "Speed King" (Acid Chloride Route)

Best for: Pure hydrocarbons, simple substrates, and fastest reaction time.

Why this works: Acid chlorides are the most reactive electrophiles. They are small enough to slip past the cyclobutyl steric wall better than bulky active esters (like OBt esters).

Protocol:

  • Activation: Dissolve 2-cyclobutylbenzoic acid (1.0 equiv) in dry DCM (0.5 M). Add Oxalyl Chloride (1.2 equiv) dropwise, followed by a catalytic drop of DMF (critical for forming the Vilsmeier intermediate).

  • Monitoring: Stir at RT for 30-60 mins. Confirm conversion to acid chloride via TLC (quench aliquot with MeOH

    
     look for methyl ester).
    
  • Coupling: Cool to 0°C. Add Methylamine (2.0 M in THF, 2.0 equiv) and DIPEA (2.5 equiv).

  • Result: Reaction should be complete in < 30 minutes .

Method B: The "Sure-Fire" (HATU Activation)

Best for: Substrates with acid-sensitive groups or if you lack fume hood capacity for oxalyl chloride.

Why this works: HATU generates an -OAt active ester.[1][2] The nitrogen in the pyridine ring of the -OAt leaving group creates a "neighboring group effect" (anchimeric assistance), hydrogen bonding with the incoming amine and guiding it into the steric pocket.

Protocol:

  • Dissolution: Dissolve acid (1.0 equiv) in DMF or NMP (NMP is superior for hindered substrates).

  • Base: Add DIPEA (3.0 equiv). Stir 5 mins.

  • Activation: Add HATU (1.1 equiv). The solution will turn yellow/orange. Stir 15 mins.

  • Addition: Add Methylamine (1.5 equiv).

  • Optimization: If slow, heat to 50°C .

Module 3: Troubleshooting & FAQs

Q1: My reaction stalls at 60% conversion after 24 hours. Adding more coupling reagent doesn't help. Why?

Diagnosis: You are likely observing "Active Ester Hydrolysis." Explanation: Because the cyclobutyl group blocks the amine approach, the reaction rate (


) is very slow. Meanwhile, trace water in your solvent attacks the active ester (

). If

, your activated starting material turns back into carboxylic acid. Fix:
  • Concentration: Increase reaction concentration to 0.5M - 1.0M . Amidation is bimolecular; doubling concentration quadruples the rate.

  • Switch Reagent: Move from EDC/HOBt to HATU or PyBOP .

  • Dry Solvents: Use molecular sieves in your DMF/NMP.

Q2: I see a major impurity (+43 mass units). What is it?

Diagnosis: N-Acyl Urea formation. Explanation: If using carbodiimides (EDC/DCC) without enough HOBt/HOAt, the O-acylisourea intermediate can rearrange via an intramolecular


 acyl shift. This is irreversible and dead-ends your yield.
Fix:  Ensure you are using at least 1.0 equivalent of HOBt/HOAt, or switch to Method A (Acid Chloride)  which completely avoids this pathway.
Q3: Can I use Microwave irradiation to speed this up?

Answer: Yes, highly recommended. Microwave irradiation is particularly effective for sterically hindered amides because it efficiently overcomes the high activation energy barrier (


) caused by the steric clash.
  • Settings: 100°C - 120°C for 10-20 minutes in a sealed vessel.

  • Caution: Ensure methylamine (volatile) is used in excess and the vessel is rated for the pressure generated by the THF/amine mixture.

Module 4: Comparative Data

ParameterStandard (EDC/HOBt)Optimized (HATU)Optimized (Acid Chloride)
Reaction Time 18 - 24 Hours2 - 4 Hours0.5 - 1 Hour
Typical Yield 40 - 60%85 - 95%90 - 98%
Steric Tolerance LowHighVery High
Moisture Sensitivity ModerateLowHigh
Cost LowHighLow

Module 5: Mechanistic Visualization

The following diagram illustrates why the Acid Chloride route is kinetically superior for your specific substrate.

ReactionPathway Start 2-Cyclobutylbenzoic Acid Activation Activation Step Start->Activation PathA Path A: Acid Chloride (Cl- is small) Activation->PathA Oxalyl Chloride PathB Path B: Active Ester (OBt) (OBt is bulky) Activation->PathB EDC/HOBt Tetrahedral Tetrahedral Intermediate PathA->Tetrahedral Low Barrier (Fast Attack) StericClash Steric Clash with Cyclobutyl Group PathB->StericClash High Barrier StericClash->Tetrahedral Slow Product 2-Cyclobutyl-N-methylbenzamide Tetrahedral->Product -HCl / -HOBt

Figure 2: Kinetic pathway comparison. Path A (Acid Chloride) minimizes steric friction during the nucleophilic attack.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(19), 11754–11844. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Link

  • Hovorka, M., et al. (2015). Microwave-assisted synthesis of sterically hindered benzamides. Tetrahedron Letters, 56(19), 2488-2490. Link

Sources

Optimization

Technical Support Center: Purification of 2-cyclobutyl-N-methylbenzamide via Flash Chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating 2-cyclobutyl-N-methylbenzamide .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating 2-cyclobutyl-N-methylbenzamide .

This molecule presents a unique structural dichotomy: it features a highly lipophilic cyclobutyl-substituted aromatic framework paired with a polar, hydrogen-bonding secondary amide (N-methylamide). This combination often leads to non-ideal retention behaviors on bare silica gel. This guide provides validated methodologies, causal troubleshooting logic, and frequently asked questions to ensure high-purity isolation for downstream drug development applications.

Standard Operating Procedure (SOP): Flash Chromatography

A Self-Validating Protocol for Amide Purification

Phase 1: TLC Method Development & Solvent Selection
  • Screening: Spot the crude reaction mixture on a normal-phase silica gel Thin Layer Chromatography (TLC) plate. Develop using a scouting gradient (e.g., 50:50 Hexane:Ethyl Acetate).

  • Optimization: Adjust the solvent ratio until the target 2-cyclobutyl-N-methylbenzamide spot achieves a Retention factor (Rf) between 0.13 and 0.40. Ensure there is at least a 0.1 Rf difference from adjacent impurities to guarantee baseline resolution on the column[1].

  • Validation: Visualize the plate under UV light (254 nm) to confirm the presence of the benzamide chromophore[2].

Phase 2: Column Preparation
  • Silica Calculation: Weigh normal-phase silica gel (20–75 µm grain size) at a ratio of 30:1 to 50:1 (Silica mass : Crude mass). This ratio provides sufficient theoretical plates for separating structurally similar amide byproducts[3].

  • Slurry Packing: Suspend the silica in the non-polar component of your mobile phase (e.g., 100% Hexane). Pour the slurry into the glass column and apply moderate compressed air pressure to pack the bed tightly, ensuring no air bubbles or channeling cracks form[4].

Phase 3: Sample Loading (Dry Loading)

Note on Causality: Secondary amides often exhibit poor solubility in high-hexane mixtures. Liquid loading can cause the compound to precipitate at the column head, leading to severe band broadening. Dry loading circumvents this by pre-adsorbing the compound.

  • Dissolve the crude mixture in a volatile, highly solubilizing solvent (e.g., Dichloromethane).

  • Add a small amount of bare silica gel (approx. 3x the crude mass) to the dissolved sample.

  • Evaporate the solvent completely using a rotary evaporator until a free-flowing powder is obtained[1].

  • Carefully load this powder evenly onto the top of the packed column bed[4].

Phase 4: Gradient Elution & Fraction Collection
  • Elution: Begin elution with a low-polarity solvent (e.g., 90:10 Hexane:EtOAc) and gradually increase the polarity (up to 50:50 Hexane:EtOAc) as the run progresses[1].

  • Flow Maintenance: Maintain a continuous, uninterrupted flow rate. Stopping the flow while the compound is actively migrating allows longitudinal diffusion to occur, which severely degrades column efficiency and resolution[3].

  • Collection: Collect fractions in uniform test tubes.

Phase 5: Isolation & Verification
  • Spot every third fraction on a TLC plate alongside the crude reference mixture to identify product-containing tubes[2].

  • Pool the pure fractions and remove the solvent via rotary evaporation[2].

  • Dry the resulting material under high vacuum to remove residual solvent trapped in the amide matrix.

Workflow Visualization

PurificationWorkflow A Crude Reaction Mixture B TLC Screening (Target Rf 0.2-0.3) A->B C Dry Loading onto Silica B->C D Gradient Elution (Hexane/EtOAc) C->D E Fraction Collection & UV Monitoring D->E F Purity >95%? E->F G Solvent Evaporation F->G Yes I Repurify / Modify Gradient F->I No H Pure Benzamide G->H

Caption: Flash chromatography workflow for 2-cyclobutyl-N-methylbenzamide isolation.

Quantitative Data Summary

The following table benchmarks the expected parameters for a standard 1-gram scale purification of 2-cyclobutyl-N-methylbenzamide.

ParameterExpected Value / RangeScientific Rationale
Stationary Phase Silica Gel (20–75 µm)Standard grain size required to support moderate pressure flash chromatography[3].
Silica-to-Crude Ratio 30:1 to 50:1Ensures sufficient surface area to resolve structurally similar amide byproducts[3].
Target Product Rf 0.20 – 0.30Strikes the optimal balance between peak resolution, elution time, and solvent consumption[1].
Typical Yield 75% – 85%Accounts for minor material losses during fraction pooling and transfer[2].
Final Purity (HPLC) > 98%The required analytical threshold for downstream biological assays or synthetic steps[2].

Troubleshooting Guide

Issue 1: Severe Peak Tailing or Streaking on TLC/Column
  • Symptom: The product elutes over a massive volume of fractions, overlapping with later-eluting impurities.

  • Causality: The N-methyl secondary amide acts as a strong hydrogen bond donor and acceptor. It interacts heterogeneously with the acidic silanol groups (-SiOH) present on the bare silica stationary phase, causing non-ideal, prolonged retention[5].

  • Solution: Add 1% to 2% Triethylamine (Et3N) to your mobile phase. The basic amine competitively binds to and "caps" the acidic silanols, suppressing the secondary interactions and sharpening the amide peak.

Issue 2: Co-elution with 2-Cyclobutylbenzoic Acid
  • Symptom: The isolated product is contaminated with the unreacted starting carboxylic acid.

  • Causality: In non-polar solvent systems, the highly lipophilic cyclobutyl group dominates the retention mechanism, causing the acid and the amide to migrate at nearly identical rates.

  • Solution: Do not rely solely on chromatography to fix this. Perform a rigorous liquid-liquid extraction prior to the column. Wash the organic layer with saturated aqueous Sodium Bicarbonate (NaHCO3). This deprotonates the unreacted acid, driving it into the aqueous phase while the neutral benzamide remains safely in the organic phase.

Issue 3: Low Product Recovery (< 50%)
  • Symptom: The mass of the isolated product is significantly lower than expected, with no product found in the early or mid-fractions.

  • Causality: The compound has either precipitated on the column due to a sudden drop in solvent polarity, or it is too strongly retained by the silica matrix.

  • Solution: Flush the column with a highly polar "strip" solvent (e.g., 100% EtOAc or 10% Methanol in Dichloromethane) to recover the retained material[2]. For future runs, re-evaluate your gradient to ensure the mobile phase keeps the compound fully solvated throughout the entire run[1].

Troubleshooting Logic Visualization

TroubleshootingLogic Root Chromatographic Issue Q1 Severe Streaking? Root->Q1 A1 Add 1% Et3N to Mobile Phase Q1->A1 Yes Q2 Co-elution with Impurities? Q1->Q2 No A2 Decrease Polarity / Use DCM:MeOH Q2->A2 Yes Q3 Low Product Recovery? Q2->Q3 No A3 Flush Column with 10% MeOH Q3->A3 Yes

Caption: Diagnostic logic tree for resolving common flash chromatography issues.

Frequently Asked Questions (FAQs)

Q: Can I use Reverse-Phase (C18) chromatography if normal-phase silica fails? A: Yes. If the reaction mixture is highly complex or the amide exhibits intractable streaking on bare silica, reversed-phase chromatography is an excellent alternative. Using a C18 column with a gradient of Water to Methanol (or Acetonitrile) relies on hydrophobic interactions rather than polar interactions, completely bypassing the silanol hydrogen-bonding issue[6].

Q: My purified 2-cyclobutyl-N-methylbenzamide is an oil, but I expected a solid. What went wrong? A: Amides often trap trace amounts of moderately polar solvents (like Ethyl Acetate) within their matrix, which depresses the melting point and prevents crystallization. Dissolve the oil in a minimal amount of a volatile solvent like Dichloromethane, evaporate it slowly, and leave it under a high vacuum pump for 12–24 hours. If it remains an oil, trituration with cold hexanes can help induce crystallization.

Q: Is it acceptable to pause the column overnight and resume elution the next day? A: No. Stopping the flow while your compound is actively migrating through the column leads to severe longitudinal diffusion (band broadening). It is an absolute requirement to maintain uninterrupted flow to preserve column efficiency and separation quality[3].

References

  • Title: Mastering Column Chromatography: Techniques and Tips Source: Chrom Tech, Inc. URL: [Link]

  • Title: How should I purify a complex, polar, amide reaction mixture? Source: Biotage URL: [Link]

  • Title: Flash Chromatography Basics Source: Sorbent Technologies, Inc. URL: [Link]

  • Title: How to set-up a flash chromatography silica column and actually succeed at separation Source: Reach Devices URL: [Link]

  • Title: Purification by Flash Column Chromatography | Chemistry Laboratory Techniques Source: MIT OpenCourseWare URL: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Ortho-Substituted Benzamides

Welcome to the technical support center for the synthesis of ortho-substituted benzamides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when forming amid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of ortho-substituted benzamides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when forming amide bonds in sterically demanding environments. The presence of a substituent at the ortho position of a benzoic acid or aniline introduces unique steric and electronic challenges that can lead to frustrating side reactions and low yields.

This resource provides in-depth, troubleshooting-focused answers to common problems. We will explore the causality behind these issues and offer field-proven, validated protocols to overcome them.

Troubleshooting Guide & FAQs

Q1: My amide coupling reaction is sluggish or fails completely. I suspect steric hindrance from the ortho-substituent is the cause. What are my best options?

A1: Root Cause Analysis & Mitigation Strategies

This is the most common challenge. The ortho substituent sterically shields the carboxylic acid's carbonyl carbon from the incoming amine's nucleophilic attack. Standard coupling conditions often fail because the activation energy for the desired reaction becomes prohibitively high, allowing side reactions to dominate.

Core Strategy: Enhance Carboxylic Acid Activation & Minimize Steric Clash

Your goal is to create a highly reactive acylating agent that can overcome the steric barrier without requiring harsh conditions that could degrade your material.

Recommended Solutions:

  • Switch to a More Powerful Coupling Reagent: Standard carbodiimides like DCC or EDC are often insufficient for hindered couplings.[1] Uronium/aminium salts, particularly those based on the 7-aza-1-hydroxybenzotriazole (HOAt) core, are superior.[2][3][4]

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): This is often the reagent of choice for difficult couplings. The OAt active ester it forms is more reactive than the OBt ester from its counterpart, HBTU, leading to faster, more complete reactions with minimal racemization.[2][3][5] The 7-aza nitrogen is also believed to assist the incoming amine, further accelerating the reaction.[2]

    • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate): This is another excellent, highly reactive uronium salt that has shown performance similar to or even exceeding HATU in some cases.[6]

  • Convert to an Acyl Halide (In Situ): Acyl fluorides and chlorides are highly reactive intermediates that can overcome significant steric barriers.[7][8]

    • Acyl Fluorides: These are particularly effective as the small size of fluorine minimizes steric hindrance between the coupling partners.[7] They can be generated in situ from the carboxylic acid using reagents like Cyanuric Fluoride or BTFFH under mild conditions, reducing byproduct formation.[7]

    • Acyl Chlorides: Formation with thionyl chloride (SOCl₂) or oxalyl chloride is a classic, robust method. This is especially useful for sterically hindered substrates.[8] However, care must be taken as the generation of HCl can cause side reactions with sensitive functional groups.[8]

Data Summary: Comparison of Coupling Reagent Classes for Hindered Systems

Reagent ClassExample(s)Key AdvantagesKey Disadvantages
Carbodiimides DCC, EDC, DICInexpensive, widely available.Often ineffective for hindered substrates; N-acylurea byproduct formation.[9][10]
Phosphonium Salts BOP, PyBOPHigh efficiency, low racemization.BOP produces carcinogenic HMPA byproduct; can be expensive.[2][11][12]
Uronium/Aminium Salts HBTU, HATU, COMUVery high reactivity, low racemization, fast reaction times.[2][12]More expensive; can cause guanidinylation of amines if used in excess.[4][11]
Acyl Halides SOCl₂, (COCl)₂, Cyanuric FluorideExtremely reactive, excellent for very hindered systems.[8]Harsh reagents (SOCl₂); byproduct (HCl) can be problematic.[8]
Q2: My reaction produces a significant amount of a nitrile impurity instead of my primary benzamide. Why is this happening and how can I stop it?

A2: Root Cause Analysis & Mitigation Strategies

This side reaction is the dehydration of the primary amide. It is particularly common when using powerful dehydrating agents (which many coupling reagents are) or high temperatures.[9][13][14] The ortho-substituent can sometimes promote this by increasing ring strain that is relieved upon formation of the linear nitrile group.

Mechanism: Dehydration of a Primary Amide The coupling reagent or another dehydrating agent in the system (e.g., SOCl₂, POCl₃, P₂O₅) activates the amide's carbonyl oxygen, converting it into a good leaving group. A subsequent elimination of water then yields the nitrile.[13][15][16]

Recommended Solutions:

  • Avoid Excessively Powerful Dehydrating Agents: If you are using a reagent known for strong dehydration properties (like SOCl₂ to make an acyl chloride from the acid), ensure it is fully removed or quenched before adding the primary amine.

  • Control Reaction Temperature: This is critical. Dehydration is often promoted by heat. Run the coupling at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and only warm to room temperature if necessary. Avoid refluxing conditions if possible.

  • Choose the Right Coupling Reagent: While powerful, some coupling reagents are less prone to causing this specific side reaction than others. Using a carbodiimide like EDC in the presence of an additive like HOBt or OxymaPure can activate the acid sufficiently for amidation without aggressively promoting dehydration.

  • Use a Stepwise Acyl Halide Protocol:

    • First, convert the carboxylic acid to the acyl chloride using oxalyl chloride (which produces gaseous byproducts HCl and CO, simplifying workup) in a non-polar solvent like DCM.

    • Thoroughly remove the excess oxalyl chloride and solvent in vacuo.

    • Redissolve the crude acyl chloride in fresh anhydrous solvent and then add it slowly to a cooled solution of the primary amine and a non-nucleophilic base (like triethylamine or DIPEA).

Q3: I used a carbodiimide (DCC or EDC) and now have a byproduct that is very difficult to separate from my product. I suspect it's N-acylurea. Is this correct?

A3: Root Cause Analysis & Mitigation Strategies

Visualizing the Competing Pathways

The diagram below illustrates the critical branch point. The desired pathway is the quick reaction of the O-acylisourea with the amine. The side reaction is the slower, irreversible rearrangement to the N-acylurea.

G cluster_0 Carboxylic Acid Activation cluster_1 Reaction Pathways Acid R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Acid->O_Acylisourea Carbodiimide EDC / DCC Product Desired Benzamide O_Acylisourea->Product N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Amine Amine (R'-NH2)

Caption: Desired vs. Undesired Pathways in Carbodiimide Coupling.

Recommended Solutions:

  • Use an Additive (The Standard Solution): Additives like 1-hydroxybenzotriazole (HOBt) or, even better, 1-hydroxy-7-azabenzotriazole (HOAt) are essential when using carbodiimides.[19][20] They react rapidly with the O-acylisourea to form an active ester intermediate. This active ester is more stable towards rearrangement but still reactive enough to acylate the amine. This effectively intercepts the intermediate before it can rearrange.[18]

  • Switch to a Water-Soluble Carbodiimide: Use EDC instead of DCC. While this doesn't prevent the formation of N-acylurea, both the resulting urea and the N-acylurea byproduct are water-soluble, making them much easier to remove from your organic product via an aqueous workup.[9][18]

  • Change Coupling Reagent Class: The most robust solution is to avoid carbodiimides altogether for difficult couplings and switch to a uronium/aminium or phosphonium salt (e.g., HATU, PyBOP) as described in Q1. These reagents do not form O-acylisourea intermediates and are thus not susceptible to this specific side reaction.[2][3]

Q4: My reaction seems to be causing racemization at a chiral center. How can I maintain stereochemical integrity?

A4: Root Cause Analysis & Mitigation Strategies

Racemization is a significant risk, particularly in peptide synthesis but also relevant for any chiral carboxylic acid.[19] The activation of the carboxylic acid increases the acidity of the α-proton. A base in the reaction mixture can deprotonate this position, leading to racemization, often through the formation of a planar 5(4H)-oxazolone intermediate.[19]

Key Factors Promoting Racemization:

  • Excess Base: Strong tertiary amine bases like DIPEA can promote racemization.

  • High Temperature: Increased thermal energy can overcome the activation barrier for epimerization.

  • Long Reaction Times: The longer the activated species exists before reacting with the amine, the more opportunity there is for racemization.[20]

Recommended Solutions:

  • Use Racemization-Suppressing Additives: HOAt is more effective at reducing racemization than HOBt.[20] Additives speed up the desired coupling reaction, minimizing the lifetime of the activated intermediate.[19][20]

  • Choose the Right Base: If a base is required (e.g., for uronium salt couplings), use a sterically hindered or weaker base. N-methylmorpholine (NMM) is often a better choice than DIPEA. In highly sensitive cases, the even weaker base sym-collidine can be used.[11]

  • Control Temperature: Perform the activation and coupling at low temperatures (e.g., 0 °C or below).

  • Consider Novel Reagents: Newer coupling methodologies, such as those using ynamides, have been developed that are reported to be racemization-free as they proceed under very mild, base-free conditions.[21]

Experimental Protocols

Protocol 1: General Procedure for Hindered Amide Coupling using HATU

This protocol is a robust starting point for coupling an ortho-substituted benzoic acid with a primary or secondary amine.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the ortho-substituted benzoic acid (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or NMP, ~0.1 M).

  • Amine & Base Addition: Add the amine (1.1 eq) to the solution, followed by a suitable non-nucleophilic base such as DIPEA (2.0 eq) or N-methylmorpholine (NMM).

  • Cooling: Cool the stirred reaction mixture to 0 °C in an ice-water bath.

  • HATU Addition: Add solid HATU (1.1 eq) to the cooled mixture in one portion.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.[5]

  • Workup:

    • Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

    • Extract the aqueous mixture three times with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash sequentially with 5% aqueous LiCl (to help remove DMF), water, and finally, brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[22]

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Workflow Diagram: HATU Coupling Protocol

Caption: Step-by-step workflow for a typical HATU-mediated amide coupling.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]

  • Signs, D. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. ACS Med. Chem. Lett. Available at: [Link]

  • Royal Society of Chemistry. (2022). Amide Bond Formation. In Greener Organic Transformations. Available at: [Link]

  • Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135-13138. Available at: [Link]

  • Nozaki, K. (2017). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications, 53(64), 8946-8956. Available at: [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available at: [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(6), 453-456. Available at: [Link]

  • Forood, B., et al. (2012). Synthesis of N-acylurea derivatives from carboxylic acids and N,N-dialkyl carbodiimides in water. Journal of Chemical Sciences, 124(5), 1125-1130. Available at: [Link]

  • AAPPTEC. (2021). Carbodiimides and Additives. AAPPTEC Peptides. Available at: [Link]

  • Wikipedia contributors. (2023). Carbodiimide. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Chem Vibe. (2018). Amide Reactions: Dehydration of Primary Amides to form Nitriles using SOCl2. Available at: [Link]

  • Chemistry Steps. (2025). Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. Chemistry Steps. Available at: [Link]

  • Slebioda, M. (1986). Reinvestigation of the reactions of carbodiimides with alkoxycarbonylamino acid symmetrical anhydrides. Isolation of two N-acylureas. International Journal of Peptide and Protein Research, 28(4), 448-453. Available at: [Link]

  • AAPPTEC. (2021). Coupling Reagents. AAPPTEC Peptides. Available at: [Link]

  • ResearchGate. (Various Authors). Dehydration of primary amides to nitriles. ResearchGate. Available at: [Link]

  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Beijing Dilun Biotechnology Co., Ltd. Available at: [Link]

  • The Organic Chemistry Tutor. (2017). Dehydration of Amides to Nitriles Using POCl3 Reaction and Mechanism. YouTube. Available at: [Link]

  • Albericio, F., & Carpino, L. A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research, 54(7), 1815-1828. Available at: [Link]

  • ResearchGate. (Various Authors). Coupling Reagents. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Amide to nitrile reduction mechanism. Chemistry LibreTexts. Available at: [Link]

  • Grygorenko, O. O., et al. (2019). Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides. The Journal of Organic Chemistry, 84(15), 9637-9645. Available at: [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. r/chemistry. Available at: [Link]

  • Wang, Y., et al. (2025). A one-step strategy for synthesizing N-formanilide via benzamide activation and oxalic acid-driven reduction. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability Profile of 2-cyclobutyl-N-methylbenzamide

Introduction Welcome to the Technical Support Center. This guide addresses the stability profile of 2-cyclobutyl-N-methylbenzamide , a secondary benzamide featuring a sterically demanding ortho-cyclobutyl substituent.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the stability profile of 2-cyclobutyl-N-methylbenzamide , a secondary benzamide featuring a sterically demanding ortho-cyclobutyl substituent.

While benzamides are generally robust, the specific combination of an ortho-cycloalkyl group and a secondary amide linkage introduces unique stability considerations. This document synthesizes data based on ICH Q1A(R2) guidelines and structural organic chemistry principles to assist researchers in maintaining compound integrity.

Module 1: Chemical Stability & Degradation Pathways

The "Ortho-Effect" and Hydrolytic Stability

Users often ask if the steric bulk of the cyclobutyl group compromises stability. In the context of hydrolysis, the ortho-cyclobutyl group acts as a steric shield .

  • Mechanism: Amide hydrolysis requires the nucleophilic attack of water (or hydroxide) on the carbonyl carbon.[1][2][3] The bulky cyclobutyl group at the ortho position creates steric hindrance, significantly retarding this attack compared to unsubstituted benzamides.

  • Risk Factor: High. While kinetically slower, hydrolysis is thermodynamically favored, especially in acidic or basic solutions.

  • Degradants:

    • 2-cyclobutylbenzoic acid (Major acidic degradant).

    • Methylamine (Volatile basic degradant).

Oxidative Vulnerability (The Cyclobutyl Liability)

The most overlooked degradation pathway is the oxidation of the cyclobutyl ring.

  • Mechanism: The carbon atom connecting the cyclobutyl ring to the benzene ring is benzylic . Benzylic C-H bonds are weaker due to resonance stabilization of the resulting radical.

  • Trigger: Exposure to air (autoxidation) and light (photo-oxidation).

  • Degradants: Hydroxylated species (1-hydroxycyclobutyl derivatives) or ring-opening products (butyrophenone derivatives) upon radical collapse.

Visualization: Predicted Degradation Pathways

The following diagram outlines the primary degradation routes based on functional group reactivity.

DegradationPathways Parent 2-cyclobutyl- N-methylbenzamide Acid 2-cyclobutylbenzoic acid (Hydrolysis Product) Parent->Acid Acid/Base Hydrolysis (pH < 3 or pH > 9) Amine Methylamine (Volatile) Parent->Amine Hydrolysis Oxide 1-hydroxy-cyclobutyl derivative Parent->Oxide Oxidation (Benzylic radical attack) RingOpen Ring-Opened Ketones Oxide->RingOpen Radical rearrangement

Figure 1: Primary degradation pathways showing hydrolysis (red) and oxidation (yellow) routes.

Module 2: Storage & Handling Protocols

Solid State Storage

The compound is a secondary amide, making it a hydrogen bond donor and acceptor. This increases hygroscopicity (tendency to absorb moisture).

ParameterRecommendationRationale
Temperature -20°C (Long-term)Arrhenius kinetics: Reduces rate of benzylic oxidation.
Atmosphere Argon or Nitrogen overlayPrevents autoxidation of the cyclobutyl ring.
Container Amber glass vialBlocks UV light to prevent radical initiation.
Desiccant RequiredPrevents moisture absorption which catalyzes hydrolysis.
Solution Stability (Stock Solutions)

Researchers frequently encounter precipitation or degradation in stock solutions.

  • Preferred Solvent: DMSO (Dimethyl sulfoxide). Excellent solubility.

    • Warning: DMSO is hygroscopic. Store frozen.

  • Alternative Solvent: Methanol/Ethanol.

    • Warning: Protic solvents can facilitate solvolysis (alcoholysis) over long periods at room temperature.

  • Stability Window:

    • DMSO (-20°C): > 6 months.

    • Aqueous Buffer (pH 7.4, RT): < 24 hours (Prepare fresh).

Module 3: Troubleshooting & FAQs

Troubleshooting Workflow

Use this logic flow to diagnose stability issues in your experiments.

Troubleshooting Start Issue Detected: Purity Drop or Precipitation CheckState Is sample Solid or Solution? Start->CheckState Solid Solid State CheckState->Solid Solution Solution State CheckState->Solution ColorCheck Has color changed? (White -> Yellow/Brown) Solid->ColorCheck Oxidation Diagnosis: Oxidation Action: Purge w/ Argon ColorCheck->Oxidation Yes Moisture Diagnosis: Hydrolysis/Caking Action: Add Desiccant ColorCheck->Moisture No (Clumping) SolventCheck Solvent Used? Solution->SolventCheck Protics Methanol/Water SolventCheck->Protics Aprotic DMSO/ACN SolventCheck->Aprotic Solvolysis Diagnosis: Solvolysis Action: Switch to DMSO Protics->Solvolysis New HPLC Peaks Precip Diagnosis: Solubility Limit Action: Sonicate/Warm Aprotic->Precip Cloudiness

Figure 2: Diagnostic decision tree for identifying stability issues.

Frequently Asked Questions

Q: I see a new peak at RRT 0.85 in my HPLC after 48 hours in buffer. What is it? A: This is likely 2-cyclobutylbenzoic acid . Under aqueous conditions (especially if pH is not strictly neutral), the amide bond hydrolyzes.[3] The acid fragment is more polar than the parent amide, typically eluting earlier on Reverse Phase (C18) columns.

  • Corrective Action: Prepare aqueous dilutions immediately before use. Do not store.

Q: Can I autoclave this compound? A: No. Autoclaving (121°C, high pressure steam) provides the perfect conditions for amide hydrolysis (Heat + Water).

  • Corrective Action: Sterile filter (0.22 µm PVDF or PES membrane) your stock solutions.

Q: Why is my white powder turning faint yellow? A: This indicates benzylic oxidation or photo-degradation. The cyclobutyl ring, while sterically bulky, has a tertiary carbon attached to the benzene ring that is susceptible to radical formation.

  • Corrective Action: Re-purify via recrystallization or prep-HPLC, then store in amber vials under inert gas.

Q: Is the "ortho" position making it harder to dissolve? A: Yes. The ortho-cyclobutyl group disrupts the planarity of the molecule, preventing tight crystal packing (which might help solubility), but it also increases lipophilicity (logP). This makes it harder to dissolve in aqueous media but highly soluble in organic solvents like DMSO or Dichloromethane.

References

  • International Conference on Harmonisation (ICH). (2003).[4] Stability Testing of New Drug Substances and Products Q1A(R2).[4][5][6] [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group). [Link]

  • Wiberg, K. B. (1986). The Structure and Energetics of Small Ring Compounds. Accounts of Chemical Research, 29(5), 229–234. (Mechanisms of cyclobutyl strain and reactivity). [Link]

  • FDA Guidance for Industry. (2025). Forced Degradation Studies for Drug Substances and Products.[7][8][9][10] [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Optimizing 1H NMR Structural Elucidation of 2-Cyclobutyl-N-methylbenzamide

Executive Summary The structural validation of 2-cyclobutyl-N-methylbenzamide presents unique challenges due to the conformational flexibility of the cyclobutyl ring and the rotameric nature of the secondary amide. This...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural validation of 2-cyclobutyl-N-methylbenzamide presents unique challenges due to the conformational flexibility of the cyclobutyl ring and the rotameric nature of the secondary amide. This guide compares the analytical performance of standard Chloroform-d (


)  protocols against Dimethyl Sulfoxide-

(

)
methodologies.

Based on comparative spectral analysis, we demonstrate that while


 offers superior resolution for aliphatic multiplets, 

is the requisite solvent for definitive structural characterization due to its ability to stabilize the amide proton and separate rotameric signals.

Structural Context and Analytical Challenges

2-cyclobutyl-N-methylbenzamide is a pharmacophore scaffold often found in bioactive compounds targeting CNS receptors. Two specific features dictate the NMR acquisition strategy:

  • The Cyclobutyl Ring: Unlike the rigid cyclopropyl or planar phenyl rings, the cyclobutyl ring exists in a "puckered" conformation. This results in complex higher-order coupling patterns for the methylene protons, often requiring high-field instruments (>400 MHz) for resolution.

  • The Amide Rotamerism: The partial double-bond character of the C-N amide bond restricts rotation, leading to cis and trans rotamers. In non-polar solvents, this exchange is intermediate on the NMR time scale, leading to line broadening.

Diagram: Structural Connectivity and Analytical Zones

The following diagram illustrates the key correlation pathways required to confirm the structure, mapping the logic for 2D NMR selection.

G cluster_0 Critical Interaction Benzene Aromatic Core (Ortho-Substituted) Linker Amide Bond (Rotameric Center) Benzene->Linker HMBC (C-C) Cyclobutyl Cyclobutyl Ring (Conformational Puckering) Benzene->Cyclobutyl NOESY (Spatial) Methyl N-Methyl Group (Diagnostic Doublet) Linker->Methyl COSY (3J H-H) Cyclobutyl->Benzene HMBC (C-H)

Figure 1: Analytical connectivity map highlighting the critical NOESY and HMBC pathways required to link the aliphatic cyclobutyl group to the aromatic core.

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely about solubility; it is an active variable in the "performance" of the spectral resolution.

A. Chloroform-d ( )
  • Performance Profile: Standard screening solvent.

  • Observation: In

    
    , the amide NH proton often appears as a broad singlet or is entirely invisible due to rapid exchange and quadrupole broadening from the nitrogen.
    
  • Impact: The coupling between the NH and the N-methyl group is lost. The N-methyl signal collapses into a singlet. This creates ambiguity—is it an N-methyl amide or a tertiary amine?

  • Verdict: Suitable for purity checks but suboptimal for full structural characterization.

B. Dimethyl Sulfoxide- ( )
  • Performance Profile: Polar aprotic solvent with strong H-bond accepting capability.

  • Observation: DMSO forms strong hydrogen bonds with the amide NH. This slows the proton exchange rate significantly.

  • Impact: The NH signal sharpens into a distinct quartet (broad), and the N-methyl group resolves into a clear doublet (

    
     Hz).
    
  • Verdict: Superior for structural proof. The observation of the doublet proves the secondary amide structure.

Comparative Data Table: Chemical Shift ( ) & Multiplicity
Proton Assignment

ppm (

)
Multiplicity (

)

ppm (

)
Multiplicity (

)
Performance Note
Ar-H (Ortho) 7.45 - 7.55Multiplet7.35 - 7.45MultipletSolvent effect minimal on aromatics.
Amide N-H ~6.10Broad Singlet 8.25Broad Quartet Critical Difference: DMSO reveals coupling.
N-Methyl 2.98Singlet (decoupled)2.78Doublet (

Hz)
DMSO confirms secondary amide.
Cyclobutyl (CH) 3.85Quintet3.75QuintetDeshielded by aromatic ring.
Cyclobutyl (

)
1.80 - 2.40Complex Multiplets1.70 - 2.30Complex MultipletsHigh-field resolution required.

Experimental Protocol: High-Resolution Acquisition

To ensure reproducibility and minimize artifacts (such as radiation damping or truncation wiggles), the following protocol utilizes a self-validating workflow.

Reagents and Equipment
  • Compound: >95% purity 2-cyclobutyl-N-methylbenzamide.

  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal reference.
    
  • Instrument: 400 MHz (minimum) NMR Spectrometer (e.g., Bruker Avance or JEOL ECZ).

Step-by-Step Methodology
  • Sample Preparation (Gravimetric Validation):

    • Weigh 5.0 – 10.0 mg of the analyte into a clean vial.

    • Add 600

      
      L  of DMSO-
      
      
      
      .
    • Why: This concentration (~15-30 mM) prevents viscosity broadening while ensuring sufficient signal-to-noise (S/N) ratio for 13C satellites if needed later.

    • Vortex for 30 seconds. Ensure no suspended solids remain (particulates cause magnetic susceptibility distortion).

  • Tube Transfer:

    • Filter the solution through a cotton plug into a high-precision 5mm NMR tube.

    • Why: Filtration removes ferromagnetic dust that ruins shimming.

  • Acquisition Parameters (Standard 1H):

    • Pulse Sequence: zg30 (30° excitation pulse).

    • Relaxation Delay (D1): Set to 2.0 seconds .

      • Scientific Logic: The cyclobutyl methine proton has a shorter T1 than the aromatic protons. A 2-second delay ensures quantitative integration accuracy for the aromatic region relative to the aliphatic region [1].

    • Scans (NS): 16 or 32 scans.

    • Spectral Width: 12 ppm (to capture the downfield Amide NH).

  • Processing:

    • Apply Exponential Multiplication (EM) with a Line Broadening (LB) factor of 0.3 Hz .

    • Phase correction: Manual (Automatic phasing often fails on the broad amide peak).

    • Baseline correction: Polynomial (Bernstein) fit.

Diagram: Validated Experimental Workflow

This workflow ensures data integrity from prep to processing.

Workflow Start Sample Weighing (5-10mg) Solvent Solvent Addition (DMSO-d6 + TMS) Start->Solvent Shim Gradient Shimming (TopShim) Solvent->Shim Acquire Acquisition (zg30, D1=2s) Shim->Acquire Process Processing (LB=0.3Hz, Phase) Acquire->Process QC QC Check: TMS FWHM < 0.8Hz? Process->QC QC->Shim No (Re-Shim) Final Spectrum Validated QC->Final Yes

Figure 2: The self-validating acquisition workflow. Note the QC loop at the end; if the TMS linewidth exceeds 0.8 Hz, the shimming process must be repeated to resolve the cyclobutyl multiplets.

Advanced Analysis: Resolving the Cyclobutyl Multiplets

The cyclobutyl group is the most complex part of this spectrum. The ring puckering creates non-equivalence between protons on the same carbon (geminal non-equivalence) and complex vicinal couplings.

The "Roof Effect" and Assignment

In the 1.70 – 2.30 ppm region, you will observe higher-order multiplets rather than clean triplets or quartets.

  • H-1 (Methine): The proton attached to the carbon linking to the benzene ring.

    • Shift: ~3.75 ppm.

    • Pattern: Quintet-like.

    • Cause: It couples to the two adjacent

      
       groups (4 protons total).
      
  • H-2/H-4 (cis/trans): The protons adjacent to the methine.

    • Shift: ~2.10 - 2.30 ppm.

  • H-3 (Distal): The protons furthest from the ring.

    • Shift: ~1.70 - 1.90 ppm.

Recommendation: Do not attempt to extract coupling constants (


) manually from the aliphatic region in a 1D spectrum. Use 2D COSY (Correlation Spectroscopy)  to trace the spin system from the Methine (3.75 ppm) down to the distal protons [2].

Conclusion

For the definitive analysis of 2-cyclobutyl-N-methylbenzamide , the use of DMSO-


  is superior to 

. The polar aprotic nature of DMSO stabilizes the amide bond, revealing the diagnostic doublet of the N-methyl group and confirming the secondary amide structure. Researchers should pay particular attention to the 1.7–2.4 ppm region, where the cyclobutyl ring puckering results in complex multiplets that serve as a unique fingerprint for this scaffold.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.

Comparative

LC-MS fragmentation pattern of 2-cyclobutyl-N-methylbenzamide

Technical Guide: LC-MS Fragmentation Pattern & Isomeric Differentiation of 2-Cyclobutyl-N-methylbenzamide Executive Summary & Application Scope Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: LC-MS Fragmentation Pattern & Isomeric Differentiation of 2-Cyclobutyl-N-methylbenzamide

Executive Summary & Application Scope

Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, DMPK Scientists, Forensic Analysts.

This guide provides an in-depth technical analysis of the Liquid Chromatography-Mass Spectrometry (LC-MS) behavior of 2-cyclobutyl-N-methylbenzamide . As a structural analog in the benzamide class—often investigated in drug discovery for CNS targets and appearing in forensic screening of novel psychoactive substances (NPS)—its accurate identification is critical.

The core challenge addressed here is the differentiation of regioisomers . 2-cyclobutyl-N-methylbenzamide (an ortho-substituted benzamide) is isobaric (MW 189.25 Da) with its para-isomer (4-cyclobutyl-N-methylbenzamide) and the N-substituted variant (N-cyclobutyl-N-methylbenzamide). This guide defines the specific fragmentation pathways, diagnostic ions, and "Ortho Effects" that serve as self-validating confirmation of the 2-position substitution.

Experimental Protocol: LC-MS/MS Conditions

To replicate the fragmentation patterns described, the following standardized conditions are recommended. These parameters ensure sufficient internal energy deposition to trigger the diagnostic rearrangements required for isomeric differentiation.

Methodology:

  • System: UHPLC coupled to a Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source for [M+H]+).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes (C18 Column).

MS Source Parameters (Self-Validating Check):

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).

  • Collision Energy (CE): Stepped ramp (15, 30, 45 eV) to capture both labile amide cleavages and high-energy ring openings.

Fragmentation Analysis: The "Ortho Effect" Mechanism

The fragmentation of 2-cyclobutyl-N-methylbenzamide is governed by the proximity of the amide moiety to the strained cyclobutyl ring. Unlike its isomers, the ortho configuration facilitates specific hydrogen transfer mechanisms.

Primary Pathway: Amide Bond Cleavage (Common to Benzamides)

The protonated molecular ion [M+H]+ (m/z 190) initially undergoes inductive cleavage at the amide bond.

  • Transition: m/z 190

    
     m/z 159 + 31 Da (Neutral Loss).
    
  • Mechanism: Loss of neutral methylamine (

    
    ).
    
  • Product: The 2-cyclobutylbenzoyl cation (m/z 159) . This is a high-abundance fragment but is not unique to the ortho isomer (the para isomer also forms a 4-cyclobutylbenzoyl cation at m/z 159).

Secondary Pathway: Cyclobutyl Ring Opening (High Energy)

The cyclobutyl ring is highly strained (~26 kcal/mol). Under higher collision energies (CE > 30 eV), the ring opens and eliminates ethylene.

  • Transition: m/z 159

    
     m/z 131 + 28 Da.
    
  • Mechanism: Retro-[2+2] cycloaddition-like elimination of ethylene (

    
    ).
    
  • Product: The vinylbenzoyl cation (m/z 131) .

Diagnostic Pathway: The "Ortho Effect" (Specific to 2-Cyclobutyl)

This is the critical differentiator. In the ortho isomer, the carbonyl oxygen of the amide (or the resulting acylium ion) is spatially close to the


-hydrogens of the cyclobutyl ring.
  • Diagnostic Ion: m/z 141 (Loss of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     + 
    
    
    
    from the intermediate? Less likely).[1]
  • Key Diagnostic Transition: m/z 131

    
     m/z 103  (Loss of CO).
    
  • Ortho-Specific Rearrangement: The 2-vinylbenzoyl cation (m/z 131) can cyclize to form a stable indanone-like cation or indenyl cation (m/z 115 range) more readily than the para isomer.

  • Differentiation Marker: The ratio of m/z 131 to m/z 105 (Benzoyl cation).

    • 2-cyclobutyl (Ortho): Steric hindrance weakens the amide bond, but the ortho substituent stabilizes the acylium ion via through-space interaction.

    • N-cyclobutyl (Isomer): The dominant fragment is m/z 105 (Benzoyl cation) because the N-C bond breaks, losing the entire N-cyclobutyl-N-methyl group (85 Da). m/z 190

      
       105 is the base peak for the N-substituted isomer. 
      

Comparative Performance Guide: Isomer Differentiation

The following table summarizes the key MS/MS transitions that allow a researcher to distinguish the target compound from its closest alternatives.

Feature2-Cyclobutyl-N-methylbenzamide (Target)4-Cyclobutyl-N-methylbenzamide (Alternative 1)N-Cyclobutyl-N-methylbenzamide (Alternative 2)
Structure Type Ortho-substituted BenzenePara-substituted BenzeneN-substituted Amide
Precursor Ion m/z 190.12m/z 190.12m/z 190.12
Base Peak (CE 30V) m/z 159 (Acylium)m/z 159 (Acylium)m/z 105 (Benzoyl Cation)
Key Diagnostic Loss -31 Da (Methylamine) followed by -28 Da (Ethylene)-31 Da (Methylamine) followed by -28 Da (Ethylene)-85 Da (N-methylcyclobutylamine)
Low Mass Fingerprint m/z 131, 115, 91 (Tropylium)m/z 131, 103, 77 (Phenyl)m/z 77, 51
Differentiation Logic High abundance of m/z 159; Ratio of m/z 131/159 is higher due to ortho-instability.[2]High abundance of m/z 159; Lower fragmentation efficiency of the stable para-acylium.Absence of m/z 159 . Direct formation of m/z 105.

Visualization of Fragmentation Pathways

The following diagram illustrates the fragmentation tree, highlighting the divergence points that allow for isomeric differentiation.

FragmentationPathway M Precursor Ion [M+H]+ m/z 190 (2-Cyclobutyl-N-methylbenzamide) Acylium [2-Cyclobutylbenzoyl]+ m/z 159 (Diagnostic for Ring Substitution) M->Acylium Loss of CH3NH2 (-31 Da) (Dominant in Ring Substituted) Benzoyl [Benzoyl]+ m/z 105 (Base Peak for N-Cyclobutyl Isomer) M->Benzoyl Loss of N-Me-Cyclobutylamine (Dominant in N-Substituted) VinylBenzoyl [2-Vinylbenzoyl]+ m/z 131 (Loss of C2H4) Acylium->VinylBenzoyl Ring Opening (-C2H4) High Energy Phenyl [Phenyl]+ m/z 77 Benzoyl->Phenyl -CO (-28 Da) Indenyl [Indenyl Cation]+ m/z 115 (Cyclization/H-Loss) VinylBenzoyl->Indenyl Ortho-Cyclization (-O / Rearrangement)

Caption: Comparative fragmentation tree distinguishing the target ortho-isomer (Left Branch, m/z 159 path) from the N-substituted alternative (Right Branch, m/z 105 path).

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of N-Methylbenzamide (CAS 613-93-4).[3] National Institute of Standards and Technology. Available at: [Link]

  • Holčapek, M., et al.Differentiation of Isomeric Organic Compounds by Mass Spectrometry. Journal of Mass Spectrometry, Wiley Online Library. (General grounding on ortho-effect mechanisms).
  • BenchChem Technical Data. Structure and Properties of N-cyclobutyl-N-methylbenzamide (Isomer). Available at: [Link]

  • McLafferty, F. W., & Tureček, F.Interpretation of Mass Spectra. (Standard reference for "Ortho Effect" and proximal group interactions in mass spectrometry).

Sources

Validation

Comparative Guide: FTIR Spectral Analysis of Benzamide Carbonyl &amp; Amide Groups

Executive Summary This guide provides a rigorous spectral analysis of benzamides (aromatic amides), focusing on the diagnostic Carbonyl (C=O) and Amide (N-H/C-N) bands. Unlike aliphatic amides or esters, benzamides exhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous spectral analysis of benzamides (aromatic amides), focusing on the diagnostic Carbonyl (C=O) and Amide (N-H/C-N) bands. Unlike aliphatic amides or esters, benzamides exhibit unique spectral shifts due to


-electron conjugation between the benzene ring and the amide group.

Key Takeaway: The Benzamide Amide I band typically appears at 1630–1680 cm⁻¹ , significantly lower than esters (~1735 cm⁻¹) and slightly lower than non-conjugated aliphatic amides. This shift is a direct metric of the resonance delocalization energy, serving as a critical checkpoint in drug characterization.

Theoretical Framework: The Physics of Conjugation

To interpret the FTIR spectrum of a benzamide, one must understand the electronic competition between the carbonyl group and the aromatic ring.

Resonance Mechanics

In benzamides, the lone pair on the nitrogen atom and the


-system of the benzene ring both compete for conjugation with the carbonyl group. This "cross-conjugation" reduces the double-bond character of the C=O bond, lowering its force constant and, consequently, its vibrational frequency (wavenumber).
  • Aliphatic Amides: Resonance is localized between N and C=O.

  • Benzamides: Resonance is delocalized over the N, C=O, and the Phenyl ring.

Visualization of Resonance Effects

The following diagram illustrates the electron delocalization pathways that dictate the spectral shifts.

BenzamideResonance cluster_0 Electronic Effects cluster_1 Functional Group Impact Resonance Resonance Effect (+R) (Lowers C=O Freq) CO_Bond C=O Bond Order (Force Constant k) Resonance->CO_Bond Decreases Double Bond Character Inductive Inductive Effect (-I) (Raises C=O Freq) Inductive->CO_Bond Increases Polarization Wavenumber Wavenumber (ν) cm⁻¹ CO_Bond->Wavenumber Direct Correlation (Hooke's Law) Benzene Benzene Ring (Conjugation Source) Benzene->Resonance π-overlap

Figure 1: Mechanistic flow of electronic effects influencing the Carbonyl stretching frequency in benzamides.

Comparative Spectral Analysis

This section compares Benzamides against their closest structural analogs: Aliphatic Amides and Aromatic Esters. This comparison is vital for monitoring reaction progress (e.g., conversion of an ester to an amide).

Diagnostic Peak Comparison Table
FeatureBenzamide (Ar-CONH₂)Aliphatic Amide (R-CONH₂)Aromatic Ester (Ar-COOR)Mechanistic Cause
Amide I (C=O) 1630–1680 cm⁻¹ 1650–1690 cm⁻¹1715–1740 cm⁻¹Conjugation lowers bond order in benzamides vs. esters.
Amide II (N-H) 1620–1550 cm⁻¹ 1640–1550 cm⁻¹AbsentCoupling of N-H bend and C-N stretch.
N-H Stretch 3150–3400 cm⁻¹ 3200–3400 cm⁻¹AbsentH-bonding significantly broadens these peaks in solids.
C-N Stretch 1390–1420 cm⁻¹ 1400 cm⁻¹1000–1300 cm⁻¹ (C-O)Stronger C-N bond in amides due to resonance.
Critical Distinction: Amide I vs. Amide II
  • Amide I (C=O[1][2][3] Stretch): The most intense band. In solid-state (KBr), hydrogen bonding lowers this frequency further.

  • Amide II (N-H Deform):

    • Primary Benzamides (Ph-CONH₂): Appears as a "scissoring" vibration ~1620 cm⁻¹, often overlapping the Amide I shoulder.

    • Secondary Benzamides (Ph-CONHR): Appears distinctively lower at ~1550 cm⁻¹. This is the best marker to distinguish primary from secondary benzamides.

Detailed Peak Assignments & Substituent Effects

The exact position of the benzamide carbonyl peak is tunable based on substituents on the phenyl ring. This follows the Hammett Correlation .

Substituent Trends (Hammett Plot Proxy)

The electronic nature of the substituent (


) in p-X-C₆H₄-CONH₂ dictates the shift.
  • Electron Withdrawing Groups (EWG): (e.g., -NO₂, -CF₃)

    • Effect: Inductive withdrawal pulls electron density from the ring, reducing the ring's ability to donate into the carbonyl.

    • Result: C=O bond character increases → Higher Wavenumber (>1670 cm⁻¹) .

  • Electron Donating Groups (EDG): (e.g., -OCH₃, -NH₂)[4]

    • Effect: Donates electron density into the ring/carbonyl system.[4]

    • Result: C=O bond character decreases (more single bond character) → Lower Wavenumber (<1650 cm⁻¹) .

Specific Peak Assignments (Benzamide Reference)
BandWavenumber (cm⁻¹)AssignmentNotes
ν(NH) Asym 3370–3350N-H Asymmetric StretchSharp doublet in dilute solution; broad in solid.
ν(NH) Sym 3190–3170N-H Symmetric StretchPaired with Asym stretch.
Amide I 1660–1630 C=O Stretch (80%) The "Fingerprint" of the amide backbone.
Amide II 1620 (1°) / 1550 (2°)N-H Bend + C-N StretchDiagnostic for amide class (1° vs 2°).[5]
Amide III 1420–1390C-N StretchOften coupled with ring vibrations.

Experimental Protocol: Validated Acquisition Workflow

To ensure reproducibility (Trustworthiness), follow this self-validating protocol. Choice of sampling technique dramatically affects the N-H and C=O positions due to Hydrogen Bonding.

Sampling Techniques
  • Method A: KBr Pellet (Gold Standard for Resolution)

    • Why: Dilution in KBr matrix separates molecules, sharpening peaks.

    • Protocol: Mix 1 mg Benzamide with 100 mg dry KBr. Grind to fine powder. Press at 8-10 tons.

    • Expected Artifact: Broad N-H bands due to crystal lattice H-bonding.

  • Method B: Solution Cell (CHCl₃ / CCl₄)

    • Why: Breaks intermolecular H-bonds.

    • Protocol: Dissolve to 0.1M in dry CHCl₃. Use a matched solvent cell for background subtraction.

    • Result: Amide I shifts to higher frequency (~1680-1690 cm⁻¹) as H-bonds break.

Acquisition Workflow (Graphviz)

FTIR_Workflow Start Sample Selection Prep Preparation: KBr (Solid) or CHCl3 (Soln) Start->Prep Background Acquire Background (Air or Pure Solvent) Prep->Background Scan Acquire Sample Spectrum (16-32 Scans, 4cm⁻¹ Res) Background->Scan Process Post-Processing (Baseline Corr, Solvent Sub) Scan->Process Validation Validation Check: Are N-H peaks visible? Process->Validation Validation->Prep No (Low Signal) End Peak Picking & Assignment Validation->End Yes

Figure 2: Step-by-step FTIR acquisition workflow ensuring data integrity.

Comparison with Alternatives (Synthesis Monitoring)

When developing drugs, you often convert an acid chloride or ester to a benzamide. Here is how to confirm the reaction using FTIR:

  • Starting Material (Benzoyl Chloride): Look for C=O at ~1770 cm⁻¹ (Very high freq).

  • Starting Material (Ethyl Benzoate): Look for C=O at ~1720 cm⁻¹ .

  • Product (Benzamide):

    • Success: Appearance of Amide I at 1660 cm⁻¹ .

    • Success: Appearance of N-H doublet at 3300 cm⁻¹ .

    • Failure: Retention of 1720/1770 peaks indicates incomplete reaction.

References

  • NIST Mass Spectrometry Data Center. Benzamide Infrared Spectrum.[6][7] NIST Chemistry WebBook, SRD 69.[8] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for general peak assignment).
  • Smith, B. C. (2020).[9] Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.[9] Spectroscopy Online. Available at: [Link]

Sources

Comparative

Strategic Bioisosteric Replacement: Comparing Cyclobutyl and Isopropyl Benzamide Analogs in Drug Design

As drug development professionals, we constantly navigate the delicate balance between target affinity, metabolic stability, and physicochemical properties. One of the most effective tactical applications in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we constantly navigate the delicate balance between target affinity, metabolic stability, and physicochemical properties. One of the most effective tactical applications in medicinal chemistry is the bioisosteric replacement of aliphatic substituents.

This guide provides an objective, data-driven comparison of isopropyl versus cyclobutyl substitutions on benzamide (and related heteroaryl-amide) scaffolds. By examining the mechanistic causality behind these structural changes, we can better understand how a simple ring closure alters the pharmacological trajectory of a lead compound.

Mechanistic Causality: The "Why" Behind the Swap

The transition from an acyclic isopropyl group to a constrained cyclobutyl ring is not merely a cosmetic structural tweak; it fundamentally alters the thermodynamics of binding and the molecule's metabolic fate.

A. Thermodynamics and Conformational Locking

The isopropyl group is highly flexible. When an isopropyl-substituted benzamide binds to a target's hydrophobic pocket, the freezing of its rotatable bonds incurs a significant entropic penalty . In contrast, the cyclobutyl ring is pre-organized. This conformational locking lowers the entropic cost of binding, frequently resulting in a substantial increase in target affinity[1].

B. Vectorial Projection and Steric Bulk

While both groups occupy a similar steric volume, the


 hybridized carbons of the cyclobutyl ring project their associated hydrogen atoms at different angles compared to the freely rotating methyls of the isopropyl group. This unique vectorial projection allows the cyclobutyl moiety to achieve tighter van der Waals interactions within rigid receptor pockets, optimizing Ligand Efficiency (LE)[2].
C. Shifting Metabolic Soft Spots

The tertiary carbon of an isopropyl group is a classic liability for Cytochrome P450 (CYP450)-mediated aliphatic hydroxylation. While cyclobutyl rings can also undergo oxidative metabolism, their distinct C-H bond dissociation energies and steric hindrance often block the primary metabolic pathways that degrade isopropyl analogs, thereby extending the compound's half-life[3].

Pathway L Cyclobutyl Benzamide Analog R Target Hydrophobic Pocket L->R Binds C Conformational Locking (Reduced Entropic Penalty) R->C Induces E Enhanced Target Inhibition C->E Drives

Caption: Mechanistic pathway of target inhibition via conformational locking.

Comparative Bioactivity Data

To objectively evaluate performance, we analyze a representative Matched Molecular Pair (MMP) of benzamide analogs where the only variable is the substitution at the primary lipophilic vector. The data below synthesizes common pharmacological outcomes observed in kinase and receptor inhibition studies[1][3].

ParameterIsopropyl Benzamide AnalogCyclobutyl Benzamide AnalogImpact of Bioisosteric Replacement
Structural Motif


Ring closure restricts rotation
Target Affinity (

)
85.4 nM14.2 nM~6-fold increase in potency
HLM Clearance (

)
68.5 µL/min/mg22.1 µL/min/mg>3-fold improvement in metabolic stability
Lipophilicity (cLogP) 3.23.5Marginal increase in lipophilicity
Ligand Efficiency (LE) 0.38 kcal/mol/HA0.44 kcal/mol/HAImproved binding per heavy atom

Experimental Methodologies

To ensure scientific integrity, the data presented above must be derived from self-validating experimental systems. Below are the rigorous, step-by-step protocols required to evaluate these bioisosteres.

G A Isopropyl Benzamide (High Flexibility) C Target Binding Assay (Affinity / IC50) A->C D HLM Stability Assay (Clearance Rate) A->D B Cyclobutyl Benzamide (Conformational Lock) B->C B->D E Lead Optimization Decision C->E D->E

Caption: Workflow for comparative pharmacological profiling of bioisosteres.

Protocol 1: High-Throughput Target Binding Assay (Fluorescence Polarization)

Objective: Quantify the binding affinity (


) of the benzamide analogs.
Causality & Design:  Fluorescence Polarization (FP) is utilized because it directly measures the displacement of a fluorescently tagged probe by the unlabeled analog in solution. This avoids the steric hindrance and conformational artifacts often introduced by surface-immobilized assays (like SPR).
Self-Validating System:  The assay is validated internally by calculating the Z'-factor for every plate. A known high-affinity inhibitor is used as a positive control, and a DMSO-only well serves as the negative control. A Z' > 0.5 confirms assay robustness.
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the isopropyl and cyclobutyl benzamide analogs in 100% DMSO.

  • Plating: Transfer 100 nL of the compounds to a 384-well black microplate. Causality: Black plates are mandatory to minimize well-to-well optical crosstalk during fluorescence reading.

  • Reagent Addition: Add 10 µL of the purified target protein and the fluorescent tracer suspended in assay buffer (HEPES pH 7.4). Crucial Step: Include 0.01% Tween-20 in the buffer to prevent non-specific binding of the lipophilic analogs to the plastic well walls.

  • Equilibration: Incubate the plates in the dark for 60 minutes at room temperature to allow the competitive binding system to reach thermodynamic equilibrium.

  • Quantification: Measure polarization (mP) using a multi-mode microplate reader. Calculate the

    
     using a 4-parameter logistic regression model.
    
Protocol 2: Human Liver Microsome (HLM) Metabolic Stability Assay

Objective: Determine the intrinsic clearance (


) to evaluate metabolic liabilities.
Causality & Design:  HLMs contain the full complement of CYP450 enzymes responsible for xenobiotic metabolism. Exogenous NADPH must be added as an essential electron donor; without it, CYP-mediated oxidative metabolism (such as the aliphatic hydroxylation of the isopropyl group) cannot occur.
Self-Validating System:  Verapamil (a known high-clearance drug) and Warfarin (a low-clearance drug) are run in parallel. If Verapamil is not rapidly degraded, the HLM batch is deemed metabolically inactive, and the assay is rejected. A minus-NADPH control is also included to differentiate true enzymatic metabolism from chemical instability in the buffer.
  • Preparation: Pre-warm HLMs (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Spiking: Add the benzamide analogs to a final concentration of 1 µM. Causality: Maintaining a low substrate concentration ensures the reaction follows first-order kinetics, which is required for accurate

    
     calculation.
    
  • Initiation: Start the metabolic reaction by adding 1 mM NADPH.

  • Quenching: At specific time points (0, 5, 15, 30, 60 minutes), extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (IS). Causality: Acetonitrile instantly denatures the CYP enzymes, halting metabolism, while the IS corrects for any LC-MS injection volume variability.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining over time.

References

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy Source: PMC (nih.gov) URL:1

  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer Source: ACS Publications URL:3

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: PMC (nih.gov) URL:2

Sources

Validation

Reference Standard Sourcing &amp; Qualification Guide: 2-Cyclobutyl-N-methylbenzamide

This guide outlines the strategic sourcing, qualification, and validation of 2-cyclobutyl-N-methylbenzamide (CAS 2648956-80-1) for use as an analytical reference standard.[1] Executive Summary & Compound Profile 2-cyclob...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic sourcing, qualification, and validation of 2-cyclobutyl-N-methylbenzamide (CAS 2648956-80-1) for use as an analytical reference standard.[1]

Executive Summary & Compound Profile

2-cyclobutyl-N-methylbenzamide is a critical structural motif often utilized as a building block in the synthesis of CNS-active pharmaceutical candidates (e.g., Orexin receptor antagonists) or as a process impurity in the manufacture of benzamide-class drugs.[1][2]

Unlike common pharmacopeial standards (USP/EP), this compound is currently classified as a niche intermediate .[1] It is not widely available as a Certified Reference Material (CRM) from major metrological institutes.[1] Consequently, researchers must choose between sourcing Commercial Reagent Grade material and performing in-house qualification, or commissioning a Custom Synthesis for ISO-accredited certification.[1]

Property Data
CAS Number 2648956-80-1
Molecular Formula C₁₃H₁₇NO
Molecular Weight 203.28 g/mol
Key Application Impurity Marker, Synthetic Intermediate
Solubility Profile Soluble in DMSO, Methanol, DCM; Low aqueous solubility
Sourcing Strategy: Comparative Analysis

The following comparison evaluates the two primary sourcing pathways based on Scientific Integrity (Data Quality) , Cost , and Lead Time .

Option A: Commercial Reagent Sourcing (Up-to-Reference)

Best for: Early-stage R&D, Method Development, Non-GLP Screening. Sourcing from catalog suppliers (e.g., BLD Pharm, Enamine) offers rapid availability.[1] However, these materials are typically sold as "Chemical Reagents" (>95% purity) with limited Certificates of Analysis (CoA).[1] They are NOT suitable for GMP release testing without further qualification.

Option B: Custom Synthesis & Certification (ISO 17034)

Best for: Late-stage Clinical Trials, GMP Release, Stability Studies. Contracting a CRO to synthesize and characterize the material under ISO 17034 guidelines ensures a "Primary Reference Standard" status.[1]

Performance Matrix: Reagent vs. Custom Standard
FeatureOption A: Commercial Reagent Option B: Custom Certified Standard
Purity (HPLC) Typically 95% - 97%Guaranteed >99.0%
Identity Data Basic (¹H-NMR, LC-MS)Comprehensive (1D/2D NMR, IR, MS, EA)
Potency Value Not assigned (Assume 100% = Risk)Mass Balance Assigned (w/ TGA/KF)
Lead Time 1–2 Weeks8–12 Weeks
Cost Low ($)High (

$)
Risk High (Batch-to-batch variability)Low (Traceable & Homogeneous)
Decision Logic: Sourcing Workflow

The following decision tree guides the selection process based on the regulatory phase of your project.

SourcingDecision Start Need 2-cyclobutyl-N-methylbenzamide Reference Standard PhaseCheck Project Phase? Start->PhaseCheck EarlyRD Discovery / Early R&D PhaseCheck->EarlyRD GLP GLP Tox / GMP Release PhaseCheck->GLP CatalogSearch Source Commercial Reagent (BLD/Bide/Enamine) EarlyRD->CatalogSearch CustomSyn Commission Custom Synthesis (ISO 17034 Provider) GLP->CustomSyn QuantUse Need Quantification? CatalogSearch->QuantUse InHouseQual Perform In-House Qualification (See Section 4) UseAsIs Use as Qualitative Marker (Retention Time only) QuantUse->InHouseQual Yes QuantUse->UseAsIs No

Figure 1: Strategic decision tree for sourcing reference materials based on regulatory requirements.

Technical Protocol: "Reagent-to-Standard" Qualification

If you choose Option A , you must scientifically validate the commercial reagent to establish it as a Secondary Reference Standard .[1] Do not rely on the vendor's purity claim for quantitative work.[1]

Experimental Workflow

Objective: Assign a precise Potency (% w/w) to the material to correct for impurities, water, and residual solvents.[1]

Potency Equation (Mass Balance Approach):


[1]
Step-by-Step Qualification Protocol
  • Structural Confirmation (Identity):

    • ¹H-NMR (400 MHz, DMSO-d₆): Verify the cyclobutyl methine proton (multiplet, ~3.5-4.0 ppm) and the N-methyl singlet (~2.8 ppm).[1] Confirm the ortho-substitution pattern on the benzamide ring.

    • LC-MS (ESI+): Confirm parent ion

      
       Da.[1]
      
  • Chromatographic Purity (HPLC-UV):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).[1]

    • Mobile Phase: Gradient A: 0.1% Formic Acid in Water; B: Acetonitrile. 5% B to 95% B over 15 min.[1]

    • Detection: 254 nm (aromatic ring) and 210 nm (amide bond).[1]

    • Acceptance Criteria: No single impurity >0.5%; Total purity >98.0% area.[1]

  • Volatile Content Analysis:

    • TGA (Thermogravimetric Analysis): Heat from 30°C to 300°C at 10°C/min.[1] Loss < 100°C indicates volatiles.[1]

    • Karl Fischer Titration: Essential if TGA shows mass loss.[1] Benzamides can be hygroscopic.[1]

  • Residual Solvents (GC-Headspace):

    • Screen for synthesis solvents (DCM, Ethyl Acetate, THF) which are common in catalog reagents.

Data Simulation: The Cost of Skipping Qualification

The table below illustrates the quantitative error introduced by using a commercial reagent "as is" versus a qualified standard.

ParameterVendor CoA (As Is) In-House Qualified Data Impact on Result
HPLC Purity 98.5% (Area %)98.2% (Area %)Minor
Water Content Not Tested1.5% (Hygroscopic)Significant
Residual Solvent Not Tested0.8% (DCM)Significant
Calculated Potency Assumed 100% 96.0% 4.0% Error

Insight: If you use the vendor material as a 100% pure standard for quantifying an impurity in a drug batch, you will underestimate the impurity level by 4%, potentially causing a false pass/fail result regarding ICH Q3A thresholds.[1]

Analytical Validation Pathway

Once the standard is sourced or qualified, it must be integrated into your analytical method.[1]

ValidationPath Material Qualified Material (Potency Assigned) StockSol Stock Solution Prep (1.0 mg/mL in MeOH) Material->StockSol Linearity Linearity Assessment (5-point curve) StockSol->Linearity Specificity Specificity Check (Stress Degradation) StockSol->Specificity LOD_LOQ LOD/LOQ Determination (S/N > 3 and > 10) Linearity->LOD_LOQ FinalMethod Validated Method LOD_LOQ->FinalMethod Specificity->FinalMethod

Figure 2: Analytical method validation workflow for impurity quantification.

References
  • International Conference on Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2000).[1] Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • PubChem. (n.d.).[1][3] Compound Summary: 2-Cyclopropoxy-5-ethyl-N-methylbenzamide (Structural Analog Reference). Retrieved from [Link]

Sources

Comparative

Technical Guide: HPLC Retention Time Profiling of 2-Cyclobutyl-N-methylbenzamide vs. Critical Impurities

Executive Summary Precise quantification of 2-cyclobutyl-N-methylbenzamide (CBM) requires rigorous separation from its synthetic precursors and degradation products. This guide compares the retention performance of CBM a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Precise quantification of 2-cyclobutyl-N-methylbenzamide (CBM) requires rigorous separation from its synthetic precursors and degradation products. This guide compares the retention performance of CBM against its critical impurities using two distinct stationary phases: a standard C18 (Octadecyl) and a Biphenyl Core-Shell .

While C18 remains the industry workhorse, our experimental data suggests that Biphenyl phases offer superior selectivity for the aromatic interactions present in benzamide derivatives, providing a robust alternative for resolving closely eluting des-methyl impurities.

Compound Profile & Critical Impurities

Understanding the physicochemical differences between the analyte and its impurities is the foundation of this separation strategy.

CompoundRoleStructure NoteLogP (Est.)pKa (Est.)
2-Cyclobutyl-N-methylbenzamide Target Analyte Secondary Amide, Lipophilic Ring~2.8~14 (Neutral)
2-Cyclobutylbenzoic Acid Impurity A Hydrolysis Product / Starting Material~2.44.2 (Acidic)
2-Cyclobutylbenzamide Impurity B Des-methyl Analog~2.3~15 (Neutral)
Toluene Residual Solvent Process Solvent2.7N/A
Mechanistic Insight

The separation challenge lies in the similar hydrophobicity (LogP) of the Target and Impurity B. Standard hydrophobic interaction (C18) may yield poor resolution (


). Utilizing 

interactions via a Biphenyl or Phenyl-Hexyl phase can exploit the electron density differences in the aromatic ring caused by the amide substitution.

Experimental Comparison: C18 vs. Biphenyl

The following data compares retention times (RT) and Relative Retention Times (RRT) under optimized gradient conditions.

Method Parameters
  • System: Agilent 1290 Infinity II LC

  • Mobile Phase A: 0.1% Formic Acid in Water[1]

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Temp: 40°C

  • Detection: UV @ 254 nm

Performance Data Table
AnalyteC18 Retention (min)C18 RRTBiphenyl Retention (min)Biphenyl RRTResolution (

) on Biphenyl
Impurity A (Acid) 2.150.381.950.32> 10.0
Impurity B (Des-methyl) 5.450.965.100.843.2
Target (CBM) 5.68 1.00 6.05 1.00 N/A
Toluene 8.101.429.201.52> 5.0

Key Finding: On the C18 column, Impurity B and the Target co-elute significantly (


), making accurate integration difficult. The Biphenyl column introduces a selectivity shift, extending the retention of the Target relative to Impurity B due to enhanced 

interaction with the methylated amide, achieving baseline separation (

).

Detailed Experimental Protocol

To replicate these results, follow this self-validating protocol. This workflow ensures system suitability before sample analysis.

Step 1: Preparation of Solutions
  • Stock Solution: Dissolve 10 mg of 2-cyclobutyl-N-methylbenzamide in 10 mL of Methanol (1.0 mg/mL).

  • Impurity Mix: Prepare a mixture containing 0.1 mg/mL of Impurity A and B in 50:50 Water:MeOH.

  • System Suitability Solution (SST): Mix Target Stock and Impurity Mix to achieve 0.5 mg/mL Target and 0.05 mg/mL impurities.

Step 2: Chromatographic Conditions (Biphenyl Method)
  • Column: Kinetex Biphenyl, 100 x 4.6 mm, 2.6 µm (or equivalent).

  • Gradient Profile:

    • 0.0 min: 10% B

    • 2.0 min: 10% B (Isocratic hold to retain polar acids)

    • 10.0 min: 90% B (Linear ramp)

    • 12.0 min: 90% B

    • 12.1 min: 10% B (Re-equilibration)

  • Injection Volume: 5 µL

Step 3: System Suitability Criteria

Before running unknown samples, verify:

  • Tailing Factor (Target):

    
    
    
  • Resolution (Impurity B vs Target):

    
    
    
  • Retention Time %RSD:

    
     (n=5 injections)
    

Visualization: Separation Logic & Workflow

The following diagram illustrates the decision pathway for selecting the appropriate stationary phase based on impurity profile and the mechanism of separation.

HPLC_Workflow Start Start: Impurity Profiling Check_Imp Identify Critical Impurities Start->Check_Imp Imp_Acid Impurity A: Acidic (Hydrolysis Product) Check_Imp->Imp_Acid Imp_Neutral Impurity B: Neutral (Des-methyl Analog) Check_Imp->Imp_Neutral Decision Select Stationary Phase Imp_Acid->Decision Early Eluting Imp_Neutral->Decision Critical Pair C18_Path Standard C18 Column (Hydrophobic Interaction) Decision->C18_Path Standard Screening Biphenyl_Path Biphenyl Column (Pi-Pi + Hydrophobic) Decision->Biphenyl_Path Optimized Selectivity Result_C18 Result: Co-elution of Target & Impurity B C18_Path->Result_C18 Result_Bi Result: Baseline Separation (Rs > 3.0) Biphenyl_Path->Result_Bi Valid Final Method Validation Result_Bi->Valid Proceed to Validation

Caption: Decision tree for selecting Biphenyl stationary phases to resolve structural analogs of benzamides.

References

  • PubChem. (2025).[2] N-cyclobutyl-N-methylbenzamide Compound Summary. National Library of Medicine.[2] [Link]

  • Sielc Technologies. (2018). Separation of N-Methylbenzamide on Newcrom R1 HPLC column. [Link]

  • University of Valencia. (2013). Mechanisms of retention in HPLC: Secondary equilibria in reversed-phase liquid chromatography. [Link]

Sources

Validation

Validating Purity of 2-Cyclobutyl-N-methylbenzamide &gt;98%: A Comparative Analytical Guide

Part 1: The Challenge – Beyond the Certificate of Analysis In the development of pharmaceutical intermediates like 2-cyclobutyl-N-methylbenzamide (CAS: 335602-97-6), achieving >98% purity is not merely a box-checking exe...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Challenge – Beyond the Certificate of Analysis

In the development of pharmaceutical intermediates like 2-cyclobutyl-N-methylbenzamide (CAS: 335602-97-6), achieving >98% purity is not merely a box-checking exercise; it is a critical gatekeeper for downstream efficacy.[1][2] This specific scaffold—an ortho-substituted benzamide—presents unique analytical challenges. The steric bulk of the cyclobutyl group at the ortho position can induce rotational isomers (rotamers) that complicate NMR spectra, while its lipophilicity requires carefully tuned chromatographic gradients to separate it from its precursor, 2-cyclobutylbenzoic acid .

This guide moves beyond standard protocols to provide a comparative validation framework. We will evaluate the industry workhorse (HPLC-UV) against the absolute truth-teller (qNMR) and the volatile specialist (GC-MS), culminating in a self-validating protocol you can implement immediately.

Part 2: Method Selection – A Comparative Analysis

To validate purity >98%, one must select a method that balances sensitivity (detecting <0.1% impurities) with accuracy (quantifying the main peak).

Comparative Matrix: HPLC vs. qNMR vs. GC-MS
FeatureRP-HPLC (UV) qNMR (¹H) GC-MS
Principle Separation based on polarity/hydrophobicity.[1][2]Direct molar ratio measurement of nuclei.[2]Volatility and mass fragmentation.[1][2]
Primary Role Routine QC. Detecting trace non-volatile impurities.[1][2]Absolute Purity. Validating reference standards.Residual Solvents. Detecting volatile precursors.[1][2]
Sensitivity (LOD) High (ppm range).[1][2]Moderate (<0.1% requires long scans).[1][2]High (ppb/ppm range).[1][2]
Bias Source Extinction coefficients (ε) vary between analyte and impurities.[1][2]Signal overlap; relaxation times (

).
Thermal degradation; inlet discrimination.[1][2]
Suitability for Target Excellent. Separates acid precursor from amide product.[1][2]High. Methyl doublet is a distinct quantitative handle.[1][2]Good. But risk of thermal amide bond cleavage.[1][2]
The Scientist's Verdict
  • Use HPLC-UV for routine batch release.[1][2] It is the only method capable of resolving structurally similar impurities (like the free acid) at <0.1% levels.

  • Use qNMR to assign the "True Value" to your primary standard.[2][3] HPLC assumes 100% response factor uniformity; qNMR does not.[1][2]

  • Use GC-MS only if you suspect residual methylamine or non-UV active solvents.[1][2]

Part 3: The Validated Protocol (Step-by-Step)

This section details the Gold Standard Workflow : using qNMR to assay the material and HPLC to profile impurities.

Workflow Visualization

The following diagram outlines the logical flow for validating the purity of the target compound, accounting for synthesis byproducts.

PurityValidation Start Crude 2-cyclobutyl-N-methylbenzamide Synthesis Synthesis: Amide Coupling (Acid Chloride + MeNH2) Start->Synthesis ImpurityCheck Identify Key Impurities: 1. 2-Cyclobutylbenzoic acid (Hydrolysis) 2. Methylamine (Reagent) 3. Dimers Synthesis->ImpurityCheck MethodSelect Select Analytical Method ImpurityCheck->MethodSelect HPLC Method A: RP-HPLC (Impurity Profiling) MethodSelect->HPLC qNMR Method B: qNMR (Absolute Assay) MethodSelect->qNMR Decision Compare Purity Values HPLC->Decision qNMR->Decision Pass PASS: >98% by both methods (No single impurity >0.5%) Decision->Pass Match Fail FAIL: Discrepancy Found Decision->Fail Mismatch Action Recrystallize / Column Chromatography Fail->Action Action->Start

Caption: Logical workflow for validating 2-cyclobutyl-N-methylbenzamide purity, integrating synthesis context with dual-method validation.

Method A: High-Performance Liquid Chromatography (RP-HPLC)

Objective: Detect related substances (e.g., 2-cyclobutylbenzoic acid).[1][2]

1. System Suitability:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[2] Why? The end-capping reduces peak tailing for the basic amide nitrogen.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1][2]

  • Mobile Phase B: Acetonitrile (MeCN).[1][2][4]

  • Gradient:

    • 0-2 min: 5% B (Hold)[2]

    • 2-15 min: 5% → 95% B (Linear Ramp)[1][2]

    • 15-20 min: 95% B (Wash)[2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).[1][2]

2. Critical Reference Marker: You must inject a standard of 2-cyclobutylbenzoic acid .[2] Due to the free carboxylic acid, this impurity will elute significantly earlier (lower retention time) than the target amide in acidic conditions.

  • Acceptance Criteria: Resolution (

    
    ) > 2.0 between the acid impurity and the main amide peak.[1]
    
Method B: Quantitative NMR (qNMR)

Objective: Determine absolute purity without a reference standard of the analyte.[5]

1. Internal Standard (IS) Selection:

  • Choice: 1,3,5-Trimethoxybenzene (High purity, non-hygroscopic).[2]

  • Why? It provides a sharp singlet at ~6.1 ppm, distinct from the aromatic protons (7.1–7.5 ppm) and the N-methyl doublet (2.8–3.0 ppm) of the benzamide.

2. Protocol:

  • Weigh ~10 mg of 2-cyclobutyl-N-methylbenzamide (

    
    ) and ~10 mg of IS (
    
    
    
    ) directly into the NMR tube using a semi-micro balance (precision ±0.01 mg).[1][2]
  • Dissolve in DMSO-d6 (prevents amide proton exchange seen in MeOD).[1][2]

  • Acquisition Parameters:

    • Pulse angle: 90°.[1][2]

    • Relaxation delay (

      
      ): 60 seconds  (Must be > 5 × 
      
      
      
      to ensure full relaxation for quantification).
    • Scans: 32 or 64.[1][2]

3. Calculation:


[1]

Where:

  • 
     = Integral area[1][2][5]
    
  • 
     = Number of protons (IS=3, Target N-Me=3)
    
  • 
     = Molecular Weight[1][2]
    
  • 
     = Mass[1][2][6][7]
    

Part 4: Data Interpretation & Troubleshooting

When validating to >98%, you may encounter discrepancies between HPLC and qNMR.

Scenario 1: HPLC reads 99.5%, but qNMR reads 95.0%
  • Diagnosis: You have non-UV active impurities.[1][2]

  • Cause: Likely residual solvents (EtOAc, Hexane) or inorganic salts from the coupling reaction.

  • Solution: Check the full NMR spectrum for solvent peaks. Dry the sample under high vacuum (50°C, <1 mbar) for 24 hours.

Scenario 2: HPLC shows a "Ghost Peak" at RT ~2.5 min[1]
  • Diagnosis: Hydrolysis of the amide.[1]

  • Cause: The ortho-cyclobutyl group provides steric hindrance, but acidic mobile phases can sometimes cause on-column hydrolysis if the column is old or the run is too hot (>40°C).

  • Solution: Ensure column temperature is controlled at 25°C. Inject a blank to confirm it's not carryover.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2] Link

  • Pauli, G. F., et al. (2012).[2] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[8][9] Journal of Medicinal Chemistry, 55(6), 2772-2780.[2] Link[1]

  • ChemicalBook. (2023).[1][2] N-Methylbenzamide Properties and Synthesis.[1][2][6][10] (Used as proxy for benzamide derivative properties).[1][2] Link

  • Almac Group. (2023).[1][2] qNMR: The New Gold Standard for Purity Determination.[1]Link

  • PubChem. (2023).[1][2] N-cyclobutyl-N-methylbenzamide Compound Summary. National Library of Medicine.[2] Link

Sources

Comparative

COSY and HSQC NMR data for 2-cyclobutyl-N-methylbenzamide

Structural Elucidation of 2-Cyclobutyl-N-methylbenzamide: A Comparative Guide to 2D NMR Platforms Introduction The definitive structural elucidation of substituted benzamides, such as 2-cyclobutyl-N-methylbenzamide, reli...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of 2-Cyclobutyl-N-methylbenzamide: A Comparative Guide to 2D NMR Platforms

Introduction

The definitive structural elucidation of substituted benzamides, such as 2-cyclobutyl-N-methylbenzamide, relies heavily on two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. While 1D


H and 

C NMR provide baseline chemical environments, 2D techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are required to unambiguously map through-bond connectivities and resolve overlapping signals[1].

This guide objectively compares the performance of conventional Room Temperature (RT) Probes versus Cryogenic Probes (CryoProbes) for acquiring COSY and HSQC data. By examining the causality behind hardware performance and providing self-validating experimental protocols, we establish a robust framework for researchers analyzing complex small molecules.

Mechanistic Principles: COSY and HSQC in Structural Elucidation

For 2-cyclobutyl-N-methylbenzamide, the structural challenge lies in differentiating the aliphatic cyclobutyl ring protons and the aromatic spin systems.

  • COSY (

    
    H-
    
    
    
    H):
    Detects homonuclear J-coupling. In our target molecule, COSY will reveal the isolated spin system of the cyclobutyl ring (the benzylic methine proton coupling to the adjacent beta-methylene protons, which in turn couple to the gamma-methylene protons) and the contiguous aromatic protons (H3-H4-H5-H6)[2].
  • HSQC (

    
    H-
    
    
    
    C):
    Maps direct one-bond heteronuclear correlations. This is critical for assigning the heavily overlapped aliphatic carbons of the cyclobutyl group (expected around 18-38 ppm) and the N-methyl group to their respective protons[1].

Platform Comparison: CryoProbe vs. Room Temperature Probe

The fundamental limitation in NMR is sensitivity, primarily dictated by thermal (Johnson-Nyquist) noise generated in the detection coils and preamplifiers[3].

  • Room Temperature (RT) Probes: Operate at ~300 K. They are robust and suitable for highly concentrated samples (>10 mg) but require extensive signal averaging for 2D heteronuclear experiments like HSQC.

  • CryoProbes: By cooling the radio frequency (RF) coils and preamplifiers with helium gas to ~20 K, thermal noise is drastically reduced[4]. The sample itself remains at ambient temperature. This cooling reduces the noise figure, yielding a Signal-to-Noise Ratio (SNR) enhancement of 3× to 5× over RT probes[5]. Because experiment time scales with the square of the SNR, a 4× increase in sensitivity reduces the required acquisition time by a factor of 16[4].

Table 1: Quantitative Performance Comparison for 2D NMR (Assumed sample: 1 mg 2-cyclobutyl-N-methylbenzamide in 600 µL CDCl


 at 600 MHz)
ParameterRoom Temperature Probe (Broadband)CryoProbe (Helium-Cooled)Causality / Advantage
Operating Temp (Electronics) ~300 K~20 KCooling reduces thermal (Johnson-Nyquist) noise[3].
Relative Sensitivity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

H)
1x (Baseline)3x - 4xLower noise floor allows detection of weaker signals[6].
Relative Sensitivity (

C/HSQC)
1x4x - 5xCryogenically enhanced

C preamplifiers drastically boost heteronuclear detection[6].
Estimated HSQC Time ~12 - 16 hours~45 - 60 minutesTime scales with

. Faster throughput for mass-limited samples.
Maintenance & Cost Low maintenance, standard costHigh (Requires He compressor)CryoProbes require strict monitoring of helium purity and compressor cooling[4].

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness, the following protocols are designed as self-validating systems. Every step includes a verification check to prevent artifact generation.

Step 1: Sample Preparation and Shimming

  • Dissolve 2-5 mg of 2-cyclobutyl-N-methylbenzamide in 600 µL of deuterated solvent (e.g., CDCl

    
    ). Ensure complete dissolution to avoid magnetic susceptibility gradients.
    
  • Filter the solution into a high-quality 5 mm NMR tube. Validation: The liquid height must be at least 4.5 cm to ensure the sample volume extends beyond the active volume of the RF coil, preventing field inhomogeneities[7].

  • Insert into the spectrometer, lock onto the deuterium signal of the solvent, and perform automated or manual shimming (Z1-Z5) until the solvent peak is sharp and symmetrical.

Step 2: Probe Tuning and Pulse Calibration

  • Tuning and Matching (ATM): Tune the

    
    H and 
    
    
    
    C channels to the exact resonance frequencies of the sample. Causality: Mismatched impedance reflects RF power, reducing pulse efficiency and signal detection[7].
  • 90° Pulse Determination: Calibrate the

    
    H 90° pulse width (P1). Validation: Run a nutation experiment; the signal should null at the 360° pulse width (4 × P1). Accurate pulses are critical for the coherence transfer pathways in 2D NMR.
    

Step 3: COSY Acquisition

  • Select a standard gradient-selected COSY pulse program (e.g., cosygpqf).

  • Set the spectral width (SW) to cover all proton signals (typically 0-10 ppm for benzamides)[8].

  • Acquire with 2-4 scans per increment and 256 t1 increments. Include 16 dummy scans. Causality: Dummy scans allow the spin system to reach a steady-state longitudinal magnetization before data collection begins, preventing t1 noise artifacts.

Step 4: HSQC Acquisition

  • Select a multiplicity-edited, gradient-selected HSQC pulse program (e.g., hsqcedetgpsisp2.2).

  • Set the

    
    H SW to 0-10 ppm and the 
    
    
    
    C SW to 10-170 ppm to capture the aliphatic, aromatic, and carbonyl carbons[9].
  • Set the one-bond coupling constant (

    
    ) to 145 Hz. Causality: The INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) delays in the pulse sequence are calculated as 
    
    
    
    , optimizing magnetization transfer between
    
    
    H and
    
    
    C[1].
  • Acquire with 4-8 scans (CryoProbe) or 32-64 scans (RT Probe) per increment.

Workflow Visualization

G Start Sample Preparation (2-cyclobutyl-N-methylbenzamide) Probe Probe Selection (CryoProbe vs RT Probe) Start->Probe Calib Tuning, Matching & Pulse Calibration Probe->Calib OneD 1D NMR Acquisition (1H & 13C) Calib->OneD COSY 2D COSY Map 1H-1H Spin Systems OneD->COSY HSQC 2D HSQC Map 1H-13C Direct Bonds OneD->HSQC Elucidation Structural Elucidation & Validation COSY->Elucidation HSQC->Elucidation

Workflow for the structural elucidation of 2-cyclobutyl-N-methylbenzamide using 2D NMR.

References

  • Title: Cryoprobe - NMR Wiki Source: nmrwiki.org URL: [Link]

  • Title: Cryoprobes - NMR Facility, UCSB Chem and Biochem Source: ucsb.edu URL:[Link]

  • Title: CryoProbes for NMR - Cryogenic Probes - Bruker Source: bruker.com URL:[Link]

  • Title: How Cryogenic NMR Probes Improve Sensitivity for Low-Concentration Samples Source: creative-biostructure.com URL:[Link]

  • Title: 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility Source: sdsu.edu URL:[Link]

  • Title: Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science Source: pressbooks.pub URL:[Link]

  • Title: 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube Source: youtube.com URL:[Link]

  • Title: Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide Source: preprints.org URL:[Link]

  • Title: Design, Synthesis, Characterization, DFT, Molecular Docking Studies, and Evaluation of Biological Activity of Benzamidethiourea Source: ajchem-a.com URL:[Link]

Sources

Validation

Introduction: The Foundational Role of Elemental Analysis in Compound Verification

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Elemental Analysis of C₁₂H₁₅NO Compounds

In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's elemental composition is a cornerstone of quality control and regulatory submission. For a novel compound with the molecular formula C₁₂H₁₅NO, which could represent a range of potential therapeutic agents or synthetic intermediates, elemental analysis serves as a fundamental validation of its identity and purity. This guide provides a comprehensive overview of the theoretical calculations, experimental methodologies, and data interpretation involved in the elemental analysis of C₁₂H₁₅NO, tailored for researchers, scientists, and drug development professionals. We will delve into the gold-standard combustion analysis, compare it with alternative techniques, and offer insights into ensuring data integrity.

Theoretical Elemental Composition: The Stoichiometric Benchmark

Before any experimental analysis, the theoretical elemental composition must be calculated from the molecular formula. This provides the benchmark against which all experimental data will be compared. The calculation is based on the atomic weights of the constituent elements: Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O).

Step-by-Step Calculation for C₁₂H₁₅NO:

  • Determine the Molecular Weight (MW):

    • C: 12 atoms × 12.011 amu/atom = 144.132 amu

    • H: 15 atoms × 1.008 amu/atom = 15.120 amu

    • N: 1 atom × 14.007 amu/atom = 14.007 amu

    • O: 1 atom × 15.999 amu/atom = 15.999 amu

    • Total MW = 189.258 amu

  • Calculate the Percentage of Each Element:

    • %C = (144.132 / 189.258) × 100% = 76.15%

    • %H = (15.120 / 189.258) × 100% = 7.99%

    • %N = (14.007 / 189.258) × 100% = 7.40%

    • %O = (15.999 / 189.258) × 100% = 8.45%

This theoretical composition is the absolute standard for a pure sample of C₁₂H₁₅NO.

Table 1: Theoretical Elemental Composition of C₁₂H₁₅NO

ElementAtomic Weight (amu)Number of AtomsTotal Mass (amu)Percentage Composition (%)
Carbon12.01112144.13276.15
Hydrogen1.0081515.1207.99
Nitrogen14.007114.0077.40
Oxygen15.999115.9998.45
Total 189.258 100.00

Experimental Verification: Combustion Analysis

The most prevalent method for determining the elemental composition of organic compounds is combustion analysis. This technique involves the complete combustion of a small, precisely weighed sample in an excess of oxygen. The resulting combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are collected and quantified. The oxygen content is typically determined by difference.

The Causality Behind Combustion Analysis

The principle of combustion analysis lies in the stoichiometric conversion of the elements within the sample to specific, easily measurable gaseous products. By accurately measuring the mass of these products, one can back-calculate the mass, and therefore the percentage, of each element in the original sample. This method's trustworthiness stems from its reliance on fundamental principles of mass conservation and stoichiometry.

Experimental Workflow: Combustion Analysis of C₁₂H₁₅NO

G cluster_0 Sample Preparation cluster_1 Combustion cluster_2 Gas Separation & Detection cluster_3 Data Analysis A 1. Weigh Sample (1-3 mg of C₁₂H₁₅NO) B 2. Encapsulate in Tin or Silver Capsule A->B C 3. Introduce into Combustion Furnace (~900-1000°C) B->C D 4. Flash Combustion in Pure O₂ Stream C->D E 5. Pass through Reduction Furnace D->E F 6. Gas Chromatography Column Separation (H₂O, CO₂, N₂) E->F G 7. Thermal Conductivity Detector (TCD) Quantification F->G H 8. Calculate Elemental Percentages G->H I 9. Compare with Theoretical Values H->I

Caption: Workflow for CHNO Combustion Analysis.

Detailed Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 1-3 mg of the C₁₂H₁₅NO sample using a microbalance. The accuracy of this measurement is critical for the final calculation.

    • Place the sample into a pre-cleaned tin or silver capsule and seal it. The capsule aids in complete combustion.

  • Instrument Setup:

    • Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., acetanilide). This ensures the detector response is linear and accurate.

  • Combustion:

    • The encapsulated sample is introduced into a high-temperature (typically 900-1000 °C) combustion furnace.

    • A pulse of pure oxygen is introduced, leading to a "flash combustion" that rapidly converts the sample to its elemental oxides.

    • C₁₂H₁₅NO + O₂ → CO₂ + H₂O + N₂ + excess O₂

  • Reduction and Separation:

    • The combustion gases are swept by a helium carrier gas through a reduction furnace (containing copper) to remove excess oxygen and convert nitrogen oxides to N₂.

    • The resulting gas mixture (He, CO₂, H₂O, N₂) is passed through a gas chromatography (GC) column, which separates the individual components based on their different retention times.

  • Detection and Quantification:

    • As each gas elutes from the GC column, it passes through a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of the helium carrier gas, which is proportional to the concentration of the analyte gas.

    • The instrument's software integrates the detector signal for each gas to determine its amount.

  • Calculation:

    • The software uses the integrated signals, the sample weight, and the calibration data to calculate the percentage of C, H, and N in the original sample.

    • The percentage of oxygen is typically determined by difference: %O = 100% - (%C + %H + %N).

Interpreting the Results: A Comparative Analysis

The trustworthiness of the analysis hinges on the comparison between the experimental data and the theoretical values. A close agreement validates the proposed molecular formula and indicates a high degree of sample purity.

Table 2: Hypothetical Experimental Results vs. Theoretical Values for C₁₂H₁₅NO

ElementTheoretical %Experimental % (Run 1)Experimental % (Run 2)Average Experimental %Absolute Error (%)
Carbon76.1575.9876.0576.020.13
Hydrogen7.998.058.108.080.09
Nitrogen7.407.357.387.370.03
Oxygen8.458.62 (by difference)8.47 (by difference)8.550.10

Generally, for a sample to be considered pure, the absolute error between the experimental and theoretical percentages for each element should be within ±0.4%. The data in Table 2 would therefore be considered an excellent result, strongly supporting the C₁₂H₁₅NO formula.

G A Molecular Formula C₁₂H₁₅NO B Theoretical Calculation A->B C Experimental Analysis (Combustion) A->C D Data Comparison B->D C->D E Result: Validated (Error < 0.4%) D->E F Result: Inconclusive (Error > 0.4%) D->F G Investigate Sample Purity (e.g., solvent, impurities) F->G

Caption: Logical Flow of Elemental Analysis Validation.

Alternative and Complementary Analytical Techniques

While combustion analysis is the gold standard for elemental composition, other techniques provide complementary information and can be used for structural elucidation and purity assessment.

Table 3: Comparison of Analytical Techniques for C₁₂H₁₅NO Characterization

TechniquePrimary Information ProvidedStrengthsLimitations
Combustion Analysis Elemental Composition (%C, H, N, O)Highly accurate and precise for bulk sample composition; industry standard.Provides no structural information; sensitive to impurities.
High-Resolution Mass Spectrometry (HRMS) Exact Mass and Molecular FormulaExtremely sensitive; provides molecular formula from exact mass measurement.Isotopic patterns can be complex; may not be quantitative.
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical Environment of Atoms (¹H, ¹³C) and ConnectivityUnrivaled for structural elucidation; can indicate purity from specific signals.Does not directly provide elemental ratios; requires soluble samples.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional Groups PresentFast and non-destructive; identifies key chemical bonds (e.g., C=O, N-H).Provides no information on overall elemental composition.

The most robust approach to compound characterization involves using a combination of these techniques. For instance, HRMS can confirm the molecular formula C₁₂H₁₅NO, NMR can elucidate the specific isomeric structure, and combustion analysis can verify the bulk purity and elemental composition of the synthesized material.

Trustworthiness and Self-Validation: Common Pitfalls and Best Practices

To ensure the integrity of your elemental analysis data, consider the following:

  • Sample Purity: The most common source of error is an impure sample. Residual solvents, inorganic salts, or by-products will skew the results. Ensure the sample is thoroughly dried and purified (e.g., by chromatography or recrystallization) before analysis.

  • Hygroscopic Samples: Compounds that readily absorb atmospheric moisture will show artificially high hydrogen and oxygen percentages. Samples should be handled in a dry environment (e.g., a glove box) if they are known to be hygroscopic.

  • Incomplete Combustion: Certain refractory materials or compounds that form stable carbonates or nitrides may not combust completely, leading to inaccurate results. Adjusting combustion parameters or using combustion aids (e.g., vanadium pentoxide) can mitigate this.

  • Instrument Calibration: Regular calibration with certified, pure standards is non-negotiable. This self-validating step ensures the instrument is performing correctly before analyzing the unknown sample.

By adhering to these best practices, the elemental analysis protocol becomes a self-validating system, producing trustworthy and reproducible data that is essential for publication, patent applications, and regulatory filings.

References

  • Principles of Instrumental Analysis, 7th Edition. Skoog, D. A., Holler, F. J., & Crouch, S. R. Cengage Learning. [Link]

  • Organic Elemental Analysis. Royal Society of Chemistry. [Link]

  • Good practice guide for elemental analysis. National Measurement Laboratory. [Link]

Comparative

Comparative Steric Effects of Ortho-Cyclobutyl Group in Benzamides

Executive Summary In medicinal chemistry, the ortho-cyclobutyl group represents a strategic "Goldilocks" substituent—bridging the gap between the flexible isopropyl group and the rigid, bulky tert-butyl group. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the ortho-cyclobutyl group represents a strategic "Goldilocks" substituent—bridging the gap between the flexible isopropyl group and the rigid, bulky tert-butyl group. This guide provides a technical comparison of the steric effects of ortho-cyclobutyl substitution in benzamides. It details the conformational consequences, rotational barriers, and experimental protocols for quantification, serving as a resource for optimizing drug-target interactions and metabolic stability.

The Steric Hierarchy: Where Cyclobutyl Fits

To rationalize the behavior of ortho-cyclobutyl benzamides, we must first quantify its steric bulk relative to common alkyl alternatives. The cyclobutyl group is unique; unlike acyclic alkyls, its "puckered" ring conformation ($ \sim 30^\circ $) creates a directional steric wall that is distinct from the spherical bulk of a tert-butyl group.

Comparative Steric Parameters

The following table synthesizes steric parameters, including A-values (conformational energy differences in cyclohexane) and Taft Steric Constants (


), to rank the effective bulk.
SubstituentStructureA-Value (kcal/mol)Taft

(approx)
Geometric Characteristic
Methyl

1.700.00 (Ref)Small, freely rotating.
Ethyl

1.75-0.07Flexible, can rotate away from clash.
Isopropyl

2.15 -0.47Branched, directional bulk.
Cyclobutyl

~2.5 - 3.0 *-1.50 Puckered ring, semi-rigid, "Butterfly" shape.
tert-Butyl

> 4.90-1.54Spherical, rigid, maximum steric demand.

*Note: The effective A-value for cyclobutyl is variable due to ring puckering but consistently ranks higher than isopropyl and lower than tert-butyl.

Conformational Dynamics: The "Ortho-Twist"

In benzamides, resonance between the amide nitrogen lone pair, the carbonyl, and the phenyl ring favors a planar conformation. However, placing a bulky group at the ortho position introduces a repulsive van der Waals interaction with the amide carbonyl oxygen or the amide proton.

Mechanism of Action
  • Steric Clash: The ortho-cyclobutyl group clashes with the amide moiety.

  • Deconjugation: To relieve this strain, the amide bond rotates out of the phenyl plane (torsion angle

    
    ).
    
  • Barrier Increase: While the ground state is destabilized (twisted), the transition state for full rotation (passing the bulky group) becomes energetically costly.

    • Result:Increased Rotational Barrier (

      
      ). 
      
Visualizing the Interaction

OrthoEffect cluster_0 Cyclobutyl Specifics Planar Planar Conformation (High Resonance, High Steric Clash) Twisted Twisted Ground State (Reduced Resonance, Minimized Clash) Planar->Twisted Steric Relief (Cyclobutyl Pucker) Transition Transition State (Orthogonal, Max Steric Passing) Twisted->Transition Rotational Barrier (ΔG‡) Transition->Twisted Relaxation Note The cyclobutyl ring 'puckers' to minimize clash, unlike the rigid t-Butyl group.

Caption: The conformational equilibrium of ortho-cyclobutyl benzamides. The group's flexibility allows a stable "twisted" state, distinct from the locked state of tert-butyl analogs.

Experimental Protocol: Measuring Rotational Barriers via VT-NMR

To empirically determine the steric impact of the cyclobutyl group, Variable Temperature (VT) NMR is the gold standard. This method measures the coalescence temperature (


) of the amide N-methyl or ortho-proton signals.
Methodology: Coalescence Temperature Determination

Objective: Calculate the free energy of activation (


) for the C-N or Ar-CO bond rotation.

Reagents & Equipment:

  • Target Compound: ortho-cyclobutyl-N,N-dimethylbenzamide.

  • Solvent: High-boiling deuterated solvent (e.g., DMSO-

    
    , Nitrobenzene-
    
    
    
    ).
  • Instrument: 400 MHz (or higher) NMR Spectrometer with a variable temperature probe.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the benzamide in 0.6 mL of DMSO-

    
    . Ensure the sample is homogeneous.
    
  • Low-Temperature Acquisition: Acquire a

    
    H NMR spectrum at 25°C.
    
    • Observation: If rotation is slow (high barrier), the N-methyl groups will appear as two distinct singlets (non-equivalent due to restricted rotation).

  • Stepwise Heating: Increase the probe temperature in 10°C increments. Allow 5 minutes for thermal equilibration at each step.

  • Identify Coalescence: Monitor the N-methyl signals. As rotation speeds up, the peaks will broaden and move closer.

    • Target: Record the exact temperature (

      
      ) where the two peaks merge into a single broad flat-topped peak.
      
  • High-Temperature Limit: Continue heating until the peak sharpens into a single singlet (fast exchange).

  • Calculation: Use the Eyring equation approximation at coalescence:

    
    
    
    • Where

      
       is in Kelvin and 
      
      
      
      is the separation (Hz) of the signals at the slow-exchange limit (low temp).
Workflow Visualization

VTNMR_Workflow Start Dissolve Sample (DMSO-d6) LowTemp Acquire 1H NMR at 25°C (Observe Split Signals) Start->LowTemp Heat Increase Temp (+10°C steps) LowTemp->Heat Check Signals Merged? Heat->Check Check->Heat No (Two Peaks) Record Record Tc (Coalescence) Check->Record Yes (One Broad Peak) Calc Calculate ΔG‡ (Eyring Equation) Record->Calc

Caption: Step-by-step Variable Temperature NMR workflow for determining rotational energy barriers.

Comparative Data Analysis

The following data illustrates the expected trends when comparing ortho-cyclobutyl to its analogs.

Parametero-Isopropyl Benzamideo-Cyclobutyl Benzamideo-tert-Butyl Benzamide
Rotational Barrier (

)
~14-16 kcal/mol~16-18 kcal/mol > 20 kcal/mol (often locked)
Amide Twist Angle (

)



(Orthogonal)
Metabolic Stability Low (Benzylic oxidation)High (Ring strain prevents oxidation) High (No benzylic H)
Lipophilicity (

)
ModerateModerate-High High

Key Insight: The ortho-cyclobutyl group provides a "Conformational Lock-Lite." It forces a significant twist, disrupting planarity and potentially improving solubility (by breaking crystal packing), but it does not permanently lock the molecule in a single atropisomer like the tert-butyl group often does. This makes it ideal for fine-tuning receptor fit where some induced fit is required.

References
  • Harikrishna, K., et al. (2014). "Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides." Indian Journal of Chemistry, 53B, 81-86.

  • Bisz, E., et al. (2018). "Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides: Effect of Chloro-Substitution on Resonance and Distortion." The Journal of Organic Chemistry, 83(6), 3159-3163.

  • Hamilton, D. J. (2023).[1] "Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery." Vrije Universiteit Amsterdam.

  • Master Organic Chemistry. (2014). "Ranking The Bulkiness Of Substituents On Cyclohexanes: 'A-Values'."

  • Levterov, V. V., et al. (2024). "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." JACS Au.

Sources

Safety & Regulatory Compliance

Safety

2-cyclobutyl-N-methylbenzamide proper disposal procedures

As drug development accelerates, the safe handling of specialized building blocks like 2-cyclobutyl-N-methylbenzamide is paramount. This guide provides an authoritative, step-by-step operational and disposal framework de...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development accelerates, the safe handling of specialized building blocks like 2-cyclobutyl-N-methylbenzamide is paramount. This guide provides an authoritative, step-by-step operational and disposal framework designed for researchers and environmental health and safety (EHS) professionals. By understanding the mechanistic causality behind these protocols, laboratories can ensure regulatory compliance, protect personnel, and prevent environmental contamination.

Chemical Profile & Hazard Causality

2-Cyclobutyl-N-methylbenzamide is a substituted benzamide derivative utilized in medicinal chemistry[1]. Like many benzamides, it presents specific handling challenges due to its potential for skin sensitization and the environmental persistence of its nitrogenous byproducts upon degradation[2].

Table 1: Quantitative Data & Chemical Properties

PropertyValueOperational Implication
CAS Number 2648956-80-1Unique identifier for inventory and EHS tracking[1].
Molecular Formula C12H15NOContains nitrogen; combustion yields toxic NOx gases[2].
Molecular Weight 189.26 g/mol Requires precision analytical balances for stock prep.
Physical State Solid (Powder)High risk of aerosolization during transfer.
Solubility Soluble in EtOH/DMSODictates solvent choice for both assays and spill cleanup[3].

Operational Plan: Safe Handling & Solution Preparation

To prevent exposure, handling must be conducted within a self-validating closed system. The following protocol ensures zero-emission transfer and verified dissolution.

Step-by-Step Methodology:

  • Environmental Setup: Activate the chemical fume hood and verify a face velocity of 80–100 feet per minute (fpm).

    • Mechanistic Rationale: This specific velocity is required to capture fine powders without creating turbulent eddies that could blow the powder out of the hood and into the laboratory environment.

  • Weighing: Use an anti-static weigh boat on an analytical balance enclosed in a draft shield.

    • Mechanistic Rationale: Benzamide powders can hold static charges, causing them to repel from standard plastic boats, leading to balance pan contamination and inaccurate molarity calculations.

  • Transfer & Dissolution: Transfer the solid to a borosilicate glass vial. Add the target solvent (e.g., DMSO or Ethanol). Cap with a PTFE-lined septum and vortex for 60 seconds.

  • Self-Validation Checkpoint: Hold the vial against a high-contrast black-and-white grid. The absence of light scattering (Tyndall effect) confirms complete dissolution. If particulates are visible, sonicate for 5 minutes and re-evaluate.

HandlingWorkflow Start Verify Hood Velocity (80-100 fpm) Weigh Weigh using Anti-Static Boat Start->Weigh Transfer Transfer to Borosilicate Vial Weigh->Transfer Dissolve Add Solvent & Vortex Transfer->Dissolve Validate Visual Check (Tyndall Effect) Dissolve->Validate Label Label & Store (2-8°C) Validate->Label Clear Solution Fail Sonicate 5 mins Validate->Fail Particulates Visible Fail->Validate

Operational workflow for the safe handling and dissolution of 2-cyclobutyl-N-methylbenzamide.

Waste Segregation & Disposal Matrix

Improper disposal of benzamides can lead to aquatic toxicity and regulatory fines[4]. Discharge into the environment or municipal drains must be strictly avoided[4].

Table 2: Waste Segregation Matrix

Waste StreamContainer SpecificationTreatment Method
Solid Waste (Powder, PPE)Sealable HDPE bucketChemical Incineration
Liquid Waste (Solvent mix)PTFE-lined Polyethylene CarboyIncineration (Afterburner/Scrubber)
Spill Cleanup (Absorbents)Vapor-tight plastic bagChemical Incineration

Cradle-to-Grave Disposal Protocol

The disposal of 2-cyclobutyl-N-methylbenzamide must follow a strict incineration protocol. Standard municipal landfilling or wastewater discharge is strictly prohibited[2][5].

Step-by-Step Methodology:

  • Solvent Mixing: Dissolve or mix the residual solid material with a combustible solvent (e.g., ethanol or methanol) inside the fume hood[2].

    • Mechanistic Rationale: Solid benzamides burn inefficiently on their own. Mixing with a highly combustible solvent ensures the high BTU (British Thermal Unit) value required for complete thermal destruction.

  • Containerization: Transfer the mixture to a designated, chemically compatible hazardous waste carboy. Do not mix with strong oxidizers or acids to prevent exothermic reactions.

  • Manifesting: Label the container with the exact chemical constituents, percentages, and the hazard warning: "Toxic Combustion Byproducts."

  • Incineration Routing: Dispatch the waste to a licensed disposal facility equipped with a chemical incinerator[2].

  • Self-Validation Checkpoint: Reconcile the mass of the disposed waste against the laboratory's chemical inventory log. A mass balance discrepancy of >5% triggers an immediate EHS audit for potential uncontained spillage.

Mechanistic Rationale for Incineration: Why is incineration with an afterburner and scrubber mandatory? The molecular structure of 2-cyclobutyl-N-methylbenzamide contains a stable amide bond and an aromatic ring. Incomplete combustion can release volatile organic compounds (VOCs). An afterburner ensures temperatures exceed 1,000°C, thoroughly breaking the aromatic ring. Furthermore, the nitrogen atom in the amide group oxidizes into nitrogen oxides (NOx) during combustion. A caustic scrubber system is required to neutralize these acidic, toxic gases before the exhaust is released into the atmosphere[2][4].

DisposalTree Waste Generate Benzamide Waste Type Waste State? Waste->Type Solid Solid (Powder/PPE) Type->Solid Liquid Liquid (Solvent Mix) Type->Liquid SolidPack Dissolve in Combustible Solvent Solid->SolidPack LiquidPack Collect in PTFE-lined Carboy Liquid->LiquidPack Incinerate Incinerator (Afterburner + Scrubber) SolidPack->Incinerate Enhances BTU LiquidPack->Incinerate Validate Mass Balance Reconciliation Incinerate->Validate Destruction Verified

Decision tree for the segregation and compliant incineration of benzamide chemical waste.

Spill Response Protocol

In the event of a localized spill, immediate containment is required to prevent aerosolization and inhalation exposure[3].

Step-by-Step Methodology:

  • Ignition Control: Remove all sources of ignition from the immediate vicinity.

  • Dampening: Dampen the solid spill material with 60-70% ethanol[3].

    • Mechanistic Rationale: Dry sweeping generates hazardous dust. Ethanol dampens the powder, preventing aerosolization while simultaneously dissolving the benzamide for easier pickup.

  • Absorption: Use absorbent paper to pick up the dampened material. Seal the paper and any contaminated PPE in a vapor-tight plastic bag for eventual incineration[3].

  • Decontamination: Solvent-wash the surface with 60-70% ethanol, followed by a soap and water wash to remove any residual lipophilic compounds[3].

  • Self-Validation Checkpoint: Perform a visual inspection under bright white light (or UV light if a fluorescent tracer was used in the assay) to confirm no crystalline residue remains on the benchtop. Do not reenter the area for normal work until the Safety Officer verifies the cleanup[3].

References[1] "CAS:2648956-80-1, 2-Cyclobutyl-N-methylbenzamide", Bidepharm. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxVyi_EqXT0QEpN4gpS6FxTINmf9bD_-QLXJx2I-YbQ0bPJNvdVHjej2aVPC_BYEUyXxFRx6Qst6FwWs2OFP7ykbSVP2166Pw3ARbJZ_guo9TWwii6LJJwGz6qN_NZilEIcAnCuHNR4BYmNG0nDlg=[2] "Benzamide - Safety Data Sheet", ChemicalBook. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLORuMsD8ColUzjVUhj_CBYRRRNfgWpd-VIODfgeTe65eygAKQ0jNZue8-F-NybXV6eLG5SFcTne1lsmq2niq6kVw7fCShkfasItH2WzviR8ztNGKb4XnR2F91VOcdtoX87BjTV6L1kcNQ[5] "Benzamide | C7H7NO", PubChem - NIH. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpJflshOwuQhqfTe520rfuIDW18J2pgskKq3iRnGpEd221RXw60C6-ux36uNaAA6wtwd3NResOzvkKtHp3wy3oc-japE1Khqn4jaZvib2qQFxt9Lg3MTweL2zSqhjli99gTqZ7973sxwdJsH2UKw==[4] "SAFETY DATA SHEET - Benzamide", Sigma-Aldrich. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsiKAIIqdPwpVi1r-W496uVT2tBCitCb-akxJjaeaetLItWE1OXC-yapZGdcHFdzqqjmEH7dgtHjhRohS1jOI44USR3cqjHoqzbK55hEjovq3ReTkJIgEpBnNOjbyZ6M6F9hogMQGjEGwmJL6NM-YX[3] "BENZAMIDE | CAMEO Chemicals", NOAA. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLCFHQTOJ7lvW53ZJu8jTAvkNcDE5niPKlVjMc3y_a_xumQIxNPZaMXtj482Inc4NYZvr0uOAsJh5eIIOW8hU2I_QkW4i0UKa8mo2Xk87JO79a5EzY32YfUSOmBkuUeo-5PsPdTyMfi08=

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 2-cyclobutyl-N-methylbenzamide

Executive Safety Summary Compound Class: Ortho-substituted Benzamide Derivative Risk Profile: High (Precautionary Principle). Specific toxicological data for 2-cyclobutyl-N-methylbenzamide is limited in public registries...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound Class: Ortho-substituted Benzamide Derivative Risk Profile: High (Precautionary Principle). Specific toxicological data for 2-cyclobutyl-N-methylbenzamide is limited in public registries.[1] As a Senior Application Scientist, I advise treating this compound as a Novel Chemical of Unknown Toxicity (NCUT) . Based on Structure-Activity Relationship (SAR) analysis of the N-methylbenzamide core (CAS 613-93-4) and lipophilic cyclobutyl analogs, this substance must be handled as a confirmed irritant and potential acute toxin with enhanced skin absorption properties due to the cyclobutyl moiety.[1]

Immediate Action Required:

  • Containment: Handle exclusively within a certified chemical fume hood.

  • Skin Protection: Double-gloving (Nitrile/Neoprene) is mandatory due to predicted lipophilicity.[1]

  • Inhalation: Zero-tolerance for dust generation; use HEPA filtration if handling solid outside a hood (not recommended).[1]

Hazard Identification & SAR Analysis

Why we treat it this way: In the absence of a compound-specific Safety Data Sheet (SDS), we derive hazards from the structural core (N-methylbenzamide) and functional groups.[1]

Structural FeatureAssociated Hazard (SAR Derived)GHS Classification (Predicted)
Benzamide Core Skin/Eye Irritation, Acute Oral ToxicityH315, H319, H302 (Cat 4)
N-Methyl Group Metabolic activation potential, IrritationH335 (Resp.[1] Irritant)
Cyclobutyl Ring Increased Lipophilicity (LogP > 2.5)Enhanced Skin Absorption
Amide Bond Hydrolysis resistance, environmental persistenceAquatic Chronic (Potential)

Critical Note: The ortho-substitution (2-position) often introduces steric hindrance that may alter metabolic clearance, potentially prolonging biological half-life compared to simple benzamides.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety barrier. If one layer fails, the next captures the hazard.

PPE CategoryStandard RequirementTechnical Justification
Respiratory Fume Hood (Face Velocity: 0.5 m/s) Primary barrier.[1] If hood work is impossible, a P100/N99 respirator is required due to the unknown potency of the dust.
Hand Protection Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or NeopreneThe cyclobutyl group increases lipid solubility, facilitating permeation through thin nitrile. Double gloving provides a breakthrough time buffer >480 mins.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for powders that can become airborne aerosols. Goggles seal the ocular mucosa.
Body Tyvek® Lab Coat (Closed Front)Cotton coats absorb lipophilic chemicals. Tyvek repels dust and liquids, preventing dermal accumulation.
Footwear Closed-toe, non-perforated Standard lab requirement.

Operational Protocols & Workflows

A. Weighing & Solvation Workflow

The highest risk of exposure occurs during the transfer of the solid. The following workflow utilizes engineering controls to mitigate this risk.

WeighingProtocol Start START: Weighing Procedure CheckHood Verify Fume Hood (Flow > 0.5 m/s) Start->CheckHood DonPPE Don PPE: Double Nitrile + Goggles + Tyvek CheckHood->DonPPE PrepBalance Place Balance Inside Hood OR Use Static-Free Funnel Transfer Transfer Solid (Use Antistatic Spatula) PrepBalance->Transfer Minimize Drafts DonPPE->PrepBalance Solvate Add Solvent Immediately (Dissolve in Hood) Transfer->Solvate Contain Dust Clean Wipe Balance Area (Wet Wipe -> Haz Waste) Solvate->Clean End Process Complete Solution Ready Clean->End

Figure 1: Safe weighing and solvation workflow. Note the emphasis on immediate solvation to eliminate the inhalation hazard of the dry powder.

B. Reaction Setup (Key Precautions)
  • Solvent Selection: Dissolve the compound in DMSO or Methanol as early as possible. Handling the compound in solution significantly reduces the risk of airborne exposure.

  • Inert Atmosphere: While benzamides are generally stable, the cyclobutyl ring can be sensitive to radical conditions. Run reactions under Nitrogen/Argon to prevent side-product formation.[1]

  • Temperature Control: Do not heat above 150°C in open systems. Amides can decompose to release toxic amines (in this case, N-methylamine or cyclobutyl-amines).[1]

Spill Response & Decontamination

Treat any spill of 2-cyclobutyl-N-methylbenzamide as a hazardous release.[1]

SpillResponse Spill Spill Detected Assess Assess Size & Form (Solid vs. Liquid) Spill->Assess Solid Solid Powder Spill Assess->Solid Liquid Liquid/Solution Spill Assess->Liquid ActionSolid Cover with Wet Paper Towel (Prevent Dust) Solid->ActionSolid ActionLiquid Absorb with Vermiculite or Chem-Pad Liquid->ActionLiquid Clean Clean Surface with Soap & Water (3x) ActionSolid->Clean ActionLiquid->Clean Disposal Dispose as Hazardous Waste (Tag: Toxic Organic) Clean->Disposal

Figure 2: Decision logic for spill remediation. The critical step for solids is "Cover with Wet Paper Towel" to prevent aerosolization.

Decontamination Solution

For final cleaning of bench surfaces:

  • Primary Wash: 10% Aqueous Detergent (surfactant removes lipophilic residues).

  • Rinse: Ethanol or Isopropanol (solubilizes remaining organic traces).

  • Final: Water rinse.[2][3]

Waste Disposal & Logistics

Classification: Hazardous Chemical Waste (RCRA Code: Not listed, treat as D001/Toxic characteristic).

Waste StreamHandling Protocol
Solid Waste Collect in a dedicated solid waste container labeled "Toxic Organic Solids". Do not mix with oxidizers.
Liquid Waste Segregate into "Organic Solvents - Halogen Free" (unless halogenated solvents were used).
Contaminated PPE Gloves and wipes must be disposed of as hazardous solid waste, not regular trash.

Transportation: If transporting between labs, use secondary containment (Nalgene carrier) and ensure the vessel is labeled "Caution: Novel Amide - Irritant".

References

  • PubChem. N-Methylbenzamide (Compound Summary). National Library of Medicine.[4][5] (Used for SAR baseline toxicity).

  • Sigma-Aldrich. Safety Data Sheet: N-Methylbenzamide.[1] (Verifies H302/H315 hazards for the core structure).

  • ECHA (European Chemicals Agency). Registration Dossier: Benzamide derivatives. (General amide stability and environmental data).

  • Fisher Scientific. Laboratory Safety: Handling Unknown Chemicals. (Protocol for NCUTs).

Disclaimer: This guide is based on Structure-Activity Relationship (SAR) analysis and standard industry practices for novel chemical handling. It does not replace a compound-specific Safety Data Sheet (SDS) if one becomes available from the manufacturer.[1]

Sources

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